Product packaging for Mal-amido-PEG9-acid(Cat. No.:)

Mal-amido-PEG9-acid

货号: B608820
分子量: 636.7 g/mol
InChI 键: XOHZWIACQTZJNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Mal-amido-PEG9-acid is a PEG derivative containing a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48N2O14 B608820 Mal-amido-PEG9-acid

属性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N2O14/c31-25(3-6-30-26(32)1-2-27(30)33)29-5-8-37-10-12-39-14-16-41-18-20-43-22-24-44-23-21-42-19-17-40-15-13-38-11-9-36-7-4-28(34)35/h1-2H,3-24H2,(H,29,31)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHZWIACQTZJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the structure of Mal-amido-PEG9-acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mal-amido-PEG9-acid: Structure, Properties, and Applications

Introduction to this compound

This compound is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. As a PEGylated linker, it comprises a maleimide (B117702) group at one terminus, a carboxylic acid at the other, and a central hydrophilic spacer arm made of nine polyethylene (B3416737) glycol (PEG) units.[1] This specific architecture allows for the covalent and selective linkage of two different molecules. The maleimide group is highly reactive towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the terminal carboxylic acid can be activated to react with primary amines.[2]

The hydrophilic PEG chain significantly enhances the solubility of the linker and the resulting conjugate in aqueous media, which is a critical property for biological applications.[2] This improved solubility can help prevent the aggregation of conjugates, particularly when linking hydrophobic drug molecules.[] Consequently, this compound is a key component in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][]

Physicochemical Properties and Specifications

The physical and chemical properties of this compound are summarized below. These specifications are typical and may vary slightly between suppliers.

PropertyDataReference(s)
Synonyms Maleimide-NH-PEG9-CH2CH2COOH[1]
Molecular Formula C₂₈H₄₈N₂O₁₄[1]
Molecular Weight 636.69 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥95%
Solubility DMSO: 100 mg/mL (157.06 mM)[1]
Storage Conditions -20°C, stored under an inert gas (e.g., Nitrogen)[1]

Core Chemical Structure and Reactivity

The utility of this compound stems from its two distinct reactive groups, enabling sequential and controlled conjugation reactions.

Maleimide Group: Thiol-Reactive Moiety

The maleimide group contains an electrophilic carbon-carbon double bond that reacts specifically with nucleophilic sulfhydryl groups (thiols) via a Michael addition reaction.[4] This reaction is highly efficient and forms a stable covalent thioether bond.[5]

  • Optimal pH: The reaction is most selective for thiols within a pH range of 6.5 to 7.5.[4] At this pH, the reaction rate with thiols is approximately 1,000 times faster than with amines.[]

  • Reaction Conditions: The conjugation typically proceeds at room temperature for 2-4 hours or overnight at 4°C.[5]

Carboxylic Acid Group: Amine-Reactive Moiety

The terminal carboxylic acid is not intrinsically reactive towards amines. It must first be activated to form a more reactive intermediate.

  • Activation: Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][6]

  • Amide Bond Formation: Once activated, the linker readily reacts with primary amine groups to form a stable amide bond.[6] This reaction is fundamental for attaching the linker to E3 ligase ligands in PROTAC synthesis or to other amine-containing molecules.[6]

mAb 1. Monoclonal Antibody (mAb) with Disulfide Bonds tcep Add TCEP or DTT (Reducing Agent) mAb->tcep Reduction reduced_mAb 2. Reduced mAb with Free Thiols (-SH) tcep->reduced_mAb conjugation 3. Thiol-Maleimide Conjugation (pH 6.5-7.5) reduced_mAb->conjugation linker_drug Maleimide-PEG9-Drug (Payload) linker_drug->conjugation adc 4. Antibody-Drug Conjugate (ADC) conjugation->adc purify 5. Purification (SEC) & Characterization (HIC) adc->purify final_adc Final Purified ADC purify->final_adc cluster_0 1. Ternary Complex Formation PROTAC PROTAC (E3L-Linker-TPL) Complex POI-PROTAC-E3 Complex PROTAC->Complex POI Protein of Interest (POI) POI->Complex E3 E3 Ubiquitin Ligase E3->Complex Ub_POI 2. Poly-ubiquitination of POI Complex->Ub_POI E2 E2-Ubiquitin E2->Ub_POI Proteasome 3. Recognition by 26S Proteasome Ub_POI->Proteasome Degradation 4. POI Degradation Proteasome->Degradation Recycle PROTAC Recycling Degradation->Recycle Release Peptides Degraded Peptides Degradation->Peptides

References

An In-depth Technical Guide to Mal-amido-PEG9-acid: Properties, Specifications, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG9-acid is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its unique architecture, featuring a maleimide (B117702) group at one terminus, a carboxylic acid at the other, and a nine-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for covalently linking molecules of interest. The maleimide group provides specific reactivity towards thiol moieties, commonly found in cysteine residues of proteins and peptides, while the carboxylic acid allows for conjugation to primary amines. The hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugate, making this compound a valuable tool in the development of targeted therapies, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, specifications, and its application in contemporary biomedical research.

Chemical Properties and Specifications

The physicochemical properties of this compound are summarized in the tables below, providing a clear reference for its use in experimental design.

Table 1: General Properties
PropertyValue
Synonyms Maleimide-NH-PEG9-CH2CH2COOH, Mal-amido-PEG9-COOH
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water
Table 2: Chemical and Physical Specifications
SpecificationValueSource
Molecular Formula C28H48N2O14[1][2]
Molecular Weight 636.69 g/mol [1][2]
Purity Typically ≥95%[3]
CAS Number 2112731-43-6
Table 3: Storage and Handling
ConditionRecommendationSource
Storage Temperature -20°C
Storage Conditions Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month.

Experimental Protocols

The following are representative protocols for the synthesis, purification, and characterization of this compound and its conjugates. These are intended as a guide and may require optimization for specific applications.

Representative Synthesis of this compound

The synthesis of this compound involves a multi-step process, typically starting from a PEG derivative with amino and hydroxyl termini.

  • Protection of the Amine Terminus: The synthesis begins with a commercially available H2N-PEG9-OH. The primary amine is first protected, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions in subsequent steps.

  • Oxidation of the Hydroxyl Terminus: The terminal hydroxyl group is then oxidized to a carboxylic acid using a suitable oxidizing agent, such as a Jones reagent or TEMPO-mediated oxidation.

  • Deprotection of the Amine Terminus: The Boc protecting group is removed from the amine terminus under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield H2N-PEG9-COOH.

  • Maleimide Functionalization: The free amine is then reacted with a maleimide-containing reagent, such as N-succinimidyl 3-maleimidopropionate, in a suitable organic solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., triethylamine) to form the final this compound product.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Reversed-phase HPLC is a common method for this purpose.

  • Column: A C18 stationary phase column is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is employed to elute the product. The exact gradient will depend on the specific reaction mixture.

  • Detection: UV detection at 214 nm and 254 nm is commonly used to monitor the elution of the product.

  • Post-Purification: Fractions containing the purified product are collected, pooled, and lyophilized to obtain the final solid product.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

    • Analysis: Acquire 1H and 13C NMR spectra. The 1H NMR spectrum should show characteristic peaks for the maleimide protons (typically around 7.0 ppm), the PEG backbone (a broad multiplet around 3.5 ppm), and the methylene (B1212753) groups adjacent to the amide and acid functionalities. Integration of these peaks can confirm the structure and purity of the molecule.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the product.

    • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid.

    • Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]+ or [M+Na]+ ion of this compound (expected m/z of approximately 637.70 for [M+H]+).

Signaling Pathways and Experimental Workflows

The utility of this compound is best understood through its role in constructing complex biomolecules. Below are diagrams illustrating its application in PROTAC-mediated protein degradation and a general workflow for its use in bioconjugation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein Binds to POI E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits E3 Ligase UbiquitinatedProtein Polyubiquitinated POI E3Ligase->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation Proteasome->PROTAC PROTAC is recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Protein fragments

Caption: PROTAC-mediated protein degradation pathway.

The diagram above illustrates the mechanism of action for a Proteolysis Targeting Chimera (PROTAC). The PROTAC molecule, which incorporates a linker such as this compound, facilitates the formation of a ternary complex between a target protein of interest and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Bioconjugation_Workflow cluster_synthesis Synthesis & Purification cluster_conjugation Bioconjugation cluster_analysis Analysis of Conjugate start Start: Synthesize this compound purify Purify via HPLC start->purify characterize Characterize (NMR, MS) purify->characterize conjugate_thiol React Maleimide with Thiol characterize->conjugate_thiol conjugate_amine Activate Carboxylic Acid & React with Amine characterize->conjugate_amine thiol_molecule Thiol-containing Molecule (e.g., Protein, Peptide) thiol_molecule->conjugate_thiol amine_molecule Amine-containing Molecule (e.g., Drug, Fluorophore) amine_molecule->conjugate_amine purify_conjugate Purify Conjugate (e.g., SEC) conjugate_thiol->purify_conjugate conjugate_amine->purify_conjugate analyze_conjugate Analyze Conjugate (SDS-PAGE, MS) purify_conjugate->analyze_conjugate end End: Purified Bioconjugate analyze_conjugate->end

Caption: General workflow for bioconjugation using this compound.

This workflow outlines the key steps in utilizing this compound for bioconjugation. Following the synthesis and purification of the linker, it can be reacted with thiol- and amine-containing molecules. The resulting conjugate is then purified and analyzed to confirm successful conjugation and purity.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure and bifunctional nature enable the precise construction of complex bioconjugates with enhanced physicochemical properties. This guide provides a foundational understanding of its properties, handling, and application, serving as a valuable resource for the design and execution of innovative research in drug development and beyond.

References

An In-depth Technical Guide to the Mechanism of Action of Mal-amido-PEG9-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Mal-amido-PEG9-acid, a heterobifunctional crosslinker pivotal in the field of bioconjugation. We will delve into the core chemistry, reaction kinetics, stability, and practical applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Core Chemistry: The Thiol-Maleimide Michael Addition

The primary mechanism of action of this compound in bioconjugation is the highly specific and efficient reaction between its maleimide (B117702) group and a thiol (sulfhydryl) group. This reaction, a Michael addition, forms a stable covalent thioether bond.[1][2]

The maleimide group features a carbon-carbon double bond within a five-membered ring, rendered electron-deficient by the two adjacent carbonyl groups. This makes it an excellent Michael acceptor. The thiol group, typically from a cysteine residue on a protein or peptide, acts as the nucleophilic Michael donor. The reaction is most efficient within a pH range of 6.5 to 7.5.[3] In this range, a sufficient concentration of the more nucleophilic thiolate anion (R-S⁻) is present to initiate the attack on the maleimide double bond, while minimizing competing side reactions such as the reaction with amines.[3]

The reaction proceeds rapidly under mild, physiological conditions, making it ideal for modifying sensitive biomolecules without denaturation.

Caption: The Michael addition reaction between a thiol group and the maleimide of this compound.

The Role of the PEG9 Linker and Acid Terminus

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups. The polyethylene (B3416737) glycol (PEG) spacer, consisting of nine ethylene (B1197577) glycol units, imparts several beneficial properties to the bioconjugate:

  • Increased Hydrophilicity: The PEG chain enhances the water solubility of the conjugate, which is particularly advantageous when working with hydrophobic drugs or proteins.

  • Reduced Immunogenicity: PEGylation can shield the biomolecule from the host's immune system, reducing its immunogenic potential.

  • Improved Pharmacokinetics: The increased hydrodynamic volume of the PEGylated molecule can reduce renal clearance, thereby extending its circulation half-life.

  • Flexible Spacer: The PEG9 linker provides a flexible spacer arm, which can minimize steric hindrance between the conjugated molecules, preserving their biological activity.

The terminal carboxylic acid group provides a second site for conjugation. This allows for a two-step, orthogonal conjugation strategy. For example, the maleimide group can first be reacted with a thiol-containing protein. Subsequently, the carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with a primary amine on a second molecule.[2]

Quantitative Data

The efficiency and stability of the bioconjugation reaction are critical for the development of robust and effective therapeutics and research tools. Below are tables summarizing key quantitative parameters for the maleimide-thiol conjugation.

Table 1: Reaction Conditions and Efficiency

ParameterOptimal Range/ValueNotes
pH 6.5 - 7.5Balances thiol reactivity and minimizes maleimide hydrolysis.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow down the reaction and minimize side reactions.
Molar Ratio (Maleimide:Thiol) 5:1 to 20:1An excess of the maleimide reagent is often used to drive the reaction to completion.
Reaction Time 1 - 4 hoursTypically sufficient for near-complete conjugation. Reaction progress can be monitored chromatographically.
Conjugation Efficiency Often > 90%Highly dependent on specific reaction conditions and the nature of the biomolecule.

Table 2: Stability of the Thioether Bond

ConditionStabilityNotes
Physiological pH (7.4) Generally stableThe thioether bond is considered stable under physiological conditions.
High pH (>8.0) Susceptible to hydrolysisThe succinimide (B58015) ring can open, though the thioether bond itself remains.
Presence of excess thiols (e.g., glutathione) Potential for retro-Michael reaction and thiol exchangeThis can lead to deconjugation, especially for certain maleimide derivatives.
Storage Stable at -20°C to -80°C when lyophilized or in appropriate buffers.Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Protein Conjugation with this compound

This protocol describes the conjugation of a thiol-containing protein with this compound.

Materials:

  • Thiol-containing protein (e.g., a protein with an accessible cysteine residue)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M N-acetylcysteine or L-cysteine in water.

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column or dialysis, exchanging the buffer with fresh, degassed Conjugation Buffer.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 1-10 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and quenching reagent using size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the size of the protein and the scale of the reaction.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Use mass spectrometry to confirm the conjugation and determine the degree of labeling.

Two-Step Sequential Bioconjugation

This protocol outlines the conjugation of two different molecules using the heterobifunctional nature of this compound.

Step 1: Reaction of Maleimide with a Thiol-Containing Molecule (as described in Protocol 4.1)

Step 2: Activation of the Carboxylic Acid and Reaction with an Amine-Containing Molecule

Materials:

  • Purified maleimide-reacted conjugate from Step 1.

  • Amine-containing molecule.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

Procedure:

  • Buffer Exchange:

    • Exchange the buffer of the purified maleimide-reacted conjugate to the Activation Buffer.

  • Activation of the Carboxylic Acid:

    • Add a 5-fold molar excess of NHS followed by a 5-fold molar excess of EDC to the conjugate solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the amine-containing molecule to the activated conjugate solution. A 10-fold molar excess of the amine-containing molecule over the starting conjugate is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using an appropriate chromatography method (e.g., SEC, ion-exchange) to remove excess reagents and byproducts.

Mandatory Visualizations

G General Experimental Workflow for Protein Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Thiol-Containing Protein (Dissolve, Reduce if necessary, Purify) C Conjugation Reaction (Mix Protein and Linker, Incubate) A->C B Prepare this compound (Dissolve in anhydrous solvent) B->C D Quench Reaction (Add excess thiol reagent) C->D E Purify Conjugate (Size-Exclusion Chromatography or Dialysis) D->E F Characterize Conjugate (SDS-PAGE, Mass Spectrometry) E->F

Caption: A typical experimental workflow for conjugating a protein with this compound.

G Logical Relationship for Two-Step Conjugation cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Amide Bond Formation A This compound D Intermediate Conjugate (Thioether bond formed) A->D pH 6.5-7.5 B Thiol-Containing Molecule 1 B->D C Amine-Containing Molecule 2 E Final Heterobifunctional Conjugate C->E D->E EDC/NHS Activation

References

The Pivotal Role of the PEG9 Spacer in Mal-amido-PEG9-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule connecting the targeting moiety to the payload is of paramount importance. The Mal-amido-PEG9-acid linker is a heterobifunctional molecule meticulously designed for bioconjugation. It comprises a maleimide (B117702) group for thiol-selective conjugation, a stable amide bond, a terminal carboxylic acid for further functionalization or payload attachment, and a central nine-unit polyethylene (B3416737) glycol (PEG) spacer. This technical guide will provide an in-depth analysis of the core functionalities of this linker, with a specific focus on the critical role of the PEG9 spacer in influencing the overall physicochemical and pharmacokinetic properties of the resulting bioconjugate.

The fundamental structure of this compound, with a molecular weight of 636.69 g/mol [1][2], is engineered to offer a balance of reactivity, stability, and favorable biological attributes. The maleimide group facilitates covalent bond formation with sulfhydryl groups present in cysteine residues of proteins, while the terminal acid group provides a handle for conjugation to a payload. The amide linkage enhances the stability of the molecule. However, it is the hydrophilic and flexible PEG9 spacer that largely dictates the solubility, stability, and in vivo behavior of the entire ADC construct.[3][4][5]

The Multifaceted Role of the PEG9 Spacer

The incorporation of a polyethylene glycol (PEG) spacer into ADC linkers is a strategic approach to overcome several challenges in drug development, primarily related to the hydrophobicity of cytotoxic payloads. The PEG9 spacer, with its nine ethylene (B1197577) glycol units, imparts a range of beneficial properties to the this compound linker and the subsequent bioconjugate.

Enhancing Solubility and Stability
Modulating Pharmacokinetics

A key advantage of PEGylation is the significant improvement in the pharmacokinetic (PK) profile of the bioconjugate. The PEG9 spacer increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs its circulation half-life. This extended circulation time leads to increased overall exposure of the tumor to the therapeutic agent.

Quantitative studies comparing different PEG spacer lengths have shown a clear trend: as the PEG chain length increases, clearance decreases and the area under the curve (AUC), a measure of total drug exposure, increases. This effect tends to plateau around a length of 8 PEG units.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetic Parameters

LinkerClearance (mL/day/kg)Mean Residence Time (hours)AUC (h*µg/mL)
No PEG~15--
PEG2~101003,500
PEG4~71605,600
PEG8 ~5 280 9,800
PEG12 ~5 280 10,000

Data compiled from comparative studies on ADCs with varying PEG linker lengths.

Based on this data, it can be inferred that a this compound linker would yield an ADC with a favorable pharmacokinetic profile, characterized by a low clearance rate and high exposure, comparable to that of linkers with PEG8 and PEG12 spacers.

Enabling Higher Drug-to-Antibody Ratios (DAR)

The ability to attach a higher number of drug molecules per antibody without inducing aggregation is a significant advantage in ADC design. Hydrophilic PEG linkers, like this compound, facilitate the development of potent ADCs with DARs of 8 or even higher. This is often not achievable with purely hydrophobic linkers due to solubility issues. A higher DAR can lead to a greater therapeutic potency, potentially enhancing the cell-killing efficacy by 10 to 100-fold in vivo.

Reducing Immunogenicity and Off-Target Toxicity

The PEG9 spacer can also contribute to a better safety profile for the ADC. By masking the cytotoxic payload and potentially immunogenic epitopes on the antibody, the PEG chain can reduce the risk of the ADC being recognized and neutralized by the immune system. This "stealth" effect also helps to minimize non-specific uptake of the ADC by healthy cells, thereby reducing off-target toxicity.

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of ADCs utilizing the this compound linker. The following are representative protocols for key experimental procedures.

Maleimide-Thiol Bioconjugation

This protocol outlines the covalent attachment of the this compound linker (pre-conjugated to a payload) to a thiol-containing biomolecule, such as a monoclonal antibody with reduced interchain disulfides.

Materials:

  • Thiol-containing monoclonal antibody (mAb)

  • This compound-payload conjugate

  • Reaction Buffer: Degassed Phosphate Buffered Saline (PBS), pH 7.0-7.5

  • Reducing Agent (optional, for mAb reduction): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-acetylcysteine

  • Organic Co-solvent (if needed): Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Antibody Preparation (if necessary): To expose cysteine residues, the mAb may need to be partially reduced. Dissolve the mAb in the reaction buffer at a concentration of 1-10 mg/mL. Add a 50-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Drug-Linker Preparation: Dissolve the this compound-payload conjugate in DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add the drug-linker stock solution to the prepared antibody solution. A 10-20 fold molar excess of the drug-linker is a common starting point. The final concentration of the organic co-solvent should be kept to a minimum (typically <10%) to avoid denaturation of the antibody.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification: Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or dialysis.

Characterization of the Antibody-Drug Conjugate

a) Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method provides a simple and rapid determination of the average DAR.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic payload.

  • Determine the concentration of the antibody and the payload using the Beer-Lambert law (A = εcl), with the known molar extinction coefficients (ε) of the antibody and the payload.

  • Calculate the average DAR by dividing the molar concentration of the payload by the molar concentration of the antibody.

b) Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC is a powerful technique for determining the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) in a cysteine-linked ADC preparation.

Materials:

  • HIC-HPLC system with a suitable HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample (typically 1 mg/mL).

  • Elute the ADC species using a descending salt gradient (from 100% A to 100% B). Species with higher DARs are more hydrophobic and will elute later.

  • Monitor the elution profile at 280 nm.

  • Calculate the average DAR by determining the weighted average of the peak areas corresponding to each DAR species.

c) Confirmation of Conjugation and Mass Determination by Mass Spectrometry

Mass spectrometry (MS) is used to confirm the successful conjugation and to determine the exact mass of the different ADC species.

Procedure:

  • The ADC sample can be analyzed in its intact form or after reduction to separate the light and heavy chains.

  • Liquid chromatography is often coupled with mass spectrometry (LC-MS) to separate the different species before mass analysis.

  • The mass difference between the unconjugated antibody (or its subunits) and the conjugated species will correspond to the mass of the attached drug-linker molecules.

Visualizing the Process: Diagrams

To better illustrate the concepts described, the following diagrams have been generated using the Graphviz DOT language.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG9 Spacer) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., Microtubules) Payload->Target 5. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action of an ADC with a PEG9 spacer.

Experimental_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization mAb Monoclonal Antibody Reduction Reduction (optional) with TCEP mAb->Reduction Conjugation Maleimide-Thiol Conjugation Reduction->Conjugation DrugLinker This compound -Payload Conjugate DrugLinker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification UVVis UV/Vis Spectroscopy (Average DAR) Purification->UVVis HIC HIC-HPLC (DAR Distribution) Purification->HIC MS Mass Spectrometry (Mass Confirmation) Purification->MS

Caption: Experimental workflow for ADC synthesis and characterization.

Conclusion

The this compound linker is a sophisticated chemical tool designed to optimize the performance of targeted therapies like ADCs. The integral PEG9 spacer plays a critical role in this optimization by enhancing the solubility and stability of the bioconjugate, which is particularly important when working with hydrophobic payloads. Furthermore, the PEG9 spacer favorably modulates the pharmacokinetic profile of the ADC, leading to a longer circulation half-life and increased tumor exposure. These properties collectively contribute to the potential for a wider therapeutic window, with improved efficacy and a better safety profile. The rational design of linkers, with careful consideration of the length and nature of the spacer, is a key strategy in the continued advancement of antibody-drug conjugates and other targeted biotherapeutics.

References

Mal-amido-PEG9-acid: An In-depth Technical Guide to a Versatile Heterobifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG9-acid is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and an amine-reactive carboxylic acid, connected by a hydrophilic nine-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile platform for the precise and efficient linkage of biomolecules. This guide provides a comprehensive overview of the core properties, applications, and experimental considerations for utilizing this compound in advanced bioconjugation strategies.

The maleimide terminus facilitates the covalent attachment to sulfhydryl groups, commonly found in cysteine residues of proteins and peptides, through a Michael addition reaction. This reaction is highly selective and proceeds efficiently under mild physiological conditions. The carboxylic acid terminus, on the other hand, can be activated to form a stable amide bond with primary amines, such as those on the side chain of lysine (B10760008) residues. The intervening PEG9 linker enhances the solubility and stability of the resulting conjugate, reduces potential immunogenicity, and provides a flexible spacer arm to mitigate steric hindrance between the conjugated molecules.

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

PropertyValue
Chemical Formula C28H48N2O14
Molecular Weight 636.69 g/mol
CAS Number 2112731-43-6
Appearance White to off-white solid
Solubility Soluble in DMSO (up to 100 mg/mL), DMF, and water
Purity Typically ≥95%
Spacer Arm Length The PEG9 chain provides a significant, flexible spacer.
Reactive Groups Maleimide (reacts with thiols), Carboxylic Acid (reacts with amines)
Storage Store at -20°C, protected from moisture. Stock solutions can be stored at -80°C for up to 6 months.

Reaction Mechanisms and Pathways

The utility of this compound lies in its two distinct reactive moieties, which allow for sequential or orthogonal conjugation strategies.

Maleimide-Thiol Conjugation

The maleimide group reacts with a thiol group (sulfhydryl, -SH) via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines[1][2].

Maleimide_Thiol_Reaction Mal Maleimide Group (on PEG linker) Thioether Stable Thioether Bond Mal->Thioether Michael Addition pH 6.5-7.5 Thiol Thiol Group (-SH on biomolecule) Thiol->Thioether

Caption: Maleimide-Thiol Conjugation Pathway.

Carboxylic Acid-Amine Conjugation

The terminal carboxylic acid can be coupled to a primary amine (-NH2) to form a stable amide bond. This reaction requires activation of the carboxyl group, commonly achieved using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a more neutral to slightly basic pH (7.0-8.5)[3][4].

Carboxylic_Acid_Amine_Reaction CarboxylicAcid Carboxylic Acid (on PEG linker) NHS_Ester NHS Ester Intermediate CarboxylicAcid->NHS_Ester Activation pH 4.5-6.0 EDC_NHS EDC / NHS (Activation) EDC_NHS->NHS_Ester AmideBond Stable Amide Bond NHS_Ester->AmideBond Coupling pH 7.0-8.5 Amine Primary Amine (-NH2 on biomolecule) Amine->AmideBond

Caption: Carboxylic Acid-Amine Conjugation Pathway.

Quantitative Data on Conjugation Reactions

The efficiency and kinetics of the conjugation reactions are critical for successful bioconjugate synthesis. The following tables summarize key quantitative parameters.

Table 1: Maleimide-Thiol Conjugation Parameters

ParameterValue/RangeNotes
Optimal pH 6.5 - 7.5Balances thiol reactivity with maleimide stability.
Reaction Time 30 min - 2 hoursCan vary depending on the concentration and reactivity of the thiol.
Molar Excess of Maleimide 2:1 to 20:1A molar excess is often used to drive the reaction to completion.
Conjugation Efficiency >80%Can be achieved with optimized conditions.
Bond Stability (Thioether) Susceptible to retro-Michael reaction, especially in the presence of other thiols. Ring-opening of the succinimide (B58015) can lead to a more stable product with a half-life of over 2 years.

Table 2: Carboxylic Acid-Amine Conjugation Parameters (EDC/NHS Chemistry)

ParameterValue/RangeNotes
Activation pH (EDC/NHS) 4.5 - 6.0Optimal for the formation of the NHS ester intermediate.
Coupling pH (to Amine) 7.0 - 8.5Facilitates the nucleophilic attack by the unprotonated amine.
Reaction Time (Activation) ~15 minutesThe NHS ester intermediate is formed relatively quickly.
Reaction Time (Coupling) 2 hours to overnightDependent on the reactivity of the amine.
Molar Excess of EDC/NHS 10:1 (EDC:Sulfo-NHS)A common starting point, but may require optimization.
Conjugation Efficiency VariableHighly dependent on the specific biomolecules and reaction conditions.
Bond Stability (Amide) Highly stableAmide bonds are generally very stable under physiological conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for its use in ADC and PROTAC synthesis.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process where a drug is first conjugated to the carboxylic acid terminus of this compound, followed by conjugation of the maleimide-functionalized drug-linker to a thiol-containing antibody.

Step 1: Conjugation of Drug to this compound

  • Activation of Carboxylic Acid: Dissolve this compound in anhydrous DMF or DMSO. Add EDC (e.g., 1.5 equivalents) and NHS (e.g., 1.5 equivalents). Stir the reaction at room temperature for 15-30 minutes to form the NHS-activated linker.

  • Coupling to Amine-Containing Drug: Dissolve the amine-containing drug in a suitable solvent. Add the activated linker solution to the drug solution. Stir the reaction at room temperature for 2 hours to overnight.

  • Purification: Purify the maleimide-functionalized drug-linker conjugate using reverse-phase HPLC.

Step 2: Conjugation to Antibody

  • Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody to generate free thiol groups. This can be achieved by treating the antibody with a reducing agent like DTT or TCEP. If using DTT, it must be removed prior to the addition of the maleimide-linker. TCEP does not require removal.

  • Conjugation Reaction: Dissolve the purified maleimide-functionalized drug-linker in a suitable buffer (e.g., PBS, pH 7.2). Add the drug-linker solution to the thiol-containing antibody solution (typically at a molar ratio of 5:1 to 10:1 drug-linker to antibody).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Purification of ADC: Remove unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: ADC Formation Mal_PEG_Acid This compound Activation EDC/NHS Activation Mal_PEG_Acid->Activation Drug_NH2 Amine-containing Drug Coupling1 Amide Bond Formation Drug_NH2->Coupling1 Activation->Coupling1 Purification1 HPLC Purification Coupling1->Purification1 Drug_Linker Maleimide-functionalized Drug-Linker Purification1->Drug_Linker Coupling2 Thioether Bond Formation Drug_Linker->Coupling2 Antibody Antibody Reduction Disulfide Reduction (TCEP/DTT) Antibody->Reduction Thiol_Antibody Thiol-containing Antibody Reduction->Thiol_Antibody Thiol_Antibody->Coupling2 Purification2 SEC/TFF Purification Coupling2->Purification2 ADC Final Antibody-Drug Conjugate Purification2->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Protocol 2: Synthesis of a PROTAC

This protocol describes the sequential conjugation of a target protein ligand and an E3 ligase ligand to this compound.

  • First Coupling Reaction (e.g., to E3 Ligase Ligand):

    • Activate the carboxylic acid of this compound using EDC and NHS as described in the ADC protocol.

    • React the activated linker with an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide).

    • Purify the resulting maleimide-PEG-E3 ligase ligand conjugate.

  • Second Coupling Reaction (to Target Protein Ligand):

    • React the purified maleimide-PEG-E3 ligase ligand conjugate with a thiol-functionalized target protein ligand (warhead).

    • Incubate at room temperature in a suitable buffer (pH 6.5-7.5) for 1-2 hours.

  • Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC.

PROTAC_Synthesis_Workflow Mal_PEG_Acid This compound Activation EDC/NHS Activation Mal_PEG_Acid->Activation E3_Ligand_NH2 Amine-functionalized E3 Ligase Ligand Coupling1 Amide Bond Formation E3_Ligand_NH2->Coupling1 Activation->Coupling1 Purification1 HPLC Purification Coupling1->Purification1 Intermediate Maleimide-PEG-E3 Ligase Ligand Purification1->Intermediate Coupling2 Thioether Bond Formation Intermediate->Coupling2 Target_Ligand_SH Thiol-functionalized Target Protein Ligand Target_Ligand_SH->Coupling2 Purification2 HPLC Purification Coupling2->Purification2 PROTAC Final PROTAC Molecule Purification2->PROTAC

Caption: Workflow for PROTAC Synthesis.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that offers a reliable means of conjugating diverse biomolecules. Its well-defined structure, featuring a hydrophilic PEG9 spacer and orthogonal reactive groups, provides researchers with precise control over the design and synthesis of complex bioconjugates. A thorough understanding of its chemical properties, reaction kinetics, and stability, as outlined in this guide, is paramount for the successful development of innovative therapeutics and research tools. By carefully optimizing reaction conditions and purification strategies, scientists can harness the full potential of this compound to advance the fields of drug delivery, diagnostics, and proteomics.

References

Applications of PEGylated Linkers in Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of proteomics, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, a process known as PEGylation, has emerged as a important strategy to enhance the therapeutic and diagnostic potential of proteins. PEGylated linkers, the molecular bridges that facilitate this conjugation, offer a versatile toolkit for researchers to modulate the physicochemical properties of proteins. Their inherent hydrophilicity, biocompatibility, and tunable nature make them invaluable for a wide range of applications, from improving drug pharmacokinetics to enabling advanced proteomic analyses.[1][2][3] This technical guide provides a comprehensive overview of the core applications of PEGylated linkers in proteomics, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

The addition of PEG linkers to proteins can significantly increase their hydrodynamic radius, which in turn reduces renal clearance and extends their circulation half-life.[1][4] Furthermore, the hydrophilic PEG chains can create a protective hydration shell around the protein, shielding it from proteolytic degradation and reducing its immunogenicity. These properties are not only crucial for the development of protein-based therapeutics but also offer advantages in various proteomic workflows by improving protein solubility and stability.

This guide will delve into the practical applications of PEGylated linkers in key areas of proteomics, including their use as cross-linkers for studying protein-protein interactions, their role in simplifying mass spectrometry analysis through the use of cleavable linkers, and their application in targeted proteomics and the study of signaling pathways.

Core Applications and Methodologies

Cross-Linking Mass Spectrometry (XL-MS) for Structural and Interaction Proteomics

Cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating the three-dimensional structure of proteins and mapping protein-protein interactions. PEGylated cross-linkers, with their defined spacer arms and increased hydrophilicity, have become instrumental in this field.

  • Increased Hydrophilicity: The PEG spacer arm enhances the water solubility of the cross-linker and the resulting cross-linked complexes, which is particularly beneficial for studying membrane proteins or large protein complexes that are prone to aggregation.

  • Improved Accessibility: The flexible nature of the PEG chain allows the reactive groups of the cross-linker to access a wider range of potential reaction sites on the protein surface.

  • Reduced Non-specific Interactions: The biocompatible nature of PEG can help to minimize non-specific binding of the cross-linker to surfaces or other proteins.

  • Defined Spacer Lengths: Commercially available PEGylated cross-linkers come in a variety of discrete lengths, allowing for precise distance constraints to be determined in structural studies.

This protocol describes the use of a membrane-permeable, MS-cleavable PEGylated cross-linker for in-vivo cross-linking of proteins in cultured cells.

Materials:

  • Cultured mammalian cells (e.g., HEK293)

  • Membrane-permeable, MS-cleavable PEGylated cross-linker (e.g., azide-tagged, acid-cleavable disuccinimidyl bis-sulfoxide with a PEG spacer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Affinity resin for enrichment (e.g., streptavidin beads if a biotin (B1667282) tag is incorporated via click chemistry)

  • Reagents for click chemistry (if applicable)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Reagents for mass spectrometry analysis (e.g., formic acid, acetonitrile)

Procedure:

  • Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells with PBS and harvest them.

  • In-Vivo Cross-Linking: Resuspend the cells in PBS. Add the membrane-permeable PEGylated cross-linker to the cell suspension. The final concentration and incubation time will need to be optimized for the specific cross-linker and cell type.

  • Cell Lysis: Quench the cross-linking reaction according to the manufacturer's instructions. Pellet the cells and lyse them in lysis buffer containing a protease inhibitor cocktail.

  • Enrichment of Cross-Linked Peptides (Optional): If the cross-linker contains an affinity tag (or one is added via click chemistry), enrich the cross-linked peptides using the appropriate affinity resin.

  • Protein Digestion: Reduce and alkylate the protein sample, followed by digestion with trypsin overnight at 37°C.

  • Mass Spectrometry Analysis: Acidify the peptide mixture and desalt it using a C18 column. Analyze the peptides by LC-MS/MS.

  • Data Analysis: Use specialized software to identify the cross-linked peptides from the MS/MS data.

Cleavable PEGylated Linkers for Simplified Mass Spectrometry

The analysis of PEGylated proteins by mass spectrometry can be challenging due to the heterogeneity of the PEG chain, which leads to a complex pattern of peaks. Cleavable PEGylated linkers have been developed to address this issue. These linkers contain a labile bond that can be cleaved under specific conditions (e.g., acid, light, or in the mass spectrometer), allowing for the independent analysis of the protein and the PEG moiety.

This workflow outlines the general steps for identifying protein-protein interactions using a cleavable PEGylated cross-linker.

Cleavable_Linker_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis A Cross-link protein complex with cleavable PEGylated linker B Enzymatic Digestion (e.g., Trypsin) A->B C LC-MS/MS Analysis of Cross-linked Peptides B->C D In-source or MS/MS Cleavage of Linker C->D E Identification of Individual Peptides D->E F Mapping of Interaction Sites E->F Kinase_Profiling_Workflow cluster_cell_treatment Cellular Treatment cluster_enrichment Enrichment cluster_analysis Proteomic Analysis A Incubate live cells with PEGylated kinase probe B Cell Lysis A->B C Enrichment of probe-bound kinases (e.g., via biotin-streptavidin) B->C D On-bead digestion C->D E LC-MS/MS Analysis D->E F Quantification of kinase engagement E->F

References

A Technical Guide to PROTAC Technology: Harnessing Cellular Machinery for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the paradigm of drug discovery from occupancy-driven inhibition to event-driven protein degradation.[1] Unlike traditional small molecule inhibitors that block the function of a pathogenic protein, PROTACs are heterobifunctional molecules designed to eliminate specific proteins by co-opting the cell's own ubiquitin-proteasome system (UPS).[2][3] This technology offers the potential to target proteins previously considered "undruggable" due to the lack of a well-defined active site.[2]

A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalyze further degradation cycles. This catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations, potentially leading to more potent and durable pharmacological effects with reduced off-target toxicities.

The linker, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's biological activity, influencing ternary complex formation, degradation efficiency, selectivity, and pharmacokinetic properties. This guide provides an in-depth overview of PROTAC technology, with a particular focus on the crucial role of the linker, and offers detailed experimental protocols for the evaluation of these novel therapeutic agents.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The UPS is a highly regulated cellular process responsible for the degradation of the majority of intracellular proteins, playing a critical role in maintaining protein homeostasis. The process of tagging a protein for degradation involves a three-enzyme cascade:

  • E1 Ubiquitin-Activating Enzyme : Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme : Receives the activated ubiquitin from the E1 enzyme.

  • E3 Ubiquitin Ligase : Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.

The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain that acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.

PROTAC technology hijacks this natural process by artificially bringing a POI into close proximity with an E3 ligase. The formation of the POI-PROTAC-E3 ligase ternary complex is the cornerstone of PROTAC-mediated protein degradation. The efficiency of this process is influenced by the stability and conformation of this ternary complex, which is where the design of the PROTAC, particularly the linker, plays a pivotal role.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

The Critical Role of PROTAC Linkers

The linker is a key determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties. The length, composition, rigidity, and attachment points of the linker all contribute to the overall performance of the PROTAC molecule.

Linker Types

PROTAC linkers can be broadly categorized into three main types:

  • Polyethylene Glycol (PEG) Linkers : These are the most common type of linkers due to their synthetic accessibility and ability to improve solubility and cell permeability. PEG linkers offer flexibility, which can be advantageous in the initial stages of PROTAC design to allow for the formation of a productive ternary complex.

  • Alkyl Linkers : Composed of saturated hydrocarbon chains, alkyl linkers are also widely used and provide a high degree of conformational flexibility. They are synthetically straightforward to incorporate and allow for systematic variation of linker length.

  • Rigid Linkers : These linkers incorporate cyclic structures, such as piperazine (B1678402) or piperidine (B6355638) rings, to reduce the conformational flexibility of the PROTAC. This can lead to a more pre-organized conformation that favors the formation of a stable and productive ternary complex, potentially increasing potency and selectivity.

Impact of Linker Length on Degradation Efficiency

The length of the linker is a critical parameter that must be empirically optimized for each target-E3 ligase pair. A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to an unproductive ternary complex where the lysine residues on the POI are not optimally positioned for ubiquitination.

Table 1: Impact of Linker Length on PROTAC Degradation Efficiency

PROTAC TargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Androgen ReceptorVHLPEG/Alkyl~131.698
Androgen ReceptorVHLPEG/Alkyl~160.2>95
Androgen ReceptorVHLPEG/Alkyl~190.799
Estrogen Receptor αVHLAlkyl9>100<20
Estrogen Receptor αVHLAlkyl12~50~60
Estrogen Receptor αVHLAlkyl16~10>80
Estrogen Receptor αVHLAlkyl19~50~50
Estrogen Receptor αVHLAlkyl21>100<30
TBK1CereblonAlkyl/Ether<12Inactive-
TBK1CereblonAlkyl/Ether21396
TBK1CereblonAlkyl/Ether2929276

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Signaling Pathways Targeted by PROTACs

PROTACs have been successfully developed to target a wide range of proteins implicated in various diseases, including cancer. Two prominent examples are the degradation of the Androgen Receptor (AR) in prostate cancer and the Estrogen Receptor (ER) in breast cancer.

Androgen Receptor Signaling Pathway

The AR is a key driver of prostate cancer progression. PROTACs that target the AR, such as ARV-110, have shown the ability to induce its degradation, thereby inhibiting downstream signaling pathways that promote tumor growth.

AR_Signaling cluster_AR Androgen Receptor Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Proteasome Proteasome AR->Proteasome Degradation AR_Dimer AR Dimerization AR->AR_Dimer AR_PROTAC AR-PROTAC AR_PROTAC->AR Binds E3_Ligase E3 Ligase AR_PROTAC->E3_Ligase Recruits Degraded_AR Degraded AR Proteasome->Degraded_AR ARE Androgen Response Element AR_Dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Estrogen Receptor Signaling Pathway

The ER is a critical factor in the development and progression of the majority of breast cancers. PROTACs like ARV-471 (Vepdegestrant) have been designed to target and degrade the ER, offering a novel therapeutic strategy for ER-positive breast cancer.

ER_Signaling cluster_ER Estrogen Receptor Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Proteasome Proteasome ER->Proteasome Degradation ER_Dimer ER Dimerization ER->ER_Dimer ER_PROTAC ER-PROTAC ER_PROTAC->ER Binds E3_Ligase E3 Ligase ER_PROTAC->E3_Ligase Recruits Degraded_ER Degraded ER Proteasome->Degraded_ER ERE Estrogen Response Element ER_Dimer->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Tumor_Growth Tumor Growth Gene_Transcription->Tumor_Growth Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

References

The Crucial Component: A Technical Guide to Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this sophisticated therapeutic is the linker, a chemical bridge that not only connects the antibody and the drug but also critically dictates the ADC's stability, efficacy, and overall therapeutic index. This in-depth guide explores the fundamental principles of ADC linkers, providing a technical overview for researchers and drug development professionals.

The Role and Classification of ADC Linkers

The primary role of the linker is to ensure that the potent cytotoxic payload remains securely attached to the antibody as it circulates in the bloodstream, preventing premature release and off-target toxicity.[1] Upon reaching the target cancer cell, the linker must facilitate the efficient release of the payload to exert its cytotoxic effect.[1] ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cell.[2] This targeted release mechanism can enhance the therapeutic window of the ADC. There are three main classes of cleavable linkers based on their cleavage mechanism:

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.

  • pH-Sensitive Linkers: These linkers, typically containing a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are designed to hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (a thiol-containing antioxidant) than the extracellular space.

Non-Cleavable Linkers

Non-cleavable linkers, as the name suggests, do not have a specific chemical trigger for payload release. Instead, the release of the payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell. This process releases the payload still attached to the linker and the amino acid residue to which it was conjugated. A common example is the thioether linker formed from succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). Non-cleavable linkers generally exhibit higher plasma stability and may reduce off-target toxicity.

Quantitative Comparison of Linker Properties

The choice of linker has a profound impact on the pharmacokinetic profile and efficacy of an ADC. Key parameters to consider include plasma stability and the rate of drug release.

Table 1: Comparative Plasma Stability of ADC Linkers
Linker TypeLinker ExampleADC ConstructPlasma SourceStability Metric (Half-life, t½)Reference
HydrazonePhenylketone-derivedNot SpecifiedHuman and Mouse~2 days
DisulfideSPDBT-DM4Rat>100 hours
PeptideVal-CitcAC10-vcMMAEMouse~24 hours
PeptideVal-CitT-vc-MMAEHumanStable for >7 days
Non-cleavableSMCCT-DM1Human~8 days

Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Experimental Protocols for Linker Evaluation

A rigorous evaluation of ADC linker properties is essential for selecting the optimal candidate for clinical development. This section provides detailed methodologies for key experiments.

Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing efficacy and toxicity.

HIC is a widely used method for determining the DAR and the distribution of different drug-loaded species. It separates molecules based on their hydrophobicity, with higher DAR species being more hydrophobic and thus having longer retention times.

Protocol for HIC-based DAR Analysis:

  • System Preparation:

    • Use a biocompatible HPLC system equipped with a UV detector.

    • Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (Mobile Phase A).

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, optionally containing a small percentage of an organic modifier like isopropanol.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Separation:

    • Inject the prepared sample onto the equilibrated column.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 20-30 minutes) to elute the ADC species.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)

      • Where Peak Area_i is the area of the peak for a specific DAR species and DAR_i is the drug-to-antibody ratio for that species.

LC-MS provides a direct measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.

Protocol for LC-MS-based DAR Analysis:

  • Sample Preparation:

    • For intact mass analysis, the ADC sample may be analyzed directly or after deglycosylation to simplify the mass spectrum.

    • For analysis of reduced ADC, treat the sample with a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

  • LC Separation:

    • Use a reversed-phase (for reduced ADC) or size-exclusion (for intact ADC) HPLC column coupled to a high-resolution mass spectrometer.

    • Elute the ADC species using an appropriate gradient of organic solvent (e.g., acetonitrile) in water with an acid modifier (e.g., formic acid).

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in the positive ion mode over a mass range appropriate for the ADC or its subunits.

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.

  • Data Analysis:

    • Calculate the mass of the conjugated drug-linker.

    • Determine the number of conjugated drugs for each peak by comparing its mass to the mass of the unconjugated antibody or subunit.

    • Calculate the weighted average DAR based on the relative abundance of each species, determined from the peak intensities in the deconvoluted spectrum.

In Vitro Cytotoxicity Assay

In vitro cytotoxicity assays are essential for evaluating the potency and target-specificity of an ADC. The MTT assay is a common colorimetric method used to assess cell viability.

Protocol for MTT Cytotoxicity Assay:

  • Cell Seeding:

    • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a negative control antibody, and the free payload in cell culture medium.

    • Replace the existing medium with the medium containing the test articles.

  • Incubation:

    • Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound.

In Vivo Linker Stability Assessment

Evaluating the stability of the linker in a physiological environment is crucial. This is often done by measuring the amount of intact ADC and released payload in plasma over time.

Protocol for In Vivo Stability Assessment:

  • Animal Dosing:

    • Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).

  • Plasma Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

    • Process the blood to obtain plasma.

  • Quantification of Intact ADC (ELISA-based):

    • Coat a microtiter plate with the target antigen.

    • Add the plasma samples, allowing the ADC to bind to the antigen.

    • Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the ADC's antibody portion.

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance and quantify the concentration of intact ADC using a standard curve.

  • Quantification of Released Payload (LC-MS/MS):

    • Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction.

    • Analyze the extracted samples by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis:

    • Plot the concentration of intact ADC and released payload over time to determine the pharmacokinetic profile and calculate the in vivo half-life of the ADC.

Visualizing Key Concepts in ADC Linker Technology

Diagrams are powerful tools for understanding the complex biological pathways and experimental workflows involved in ADC research.

ADC Mechanism of Action and Apoptosis Induction

The following diagram illustrates the general mechanism of action of an ADC with a cleavable linker, leading to the induction of apoptosis in a target cancer cell.

ADC_Mechanism_of_Action ADC Mechanism of Action and Apoptosis Induction cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (pH ~5.0-6.5) cluster_lysosome Lysosome (pH ~4.5-5.0) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding ADC_Internalized Internalized ADC-Receptor Complex Receptor->ADC_Internalized 2. Internalization Payload_Released Released Cytotoxic Payload Microtubule_Disruption Microtubule Disruption / DNA Damage Payload_Released->Microtubule_Disruption 6. Target Engagement Caspase_Cascade Caspase Cascade Activation Microtubule_Disruption->Caspase_Cascade 7. Signaling Apoptosis Apoptosis (Cell Death) Caspase_Cascade->Apoptosis 8. Execution ADC_in_Lysosome ADC in Lysosome ADC_Internalized->ADC_in_Lysosome 3. Trafficking Linker_Cleavage Linker Cleavage ADC_in_Lysosome->Linker_Cleavage 4. Triggered Cleavage Linker_Cleavage->Payload_Released 5. Payload Release ADC_Development_Workflow Preclinical ADC Development Workflow cluster_design Design & Synthesis cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target Antigen Selection Ab_Selection Antibody Selection Target_Selection->Ab_Selection Linker_Payload_Selection Linker & Payload Selection Ab_Selection->Linker_Payload_Selection Conjugation ADC Synthesis & Purification Linker_Payload_Selection->Conjugation DAR_Analysis DAR Determination (HIC, LC-MS) Conjugation->DAR_Analysis Purity_Analysis Purity & Aggregation Analysis (SEC) Conjugation->Purity_Analysis Binding_Assay Antigen Binding Assay (ELISA, SPR) DAR_Analysis->Binding_Assay Purity_Analysis->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT, XTT) Binding_Assay->Cytotoxicity_Assay Stability_Assay Plasma Stability Assay Cytotoxicity_Assay->Stability_Assay PK_Study Pharmacokinetic (PK) Study Stability_Assay->PK_Study Efficacy_Study Tumor Xenograft Efficacy Study PK_Study->Efficacy_Study Toxicity_Study Toxicology Study Efficacy_Study->Toxicity_Study Candidate_Selection Lead Candidate Selection Toxicity_Study->Candidate_Selection

References

An In-depth Technical Guide to the Safe Handling of Mal-amido-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling protocols for Mal-amido-PEG9-acid, a heterobifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial to ensure laboratory safety and maintain the integrity of the compound for research and development purposes.

Section 1: Compound Identification and Properties

This compound is a molecule that features a maleimide (B117702) group at one end, an acid group at the other, and a nine-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide group is reactive towards thiol (sulfhydryl) groups, while the carboxylic acid can be activated to react with primary amines. The hydrophilic PEG chain enhances solubility in aqueous media.

PropertyValueReference
Synonyms Maleimide-NH-PEG9-CH2CH2COOH[1]
Molecular Formula C28H48N2O14[2]
Molecular Weight 636.69 g/mol [2]
Purity Typically >98%[3]
Appearance Varies; may be a viscous liquid or solid[4]
Solubility Soluble in DMSO, DCM, DMF

Section 2: Hazard Identification and Classification

According to available Safety Data Sheets (SDS), this compound presents several hazards that require appropriate precautions.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Acute Toxicity, Dermal4H312: Harmful in contact with skin.
Acute Toxicity, Inhalation4H332: Harmful if inhaled.
Acute Aquatic Toxicity1H400: Very toxic to aquatic life.
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects.

Pictograms:

GHS07: Exclamation Mark

GHS09: Environment

Signal Word: Warning

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and risk. A standard safe handling workflow should be followed.

G Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal A Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a well-ventilated area (e.g., fume hood) B->C Proceed to handling D Weigh and prepare solutions C->D E Avoid dust/aerosol formation D->E F Avoid contact with skin and eyes E->F G Wash hands thoroughly after handling F->G After completion H Clean work area G->H I Dispose of waste in a sealed, labeled container H->I For waste materials J Follow institutional and local disposal regulations I->J

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

PPE TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and dust.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.Prevents skin contact.
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. Fire/flame resistant and impervious clothing may be necessary for larger quantities.Minimizes skin exposure.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.Protects against inhalation of harmful dust or aerosols.

Section 4: Storage and Stability

Proper storage is critical to maintain the compound's reactivity, particularly the moisture-sensitive maleimide group.

ConditionRecommendationDuration
Long-term Storage Store at -20°C in a tightly sealed container, protected from light and moisture. Some suppliers recommend -80°C.Up to 6 months at -80°C, 1 month at -20°C.
Stock Solutions Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.Up to 6 months.
Handling of Solutions Use anhydrous solvents like DMSO or DMF for reconstitution to prevent hydrolysis of the maleimide group.Use immediately after preparation if possible.

Section 5: First Aid Measures

In case of exposure, follow these first aid protocols immediately.

Exposure RouteFirst Aid Measures
Eye Contact Hold eyelids open and rinse cautiously with large amounts of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin thoroughly with plenty of soap and water. If irritation occurs, get medical advice.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.

Section 6: Accidental Release and Disposal

Spill Response:

  • Evacuate Personnel: Keep people away from and upwind of the spill.

  • Ventilate Area: Ensure adequate ventilation.

  • Contain Spill: Prevent further leakage if safe to do so. Do not let the chemical enter drains.

  • Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite).

  • Collect: Place the absorbed material into a suitable, sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

G Spill Response Protocol Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Ventilate Ventilate Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Contain Spill PPE->Contain Absorb Absorb with inert material Contain->Absorb Collect Collect in sealed container Absorb->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose as hazardous waste Clean->Dispose End Spill Managed Dispose->End

Caption: Logical flow for responding to an accidental spill.

Waste Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not release into the environment.

Section 7: Experimental Protocols Reference

While specific experimental protocols for the use of this compound are application-dependent, a general protocol for bioconjugation using a similar compound (Mal-amido-PEG8-acid) involves a two-step sequential process. Researchers should adapt this general methodology based on the specific molecules being conjugated.

General Two-Step Bioconjugation Outline:

  • Step 1: Reaction of Maleimide with a Thiol-Containing Molecule

    • Dissolve the thiol-containing protein/molecule in a suitable buffer (pH 6.5-7.5).

    • Dissolve this compound in an anhydrous solvent (e.g., DMSO).

    • Add a 5-20 fold molar excess of the linker to the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Purify the product to remove excess linker, for example, by size-exclusion chromatography.

  • Step 2: Reaction of the Carboxylic Acid with an Amine-Containing Molecule

    • Activate the carboxylic acid of the purified product from Step 1 using a coupling agent like EDC and NHS in a suitable buffer (pH 4.5-7.2).

    • Incubate for 15-30 minutes at room temperature.

    • Add the amine-containing molecule to the activated intermediate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Purify the final conjugate using an appropriate chromatography method.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using Mal-amido-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone technique in bioconjugation and drug development. It enhances the therapeutic properties of proteins by increasing their hydrodynamic volume, which in turn can reduce renal clearance, extend circulating half-life, shield them from proteolytic degradation, and decrease immunogenicity. Mal-amido-PEG9-acid is a heterobifunctional crosslinker designed for the precise, site-specific modification of proteins. This reagent features a maleimide (B117702) group that selectively reacts with the free sulfhydryl (thiol) groups of cysteine residues, and a terminal carboxylic acid which can be utilized for subsequent conjugation to other molecules. The nine-unit PEG spacer is hydrophilic, enhancing the solubility of the conjugated protein and minimizing non-specific interactions.[][2][3]

This document provides a comprehensive guide to the use of this compound for protein conjugation, including detailed experimental protocols, data presentation in tabular format, and visual diagrams to illustrate the workflow and underlying chemical principles.

Chemical Reaction: Maleimide-Thiol Conjugation

The conjugation of proteins with this compound is based on the highly specific and efficient Michael addition reaction between the maleimide group and the thiol group of a cysteine residue. This reaction proceeds readily at a neutral to slightly basic pH (6.5-7.5) to form a stable, covalent thioether bond.[4][5] The targeted labeling of cysteine residues is often preferred due to their lower abundance on the protein surface compared to amine-containing residues like lysine, allowing for more controlled and site-specific modifications.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent/Material Specifications Supplier Example
This compoundPurity ≥95%BroadPharm, AxisPharm
Protein of InterestContaining at least one free cysteineN/A
Conjugation BufferPBS, HEPES, or Tris buffer (pH 7.0-7.5), thiol-freeVarious
Reducing Agent (optional)TCEP (Tris(2-carboxyethyl)phosphine)Various
Quenching ReagentL-cysteine or β-mercaptoethanolVarious
Solubilizing AgentAnhydrous DMSO or DMFVarious
Purification SystemSize-exclusion chromatography (SEC) or DialysisVarious
Storage BufferPBS or other suitable buffer for the proteinVarious
Protein Preparation and Reduction of Disulfide Bonds (Optional)

For successful conjugation, the protein must have a free thiol group. If the cysteine residues are involved in disulfide bonds, a reduction step is necessary.

  • Dissolve the Protein : Prepare a protein solution at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5).

  • Reduction Step :

    • To reduce disulfide bonds and expose free thiols, add a 10- to 50-fold molar excess of TCEP to the protein solution.

    • Incubate the mixture at room temperature for 30-60 minutes.

    • Note : TCEP is recommended over dithiothreitol (B142953) (DTT) because it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide reagent. If DTT is used, it must be removed via dialysis or a desalting column prior to conjugation.

Preparation of this compound Stock Solution

To ensure reactivity, the this compound stock solution should be prepared immediately before use.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

Protein Conjugation Reaction

The following protocol outlines the conjugation of the prepared protein with this compound.

  • Initiate Conjugation : Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

  • Incubation : Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching : To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in 2 to 5-fold molar excess to the this compound.

  • Incubation : Incubate for 15-30 minutes at room temperature to ensure all unreacted maleimide groups are quenched.

Purification of the PEGylated Protein

It is crucial to remove unreacted this compound, the quenching reagent, and any reaction byproducts.

  • Size-Exclusion Chromatography (SEC) : This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted components.

  • Dialysis : The reaction mixture can be dialyzed against the desired storage buffer to remove small molecules.

  • Tangential Flow Filtration (TFF) : For larger-scale purifications, TFF is a suitable option.

Characterization of the Conjugate

The efficiency of the conjugation reaction can be evaluated by determining the Degree of Labeling (DOL), which represents the average number of PEG molecules conjugated to each protein molecule.

Characterization Method Principle Information Obtained
SDS-PAGE Separation based on molecular weight.Visual confirmation of conjugation through a shift in the protein's molecular weight.
Mass Spectrometry (ESI-MS) Measures the mass-to-charge ratio.Precise determination of the molecular weight of the conjugate, allowing for the calculation of the DOL.
UV-Vis Spectroscopy Measures absorbance at specific wavelengths.Can be used to determine protein concentration and, in some cases, estimate DOL if the PEG linker has a chromophore.
HPLC (SEC, RP-HPLC) Chromatographic separation.Purity assessment of the conjugate and separation of different PEGylated species.

Visual Diagrams

experimental_workflow cluster_prep 1. Preparation cluster_conjugation 2. Conjugation cluster_purification 3. Purification cluster_characterization 4. Characterization protein_prep Protein Preparation (1-10 mg/mL in buffer) disulfide_reduction Disulfide Reduction (optional) (TCEP, 30-60 min) protein_prep->disulfide_reduction If needed conjugation Conjugation Reaction (1-2h RT or 4°C overnight) disulfide_reduction->conjugation linker_prep This compound Stock Solution (10-20 mM) linker_prep->conjugation quenching Quenching (L-cysteine, 15-30 min) conjugation->quenching purification Purification (SEC, Dialysis, or TFF) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization

Caption: Experimental workflow for protein conjugation.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product protein Protein with Free Thiol (-SH) reaction Michael Addition (pH 6.5-7.5) protein->reaction linker This compound linker->reaction conjugate PEGylated Protein (Stable Thioether Bond) reaction->conjugate

Caption: Maleimide-Thiol conjugation reaction.

Applications in Drug Development

The this compound linker is a versatile tool in the development of novel therapeutics. Its heterobifunctional nature allows for a two-step conjugation strategy. First, the maleimide group is reacted with a thiol-containing protein. The terminal carboxylic acid group on the PEG linker is then available for conjugation to another molecule, such as a small molecule drug, a targeting ligand, or a fluorescent probe, using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS).

This approach is particularly valuable in the construction of:

  • Antibody-Drug Conjugates (ADCs) : Where a cytotoxic drug is attached to a monoclonal antibody for targeted delivery to cancer cells.

  • PROTACs (Proteolysis Targeting Chimeras) : this compound can serve as a component of the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand.

  • PEGylated Proteins : To improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.

Troubleshooting and Considerations

Problem Possible Cause Solution
Low Conjugation Efficiency Incomplete reduction of disulfide bonds.Increase the concentration of TCEP or the incubation time.
Hydrolysis of the maleimide group.Prepare the this compound stock solution immediately before use. Ensure the pH of the reaction buffer is not significantly above 7.5.
Insufficient molar excess of the linker.Increase the molar ratio of this compound to protein.
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.
Protein instability under reaction conditions.Optimize buffer composition, pH, and temperature.
Non-specific Labeling Reaction with other nucleophilic residues.Ensure the reaction pH is maintained between 6.5 and 7.5 to favor thiol-maleimide reaction.

Conclusion

This compound is a highly effective and versatile reagent for the site-specific PEGylation of proteins. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully conjugate their proteins of interest, paving the way for the development of novel therapeutics and research tools with improved properties. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential for achieving reproducible and reliable results.

References

Application Notes and Protocols for PROTAC Synthesis Using Mal-amido-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.

Mal-amido-PEG9-acid is a versatile, hydrophilic linker ideal for PROTAC synthesis. Its polyethylene (B3416737) glycol (PEG) chain enhances solubility and pharmacokinetic properties, while the terminal maleimide (B117702) and carboxylic acid groups allow for a controlled, stepwise conjugation to the POI and E3 ligase ligands, respectively.[2] The maleimide group reacts specifically with thiol groups (e.g., cysteine residues) on a POI ligand, and the carboxylic acid can be activated to form a stable amide bond with an amine-containing E3 ligase ligand.[2] This document provides a detailed step-by-step guide for the synthesis of PROTACs using this compound.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is crucial for its effective use in PROTAC synthesis.

PropertyValueReference
Molecular Weight 636.69 g/mol [3]
Molecular Formula C28H48N2O14[3]
Appearance White to off-white solid[3]
Solubility DMSO: 100 mg/mL (157.06 mM)[3]
Storage Store at -20°C under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound is a two-step process. First, the linker is conjugated to the POI ligand via a maleimide-thiol reaction. The resulting intermediate is then coupled with the E3 ligase ligand through an amide bond formation.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Amide Bond Formation cluster_characterization Characterization POI_Ligand POI Ligand (with Thiol) Reaction1 Reaction: - PBS buffer (pH 7.0-7.5) - Co-solvent (DMF/DMSO) - Room temperature, 2-4h or overnight POI_Ligand->Reaction1 Linker This compound Linker->Reaction1 Intermediate POI-Linker Intermediate Reaction1->Intermediate Purification1 Purification (RP-HPLC) Intermediate->Purification1 Activation Carboxylic Acid Activation: - Anhydrous DMF - Coupling agent (e.g., HATU) - Base (e.g., DIPEA) Purification1->Activation E3_Ligase_Ligand E3 Ligase Ligand (with Amine) Reaction2 Reaction: - Room temperature, 4-12h E3_Ligase_Ligand->Reaction2 Activation->Reaction2 Final_PROTAC Final PROTAC Reaction2->Final_PROTAC Purification2 Purification (RP-HPLC) Final_PROTAC->Purification2 LCMS LC-MS Purification2->LCMS NMR NMR Purification2->NMR Final_Characterization Purity and Identity Confirmation LCMS->Final_Characterization NMR->Final_Characterization

A typical experimental workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing POI Ligand

This protocol details the reaction between the maleimide group of the linker and a thiol group on the POI ligand.

Materials:

  • Thiol-containing POI ligand

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Reaction Setup: Dissolve the thiol-containing POI ligand and a slight molar excess (1.1-1.5 equivalents) of this compound in a suitable buffer, such as PBS at pH 7.0-7.5.[2] To ensure solubility, a co-solvent like DMF or DMSO may be required.[2]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or overnight.[2] The maleimide group will selectively react with the thiol group to form a stable thioether bond.[2]

  • Monitoring: Monitor the reaction progress using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the POI-linker conjugate.[2]

  • Purification: Once the reaction is complete, purify the POI-linker conjugate using RP-HPLC to remove unreacted starting materials and obtain a pure product for the next step.[2]

ParameterRecommended Condition
Molar Ratio (POI Ligand:Linker) 1 : 1.1-1.5
Solvent PBS (pH 7.0-7.5) with DMF or DMSO as co-solvent
Temperature Room Temperature
Reaction Time 2-4 hours or overnight
Protocol 2: Amide Bond Formation with an Amine-Containing E3 Ligase Ligand

This protocol describes the coupling of the carboxylic acid on the POI-linker intermediate with an amine-containing E3 ligase ligand.

Materials:

  • Purified POI-linker intermediate

  • Amine-containing E3 ligase ligand

  • Anhydrous DMF

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • RP-HPLC system

Procedure:

  • Activation of Carboxylic Acid: Dissolve the purified POI-linker conjugate in anhydrous DMF.[2] Add a coupling agent, such as HATU (1.2 equivalents), and a base, like DIPEA (2-3 equivalents), to activate the terminal carboxylic acid of the PEG linker.[2][4] Stir for approximately 15 minutes at room temperature.[4]

  • Amide Bond Formation: To the activated POI-linker intermediate, add the amine-containing E3 ligase ligand (1.0-1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours.[2]

  • Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS.[2] Purify the final PROTAC using RP-HPLC to obtain a highly pure compound for biological evaluation.[2][5]

ParameterRecommended Condition
Molar Ratio (POI-Linker:E3 Ligand:HATU:DIPEA) 1 : 1.0-1.2 : 1.2 : 2-3
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 4-12 hours

Characterization of the Final PROTAC

The identity and purity of the final PROTAC should be confirmed using standard analytical techniques.

TechniquePurpose
LC-MS To confirm the molecular weight of the final product and assess its purity.
¹H and ¹³C NMR To confirm the chemical structure of the final PROTAC.
Preparative HPLC To purify the final PROTAC to >95% purity for biological assays.[5]

PROTAC Mechanism of Action

The synthesized PROTAC functions by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_system Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Proteasome Proteasome POI->Proteasome Degradation Ub Ubiquitin Ub->Ternary_Complex Degraded_Peptides Proteasome->Degraded_Peptides Ternary_Complex->POI Ubiquitination

References

Application Notes and Protocols for the Conjugation of Mal-amido-PEG9-acid to a Cysteine Residue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of proteins and peptides is a cornerstone of modern biotechnology and pharmaceutical development. The conjugation of molecules such as drugs, fluorescent dyes, or polymers like polyethylene (B3416737) glycol (PEG) can significantly enhance the therapeutic properties, stability, and traceability of biomolecules. Mal-amido-PEG9-acid is a heterobifunctional linker that facilitates the site-specific conjugation of a molecule of interest to a cysteine residue on a protein or peptide. This linker features a maleimide (B117702) group that reacts specifically with the sulfhydryl (thiol) group of a cysteine, and a terminal carboxylic acid which can be used for subsequent coupling reactions. The nine-unit PEG spacer is hydrophilic, increasing the solubility of the conjugate and minimizing non-specific interactions.

This document provides a detailed guide to the conjugation of this compound to a cysteine residue, including the underlying chemical principles, comprehensive experimental protocols, and methods for the characterization and stabilization of the resulting conjugate.

Chemical Principle: The Thiol-Maleimide Michael Addition

The conjugation of this compound to a cysteine residue proceeds via a Michael addition reaction.[1] In this reaction, the nucleophilic thiol group of the cysteine residue attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[2] This results in the formation of a stable thioether bond, covalently linking the PEGylated molecule to the cysteine-containing biomolecule.[1]

This reaction is highly chemoselective for thiol groups within a pH range of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines (e.g., lysine (B10760008) residues), ensuring high specificity of conjugation.[3]

Experimental Protocols

Protocol 1: Preparation and Reduction of the Cysteine-Containing Protein/Peptide

For successful conjugation, the target cysteine residue must possess a free sulfhydryl group. Cysteine residues within a protein can form disulfide bonds, which are unreactive towards maleimides. Therefore, a reduction step is often necessary prior to conjugation.

Materials:

  • Cysteine-containing protein or peptide

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4, with 1-5 mM EDTA)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column (if using DTT)

Procedure:

  • Protein/Peptide Preparation: Dissolve the cysteine-containing protein or peptide in degassed conjugation buffer to a concentration of 1-10 mg/mL. Degassing the buffer is crucial to prevent the re-oxidation of thiols by atmospheric oxygen.

  • Reduction of Disulfide Bonds (if necessary):

    • Using TCEP: Add a 10- to 100-fold molar excess of TCEP to the protein/peptide solution.[3] TCEP is a thiol-free reducing agent and does not need to be removed before the addition of the maleimide reagent.[3]

    • Using DTT: Add a 10- to 100-fold molar excess of DTT to the protein/peptide solution. If DTT is used, it must be removed after the reduction step as its thiol groups will compete with the cysteine for reaction with the maleimide. Removal can be achieved using a desalting column.

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.[4]

Protocol 2: Conjugation of this compound to the Reduced Protein/Peptide

Materials:

  • Reduced cysteine-containing protein/peptide solution (from Protocol 1)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching reagent (e.g., L-cysteine, 2-mercaptoethanol)

Procedure:

  • Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).[3] The maleimide group is susceptible to hydrolysis in aqueous solutions, so it is critical to use anhydrous solvents for storage and to prepare aqueous dilutions just prior to use.[3]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein/peptide solution. The optimal molar ratio may need to be determined empirically for each specific biomolecule.

  • Incubation: Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight.[4] Protect the reaction from light if the conjugated molecule is light-sensitive.

  • Quenching the Reaction: After the incubation period, add a quenching reagent in a 5- to 10-fold molar excess relative to the initial amount of this compound. This will react with any unreacted maleimide groups. Incubate for an additional 15-30 minutes at room temperature.

Protocol 3: Purification and Characterization of the Conjugate

Materials:

  • Quenched reaction mixture (from Protocol 2)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Dialysis)

  • Characterization instrumentation (e.g., Mass Spectrometer (MS), HPLC)

Procedure:

  • Purification: Remove excess, unreacted this compound and quenching reagent from the conjugate.

    • Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger conjugate from smaller, unreacted molecules.

    • Dialysis: Dialyze the reaction mixture against the conjugation buffer to remove small molecules.

  • Characterization:

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the successful conjugation by observing the expected mass increase of the protein/peptide.[5]

    • HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and quantify the conjugation efficiency.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for the conjugation of this compound to a cysteine residue.

ParameterRecommended ConditionExpected Outcome/EfficiencyReference(s)
pH 6.5 - 7.5High specificity for thiols. Reaction rate decreases at lower pH, while side reactions with amines and maleimide hydrolysis increase at higher pH.[3]
Temperature 4°C to 25°CReaction is faster at room temperature. Lower temperatures can be used to minimize side reactions or for sensitive proteins.[4]
Reaction Time 1-2 hours at room temperature; overnight at 4°CVaries depending on the reactants and their concentrations. Reaction progress can be monitored by HPLC or MS.[4]
Maleimide:Thiol Molar Ratio 10:1 to 20:1A molar excess of the maleimide reagent is used to drive the reaction to completion. The optimal ratio should be determined empirically.
Protein/Peptide Concentration 1-10 mg/mLHigher concentrations can increase the reaction rate but may also lead to aggregation.[6]
Conjugation Efficiency >80%Can be influenced by the accessibility of the cysteine residue and the optimization of reaction conditions. For sterically hindered cysteines, efficiency may be lower.[7][8]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conjugation 1. Incomplete reduction of disulfide bonds.2. Hydrolysis of the maleimide group.3. Inaccessible cysteine residue.4. Incorrect pH of the reaction buffer.1. Ensure complete reduction by optimizing the concentration of the reducing agent and incubation time. Use degassed buffers to prevent re-oxidation.2. Prepare fresh solutions of this compound in anhydrous solvent immediately before use.3. Consider denaturing conditions if the protein structure allows, or re-engineer the protein to place the cysteine in a more accessible location.4. Verify that the pH of the reaction buffer is between 6.5 and 7.5.
Non-specific Labeling Reaction with primary amines (e.g., lysine)Ensure the reaction pH does not exceed 7.5.[3]
Instability of the Conjugate (Loss of Payload) Retro-Michael reaction leading to the reversal of the thioether bond.After conjugation, consider hydrolyzing the succinimide (B58015) ring by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9) to form a more stable, ring-opened structure.[3]
Thiazine Rearrangement Conjugation to an N-terminal cysteine.If possible, avoid conjugation to an N-terminal cysteine. If unavoidable, performing the conjugation at a more acidic pH (e.g., pH 5.0) can minimize this side reaction.[2]

Visualizations

G cluster_0 Conjugation Workflow A Protein/Peptide (with Cysteine) B Reduction of Disulfide Bonds (if necessary, with TCEP) A->B C Reduced Protein/Peptide (with free -SH) B->C E Conjugation Reaction (pH 6.5-7.5) C->E D This compound D->E F Quenching (Excess Thiol) E->F G Purification (e.g., SEC) F->G I Purified Conjugate G->I H Characterization (e.g., MS, HPLC) I->H

Caption: Experimental workflow for the conjugation of this compound.

G cluster_1 Thiol-Maleimide Michael Addition cluster_reactants Protein_SH Protein-SH (Cysteine Residue) Thioether_Bond Stable Thioether Bond (Protein-S-PEG9-Acid) Protein_SH->Thioether_Bond pH 6.5-7.5 Maleimide_PEG Maleimide-PEG9-Acid Maleimide_PEG->Thioether_Bond

Caption: The chemical reaction of thiol-maleimide conjugation.

G cluster_2 Troubleshooting Logic for Low Conjugation Yield Start Low Conjugation Yield Check_Reduction Was disulfide reduction performed and complete? Start->Check_Reduction Check_Maleimide Was the maleimide reagent fresh and handled correctly? Check_Reduction->Check_Maleimide Yes Reduce_Protein Perform/Optimize Reduction Step Check_Reduction->Reduce_Protein No Check_pH Is the reaction pH between 6.5 and 7.5? Check_Maleimide->Check_pH Yes Use_Fresh_Maleimide Use Fresh Maleimide Reagent Check_Maleimide->Use_Fresh_Maleimide No Optimize_Ratio Optimize Maleimide:Thiol Ratio Check_pH->Optimize_Ratio Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Successful_Conjugation Successful Conjugation Optimize_Ratio->Successful_Conjugation Reduce_Protein->Start Use_Fresh_Maleimide->Start Adjust_pH->Start

Caption: A logical workflow for troubleshooting low conjugation efficiency.

References

Application Notes and Protocols for Antibody Labeling and Modification with Mal-amido-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the precise and stable linkage of payloads to monoclonal antibodies. Mal-amido-PEG9-acid is a heterobifunctional linker that offers a robust solution for conjugating molecules to antibodies via thiol chemistry. This linker features a maleimide (B117702) group for covalent attachment to cysteine residues and a terminal carboxylic acid for derivatization or attachment of other molecules. The inclusion of a nine-unit polyethylene (B3416737) glycol (PEG) chain enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.[1][2]

The core of this technology is the Michael addition reaction, where the maleimide group reacts specifically with the sulfhydryl (thiol) group of a cysteine residue, typically under mild pH conditions (6.5-7.5), to form a stable thioether bond.[1][] This high selectivity allows for site-specific modification of antibodies, especially at engineered or natively available cysteine residues.[]

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound is a critical component in the synthesis of ADCs. The maleimide group attaches to the antibody, while the acid terminus can be activated to couple with a cytotoxic payload. The PEG spacer helps to prevent aggregation, which can be induced by hydrophobic drugs.

  • PEGylation of Antibodies: Covalent attachment of PEG chains (PEGylation) to antibodies can enhance their therapeutic properties. Benefits include increased serum half-life, improved stability, and reduced immunogenicity.

  • Immobilization and Surface Functionalization: The linker can be used to attach antibodies to surfaces, such as nanoparticles or biosensors, for diagnostic and research applications.

Chemistry of Maleimide-Thiol Conjugation and Linker Stability

The conjugation of a maleimide to a thiol group is a highly efficient reaction. However, the resulting thiosuccinimide bond can be unstable in vivo and may undergo a retro-Michael reaction. This can lead to the premature release of the payload from the antibody, potentially causing off-target toxicity.

To counteract this instability, the succinimide (B58015) ring can be hydrolyzed to form a stable, ring-opened succinamic acid derivative. This hydrolysis is favored under basic conditions (pH > 8) and can be accelerated by elevated temperatures. The presence of a PEG spacer adjacent to the maleimide has also been shown to increase the rate of this stabilizing hydrolysis.

Below is a diagram illustrating the competing pathways for a maleimide-thiol conjugate:

G cluster_0 Conjugation cluster_1 In Vivo Fate Antibody-SH Antibody-SH ADC_unstable ADC (Thiosuccinimide) Antibody-SH->ADC_unstable Michael Addition (pH 6.5-7.5) Mal-Linker-Payload Mal-Linker-Payload Mal-Linker-Payload->ADC_unstable ADC_stable Stable ADC (Ring-Opened) ADC_unstable->ADC_stable Hydrolysis (Stabilization) Released_Payload Released Payload + Unconjugated Antibody ADC_unstable->Released_Payload Retro-Michael Reaction (Deconjugation) G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_antibody 1. Prepare Antibody Solution (e.g., in PBS) reduction 3. Antibody Reduction (with TCEP) prep_antibody->reduction 30 min incubation prep_linker 2. Prepare this compound Stock Solution (in DMSO/DMF) labeling 4. Labeling Reaction (Add linker to reduced antibody) prep_linker->labeling reduction->labeling 1-4 hours incubation quench 5. Quench Reaction (with N-acetylcysteine) labeling->quench 15-30 min incubation purify 6. Purify Conjugate (e.g., SEC or TFF) quench->purify analyze 7. Characterize ADC (HIC, LC-MS for DAR & Aggregation) purify->analyze

References

Application Notes and Protocols for Amine Coupling Reactions with Mal-amido-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mal-amido-PEG9-acid for the covalent conjugation of amine-containing molecules to thiol-containing targets. This heterobifunctional linker is widely employed in bioconjugation for applications ranging from targeted drug delivery and antibody-drug conjugates (ADCs) to the development of PROTACs and functionalized hydrogels.[1][2] The protocols outlined herein detail the activation of the carboxylic acid moiety of this compound and its subsequent reaction with primary amines.

Overview of the Chemistry

The core of this methodology is a two-step amine coupling reaction. First, the terminal carboxylic acid group of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This reaction forms a semi-stable NHS ester.[3][4] This activated linker is then reacted with a primary amine on the molecule of interest (e.g., a protein, peptide, or small molecule) to form a stable amide bond. The maleimide (B117702) group on the other end of the PEG linker is then available to react specifically with thiol groups (e.g., on cysteine residues of a protein).[5][6]

Reaction Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Amine Coupling Mal_acid This compound EDC_NHS EDC + NHS Mal_acid->EDC_NHS Activated_Mal Mal-amido-PEG9-NHS Ester (Activated Linker) EDC_NHS->Activated_Mal forms Amine_Molecule Amine-containing Molecule (R-NH2) Activated_Mal->Amine_Molecule Conjugate Maleimide-PEG9-Molecule (Ready for Thiol Reaction) Amine_Molecule->Conjugate reacts with

Caption: General workflow for the two-step amine coupling reaction.

Applications

The versatility of the this compound linker makes it suitable for a wide range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug (containing a primary amine) to an antibody. The maleimide end of the resulting conjugate can then react with cysteines on the antibody.[2]

  • PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which contain two different ligands connected by a linker; one for an E3 ubiquitin ligase and the other for the target protein.[1]

  • Peptide and Protein Modification: Peptides and proteins can be modified to introduce a maleimide group for subsequent reaction with thiols.

  • Hydrogel Functionalization: Amine-containing polymers or hydrogel precursors can be functionalized with the linker to allow for subsequent conjugation of thiol-containing biomolecules, such as peptides with an RGD sequence to promote cell adhesion.[7]

  • Surface Modification: Surfaces with primary amines can be modified to present maleimide groups for capturing thiol-containing molecules.

Targeted Drug Delivery Signaling Pathway

cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cell Antibody Antibody Linker Mal-amido-PEG9 Antibody->Linker Receptor Cell Surface Receptor Antibody->Receptor 1. Binding Drug Drug Linker->Drug Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Drug Released Drug Lysosome->Released_Drug 4. Drug Release Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Released_Drug->Cellular_Target 5. Target Engagement Apoptosis Apoptosis Cellular_Target->Apoptosis 6. Cell Death

Caption: Conceptual signaling pathway for an ADC utilizing a PEG linker.

Experimental Protocols

Materials and Reagents
  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing molecule of interest

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

Protocol for Activation of this compound and Amine Coupling

This protocol is a general guideline and may require optimization based on the specific amine-containing molecule.

  • Reagent Preparation:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.[3][8]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a stock solution of the amine-containing molecule in an appropriate buffer (e.g., Coupling Buffer).

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve this compound in Activation Buffer.

    • Add EDC and NHS (or sulfo-NHS) to the this compound solution. A molar excess of EDC and NHS over the linker is recommended. Refer to Table 1 for suggested molar ratios.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[3][9]

  • Amine Coupling Reaction:

    • Immediately add the activated Mal-amido-PEG9-NHS ester solution to the solution containing the amine-containing molecule.

    • Alternatively, the pH of the activation reaction can be raised to 7.2-7.5 by adding Coupling Buffer before adding the amine-containing molecule.[8]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[8]

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by using a desalting column, dialysis, or chromatography methods such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[10][11][]

Characterization of the Conjugate

The success of the conjugation can be assessed using various analytical techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.[11]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate.

  • HPLC (SEC, RP-HPLC): To assess the purity of the conjugate and separate it from unreacted starting materials.[11][]

Quantitative Data and Stoichiometry

The efficiency of the coupling reaction depends on several factors, including pH, temperature, and the molar ratios of the reactants. The following table provides a starting point for optimization.

ParameterRecommended RangePurpose
Activation pH 4.5 - 6.0Efficiently activates carboxylic acids with EDC.
Coupling pH 7.2 - 7.5Optimal for the reaction of NHS esters with primary amines.
Molar Ratio (EDC:Linker) 2 - 10 fold excessEnsures efficient activation of the carboxylic acid.
Molar Ratio (NHS:Linker) 2 - 5 fold excessStabilizes the activated intermediate, improving coupling efficiency.[4]
Molar Ratio (Linker:Amine) 1 - 20 fold excessDrives the reaction towards product formation; depends on the value of the amine-containing molecule.
Reaction Time (Activation) 15 - 30 minutesSufficient for the formation of the NHS ester.
Reaction Time (Coupling) 2 hours - overnightAllows for completion of the amide bond formation.

Important Considerations

  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the activation and coupling steps as they will compete with the desired reaction.[8]

  • Hydrolysis: The activated NHS ester is susceptible to hydrolysis, especially at higher pH. Therefore, the coupling reaction with the amine should be performed promptly after activation.[3]

  • Maleimide Stability: The maleimide group can undergo hydrolysis at pH > 7.5. It is also important to be aware of the potential for retro-Michael addition, which can lead to deconjugation from the thiol.[13]

  • Storage: Store this compound and the crosslinking reagents (EDC, NHS) desiccated at -20°C.[1][8] Stock solutions should be prepared fresh before use.

References

Application Notes and Protocols for Bioconjugation Using Maleimide-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Maleimide-polyethylene glycol (PEG) linkers are instrumental in bioconjugation, enabling the precise, covalent attachment of molecules to proteins, peptides, and other biomolecules.[][2] The core of this technique lies in the Michael addition reaction, where the maleimide (B117702) group forms a stable thioether bond with a sulfhydryl group (-SH), typically from a cysteine residue on a protein.[][3] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[][4] The inclusion of a PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides spatial separation between the conjugated molecules.[2][5][6] These characteristics make maleimide-PEG linkers a vital tool in the development of antibody-drug conjugates (ADCs), functionalized nanoparticles, and PEGylated protein therapeutics.[][2][7]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Maleimide-PEG linkers are frequently used to attach potent cytotoxic drugs to monoclonal antibodies (mAbs).[][5] The antibody targets specific antigens on cancer cells, delivering the payload directly to the tumor site, which minimizes off-target toxicity.[][5] The linker's stability in circulation and potential for controlled release within the tumor microenvironment are critical for ADC efficacy.[]

  • Protein PEGylation: The attachment of PEG chains (PEGylation) to therapeutic proteins improves their pharmacokinetic profiles by increasing their hydrodynamic size, which reduces renal clearance and extends circulation half-life.[2][8] PEGylation can also shield the protein from enzymatic degradation and reduce its immunogenicity.[2][8]

  • Nanoparticle and Liposome Functionalization: Maleimide-PEG linkers are used to attach targeting ligands, such as antibodies or peptides, to the surface of nanoparticles and liposomes.[] This surface modification enables selective binding to diseased cells, enhancing drug accumulation at the target site.[]

  • Fluorescent Labeling and Imaging: Maleimides are used to conjugate fluorescent dyes and other imaging agents to biomolecules, facilitating their tracking and quantification in biological systems.[9]

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of a thiolate anion on one of the double-bond carbons of the maleimide ring. This Michael addition reaction results in a stable succinimidyl thioether linkage.[][3]

G cluster_reactants Reactants cluster_product Product Thiol Protein/Peptide with Thiol Group (-SH) Product Stable Thioether Adduct (Succinimidyl Thioether) Thiol->Product Michael Addition pH 6.5 - 7.5 Maleimide Maleimide-PEG Linker Maleimide->Product

A typical experimental workflow involves preparing the biomolecule, performing the conjugation reaction, and purifying the final product.

G A 1. Prepare Biomolecule (e.g., Protein in Thiol-Free Buffer) B 2. Optional: Reduce Disulfides (Use TCEP or DTT) A->B D 4. Prepare Maleimide-PEG Solution (Dissolve in DMSO or DMF) C 3. Remove Reducing Agent (Desalting Column) B->C Required if native cysteines are oxidized E 5. Conjugation Reaction (Mix Protein and Linker) C->E D->E F 6. Quench Reaction (Optional) (Add excess L-cysteine) E->F G 7. Purify Conjugate (SEC, Dialysis, or HPLC) F->G H 8. Characterize Conjugate (SDS-PAGE, MS, HPLC) G->H

Quantitative Data and Reaction Parameters

The efficiency and success of maleimide-PEG conjugation are dependent on several key parameters.

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
ParameterRecommended Range/ValueRationale & NotesCitations
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability. Thiol reactivity increases with pH, but maleimide hydrolysis and reaction with amines become competing side reactions above pH 7.5.[][4][10]
Molar Ratio (Maleimide:Thiol) 2:1 to 20:1An excess of the maleimide-PEG linker drives the reaction to completion. The optimal ratio should be determined empirically. For nanoparticles, ratios of 2:1 to 5:1 have proven effective.[11][12][13][14]
Temperature 4°C to 25°C (Room Temp.)The reaction proceeds well at room temperature. For sensitive proteins, performing the reaction at 4°C can help maintain protein integrity, though it may require a longer incubation time.[9][14][15]
Reaction Time 30 min to OvernightTypically, 2-4 hours at room temperature is sufficient. Reactions at 4°C are often left overnight. Reaction progress can be monitored by HPLC or SDS-PAGE.[9][11][14]
Buffer Composition Phosphate, HEPES, TrisBuffers should be free of extraneous thiol-containing compounds (e.g., DTT, β-mercaptoethanol). Buffers should be degassed to prevent oxidation of free thiols.[9][12][13]
Co-solvent DMSO or DMFMaleimide-PEG linkers, especially those with hydrophobic payloads, may require dissolution in a minimal amount of an organic co-solvent before addition to the aqueous reaction buffer. The final concentration should typically be <10%.[9][16]
Table 2: Conjugation Efficiency Data
SystemMolar Ratio (Maleimide:Thiol)ConditionsConjugation EfficiencyCitation
cRGDfK peptide to PLGA Nanoparticles2:130 min, RT, 10 mM HEPES pH 7.084 ± 4%[11]
11A4 nanobody to PLGA Nanoparticles5:12 h, RT, PBS pH 7.458 ± 12%[11]
Thiol-oligonucleotides to PLGA-PEG NPsN/AVaried maleimide content (10-30%)20 - 30%[17]
L-cysteine to PLGA-PEG NPsN/AVaried maleimide content (10-30%)40 - 50%[17]

Stability of Maleimide-Thiol Conjugates

While the thioether bond is generally stable, the succinimidyl ring is susceptible to two competing reactions: retro-Michael addition and hydrolysis.

  • Retro-Michael Addition (Cleavage): This is a reversal of the conjugation reaction, where the thioether bond is cleaved. This can lead to the transfer of the PEG-payload to other thiols in the biological environment (e.g., glutathione, albumin), causing off-target effects and reducing therapeutic efficacy.[18][19][20]

  • Hydrolysis (Stabilization): The succinimide (B58015) ring can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether.[19][20][21] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing long-term stability to the conjugate.[19][21][22] The rate of hydrolysis is often slow but can be accelerated by using maleimides with electron-withdrawing N-substituents or by adjusting pH.[19][22]

G Start Succinimidyl Thioether Conjugate (Initial Product) A Retro-Michael Reaction (Cleavage / Instability) Start->A  Presence of competing thiols (e.g., Glutathione) B Hydrolysis of Succinimide Ring (Stabilization) Start->B  Aqueous environment, rate increases with pH A_Product Released Thiol + Maleimide A->A_Product B_Product Stable Ring-Opened Adduct (Succinamic Acid Thioether) B->B_Product

Table 3: Conjugate Stability Comparison
Conjugate TypeConditionStability MetricResultCitation
Maleimide-PEG AdductIncubation with 1 mM Glutathione (GSH) for 7 days at 37°C% Conjugation Retained~70%[23]
Mono-sulfone-PEG AdductIncubation with 1 mM Glutathione (GSH) for 7 days at 37°C% Conjugation Retained>95%[23]
Thiazine (B8601807) LinkerComparison with thioether conjugate in presence of glutathioneSusceptibility to Adduct FormationOver 20 times less susceptible[18]
Ring-Opened ConjugatesN/A (General finding)Half-lifeOver two years[19][22]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

Many proteins have cysteine residues that are oxidized and form disulfide bridges. These must be reduced to generate free thiols for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over Dithiothreitol (DTT) as it is more stable and does not need to be removed as rigorously before conjugation with certain reagents, though removal is still best practice for maleimide chemistry.[15]

Materials:

  • Protein solution (1-10 mg/mL)

  • TCEP hydrochloride (TCEP-HCl)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5, degassed)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the protein solution in degassed Conjugation Buffer.[9]

  • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[7][13]

  • Incubate the mixture for 20-60 minutes at room temperature or 37°C.[7][9]

  • Immediately remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.[15] The protein with free thiols is now ready for conjugation.

Protocol 2: General Protein Conjugation with Maleimide-PEG Linker

Materials:

  • Thiol-containing protein (from Protocol 1 or naturally containing free thiols)

  • Maleimide-PEG-linker

  • Anhydrous DMSO or DMF

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5, degassed and thiol-free)

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol, 1 M stock)

Procedure:

  • Prepare Protein: Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[24]

  • Prepare Maleimide-PEG Stock Solution: Immediately before use, dissolve the Maleimide-PEG linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[16][24] Maleimide reagents are moisture-sensitive and susceptible to hydrolysis.[16]

  • Perform Conjugation: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG linker to the protein solution while gently stirring or vortexing.[13][14] Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[16]

  • Incubate: Protect the reaction mixture from light and incubate at room temperature for 2-4 hours or at 4°C overnight.[13][14]

  • Quench Reaction (Optional): To stop the reaction and consume any unreacted maleimide groups, add a quenching solution (e.g., L-cysteine) to a final concentration of 1-5 mM and incubate for an additional 15-30 minutes.[15]

Protocol 3: Purification and Storage of the Conjugate

Procedure:

  • Purification: Remove unreacted Maleimide-PEG linker and byproducts from the conjugate. Common methods include:

    • Size-Exclusion Chromatography (SEC) / Gel Filtration: Effective for separating the larger protein conjugate from the smaller, unreacted linker molecules.[7][9]

    • Dialysis: A straightforward method for removing small molecules, though it can be time-consuming.[24]

  • Characterization: Analyze the purified conjugate to determine the degree of labeling (DOL) and purity using methods such as SDS-PAGE, UV-Vis spectroscopy, Mass Spectrometry, and HPLC.[12][24][25][26]

  • Storage: For long-term storage, add cryoprotectants or stabilizers like BSA (5-10 mg/mL) and sodium azide (B81097) (0.01-0.03%).[12] Store the conjugate at 4°C protected from light. For storage at -20°C, add glycerol (B35011) to a final concentration of 50%. Under these conditions, conjugates can be stable for a year or more.[12]

Protocol 4: Intentional Hydrolysis for Conjugate Stabilization

To ensure long-term in vivo stability, the succinimidyl thioether can be intentionally hydrolyzed to its ring-opened form.[19][21]

Procedure:

  • After purification (Protocol 3), adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).

  • Incubate the solution at room temperature or 37°C for several hours to overnight. The exact time required depends on the specific maleimide derivative.[21]

  • Monitor the hydrolysis progress using HPLC or mass spectrometry.[21]

  • Once hydrolysis is complete, readjust the pH back to neutral (e.g., pH 7.4) for storage or formulation.

  • Note: This procedure should be optimized for each specific conjugate, as prolonged exposure to high pH can damage the protein.[21] Using maleimides with electron-withdrawing N-substituents can greatly accelerate this process, allowing hydrolysis to occur under milder conditions.[19][22]

References

Application Notes: Surface Modification of Nanoparticles with Mal-amido-PEG9-acid for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanocarriers.[1] This modification can shield the nanoparticle from opsonization and phagocytosis, thereby prolonging its circulation time in the bloodstream and allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect.[1][2]

The use of a heterobifunctional linker like Mal-amido-PEG9-acid offers a versatile and controlled approach to surface functionalization. This linker possesses a terminal carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and a maleimide (B117702) group at the distal end of the PEG chain for the specific conjugation of thiol-containing molecules, such as targeting ligands (peptides, antibodies) or therapeutic payloads.[3] The PEG9 spacer enhances solubility, reduces steric hindrance, and improves the overall biocompatibility of the nanoparticle conjugate.

These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using this compound, tailored for applications in targeted drug delivery and nanomedicine.

Principle of Two-Step Conjugation

The surface modification strategy with this compound involves a two-step orthogonal conjugation process:

  • Amide Bond Formation: The carboxylic acid terminus of the this compound is activated using carbodiimide (B86325) chemistry, typically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated linker then reacts with primary amine groups present on the nanoparticle surface to form a stable amide bond. This initial step functionalizes the nanoparticle with a flexible PEG chain terminating in a reactive maleimide group.[3]

  • Thiol-Maleimide Conjugation (Michael Addition): The maleimide-functionalized nanoparticle is subsequently reacted with a thiol-containing ligand (e.g., a cysteine-containing peptide). This Michael addition reaction is highly specific and proceeds efficiently under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond. This second step allows for the covalent attachment of a targeting moiety to the nanoparticle surface.

Characterization of Modified Nanoparticles

Thorough characterization of the nanoparticles at each stage of modification is crucial to ensure successful conjugation and to understand the properties of the final product. Key characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles. An increase in size is expected after each conjugation step.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential indicates successful surface modification.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups from the PEG linker and the conjugated ligand.

  • Ellman's Assay: To quantify the number of accessible maleimide groups on the nanoparticle surface after the first conjugation step.

Quantitative Data on Nanoparticle Modification

The following tables provide representative data on the changes in physicochemical properties of nanoparticles after surface modification with PEG.

Table 1: Physicochemical Properties of PLGA Nanoparticles with Varying PEGylation

FormulationPEG Content (%)Mean Particle Size (nm)Zeta Potential (mV)
Unmodified PLGA0180 ± 25-26.2 ± 2.1
PLGA-PEG5195 ± 30-9.3 ± 1.5
PLGA-PEG10210 ± 35-5.1 ± 1.2
PLGA-PEG15114 ± 20-2.8 ± 0.9

Data adapted from a study on PEGylated PLGA nanoparticles.

Table 2: Characterization of Gold Nanoparticles with Different PEG Chain Lengths

Nanoparticle TypeCore Size (nm)Hydrodynamic Diameter (nm)Zeta Potential (mV)
Citrate-stabilized AuNP1618 ± 2-45 ± 5
AuNP-PEG10001625 ± 3-5 ± 2
AuNP-PEG20001632 ± 4-3 ± 1
AuNP-PEG50001645 ± 5-2 ± 1

Data synthesized from studies on gold nanoparticle PEGylation.

Experimental Protocols

Protocol 1: Attachment of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the this compound linker to nanoparticles possessing primary amine groups on their surface (e.g., aminosilane-coated silica (B1680970) or iron oxide nanoparticles, or amine-terminated PLGA nanoparticles).

Materials:

  • Amine-functionalized nanoparticles (Amine-NPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

  • Nanoparticle Preparation:

    • Disperse the Amine-NPs in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate briefly if necessary to ensure a homogenous suspension.

  • Activation of this compound:

    • In a separate microcentrifuge tube, mix this compound, EDC, and NHS at a molar ratio of 1:2:2.

    • Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.

  • Conjugation Reaction:

    • Add the activated linker solution to the nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.4 by adding Reaction Buffer (PBS).

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Quenching and Purification:

    • Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.

    • Purify the resulting Maleimide-PEG9-NPs to remove excess linker and reaction byproducts. This can be achieved through repeated centrifugation and washing steps, dialysis against PBS, or size-exclusion chromatography.

Protocol 2: Conjugation of a Thiol-Containing Ligand to Maleimide-PEG9-NPs

This protocol details the final step of conjugating a thiol-containing molecule (e.g., a cysteine-terminated peptide) to the maleimide-functionalized nanoparticles.

Materials:

  • Maleimide-PEG9-NPs from Protocol 1

  • Thiol-containing ligand (e.g., cysteine-terminated peptide)

  • Reaction Buffer: 1X PBS containing 1-2 mM EDTA, pH 6.5-7.5

  • (Optional) Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system (as described above)

Procedure:

  • Ligand Preparation (if necessary):

    • If the thiol groups on the ligand are oxidized (forming disulfide bonds), they must be reduced prior to conjugation.

    • Dissolve the ligand in Reaction Buffer and add a 5-10 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Disperse the Maleimide-PEG9-NPs in the Reaction Buffer.

    • Add the thiol-containing ligand to the nanoparticle suspension. A common starting point is a 2:1 to 5:1 molar ratio of maleimide to thiol.

    • Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the final Ligand-PEG9-NP conjugate to remove any unreacted ligand using centrifugation, dialysis, or size-exclusion chromatography.

  • Characterization and Storage:

    • Characterize the final product using the methods described in the characterization section.

    • Store the final conjugate at 4°C in a suitable buffer.

Protocol 3: Quantification of Surface Maleimide Groups using Ellman's Assay

This protocol allows for the quantification of accessible maleimide groups on the nanoparticle surface.

Materials:

  • Maleimide-PEG9-NPs

  • L-cysteine

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of L-cysteine in the Reaction Buffer.

    • Add Ellman's Reagent to each standard and measure the absorbance at 412 nm to generate a standard curve.

  • Reaction of Maleimide-NPs with L-cysteine:

    • Incubate a known amount of Maleimide-PEG9-NPs with an excess of L-cysteine in the Reaction Buffer for 2 hours at room temperature to ensure complete reaction of the maleimide groups.

  • Quantification of Unreacted L-cysteine:

    • Separate the nanoparticles from the solution by centrifugation.

    • Take the supernatant containing the unreacted L-cysteine and add Ellman's Reagent.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Determine the concentration of unreacted L-cysteine from the standard curve.

    • The amount of reacted L-cysteine is the initial amount minus the unreacted amount, which corresponds to the amount of maleimide groups on the nanoparticles.

Visualizations

experimental_workflow cluster_prep Nanoparticle & Linker Preparation cluster_activation Linker Activation cluster_conjugation1 First Conjugation cluster_purification1 Purification & QC cluster_ligand_prep Ligand Preparation cluster_conjugation2 Second Conjugation cluster_purification2 Final Purification & Characterization Amine_NP Amine-Functionalized Nanoparticle Maleimide_NP Maleimide-PEG9-NP Amine_NP->Maleimide_NP Linker This compound Activated_Linker NHS-activated Linker Linker->Activated_Linker + EDC/NHS EDC_NHS EDC / NHS Activated_Linker->Maleimide_NP Amide Bond Formation Purification1 Purification (Centrifugation/Dialysis) Maleimide_NP->Purification1 QC1 Characterization (DLS, Zeta, Ellman's) Purification1->QC1 Targeted_NP Targeted-Ligand-PEG9-NP QC1->Targeted_NP Thiol-Maleimide Conjugation Thiol_Ligand Thiol-containing Ligand (e.g., Peptide) TCEP (Optional) TCEP Reduction Thiol_Ligand->TCEP TCEP->Targeted_NP Purification2 Final Purification Targeted_NP->Purification2 Final_Product Final Characterized Product Purification2->Final_Product

Caption: Experimental workflow for nanoparticle surface modification.

cellular_uptake cluster_endocytosis Endocytosis Pathways Targeted_NP Targeted-Ligand-PEG9-NP Receptor Target Receptor Targeted_NP->Receptor Binding Cell_Membrane Cell Membrane Clathrin Clathrin-mediated Endocytosis Receptor->Clathrin Caveolae Caveolae-mediated Endocytosis Receptor->Caveolae Macropinocytosis Macropinocytosis Receptor->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Endosomal Escape or Lysosomal Fusion Drug_Release Drug Release to Cytoplasm Endosome->Drug_Release Lysosome->Drug_Release Signaling Target Signaling Pathway Drug_Release->Signaling

Caption: Cellular uptake pathways of targeted nanoparticles.

signaling_pathway cluster_delivery Drug Delivery cluster_pathway MAPK/PI3K Signaling in Cancer Cell cluster_outcome Cellular Response NP_Kinase_Inhibitor Nanoparticle carrying Kinase Inhibitor NP_Kinase_Inhibitor->Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 + PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibition->RAF Inhibition Inhibition->PI3K Inhibition

Caption: Inhibition of MAPK and PI3K pathways by a nanoparticle-delivered drug.

References

Synthesis of Antibody-Drug Conjugates Using Mal-amido-PEG9-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small molecule payload. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Mal-amido-PEG9-acid is a heterobifunctional linker that features a maleimide (B117702) group for conjugation to thiol groups on the antibody and a carboxylic acid for attachment of the drug payload. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.

These application notes provide detailed protocols for the synthesis and characterization of ADCs using the this compound linker.

Synthesis Workflow

The synthesis of an ADC using this compound is a multi-step process that begins with the activation of the linker and its conjugation to the cytotoxic payload. In parallel, the antibody is prepared for conjugation by reducing its interchain disulfide bonds to generate reactive thiol groups. The payload-linker construct is then reacted with the reduced antibody, followed by purification and characterization of the final ADC.

Caption: General workflow for the synthesis of an ADC using this compound.

Experimental Protocols

Protocol 1: Preparation of Maleimide-Activated Payload

This protocol describes the activation of the this compound linker and its conjugation to a generic amine-containing cytotoxic payload.

Materials:

  • This compound

  • Cytotoxic payload with a primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of this compound: a. Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Add EDC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Conjugation to Payload: a. In a separate flask, dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF. b. Add the activated Mal-amido-PEG9-NHS ester solution to the payload solution. c. Add TEA or DIPEA (2-3 equivalents) to the reaction mixture. d. Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: a. Monitor the reaction progress by LC-MS. b. Once the reaction is complete, purify the maleimide-activated payload by reverse-phase HPLC. c. Lyophilize the purified product and store it at -20°C or -80°C.

Protocol 2: Antibody Reduction and ADC Conjugation

This protocol details the partial reduction of a monoclonal antibody to generate reactive thiol groups and subsequent conjugation with the maleimide-activated payload.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated payload from Protocol 1

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction: a. Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer. b. Add a 2-5 molar excess of TCEP to the antibody solution. The exact molar excess will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). c. Incubate the reaction at 37°C for 1-2 hours. d. Remove excess TCEP using a pre-equilibrated desalting column with conjugation buffer.

  • ADC Conjugation: a. Immediately after desalting, add the maleimide-activated payload (typically 1.5-2.0 equivalents per generated thiol) to the reduced antibody solution. b. Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: a. Quench any unreacted maleimide groups by adding a 5-fold molar excess of N-acetylcysteine and incubating for 20 minutes at room temperature.

  • Purification: a. Purify the ADC using a size-exclusion chromatography (SEC) system to remove unreacted payload-linker and other small molecules. b. Collect the fractions corresponding to the monomeric ADC. c. Characterize the purified ADC as described in the following sections.

Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

UV-Vis Spectroscopy:

This method is based on the distinct absorbance spectra of the antibody and the payload.

  • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

Hydrophobic Interaction Chromatography (HIC):

HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with different numbers of conjugated drugs will have different retention times.

  • Inject the purified ADC onto a HIC column.

  • Elute with a decreasing salt gradient.

  • The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

  • The average DAR can be calculated from the relative peak areas.

Mass Spectrometry (MS):

MS provides a direct measurement of the mass of the intact ADC and its subunits, allowing for precise DAR determination.

  • Analyze the intact ADC or its reduced light and heavy chains by LC-MS.

  • Deconvolute the mass spectra to determine the masses of the different conjugated species.

  • The number of conjugated payloads can be calculated from the mass shift relative to the unconjugated antibody.

Characterization MethodPrincipleTypical Results
UV-Vis Spectroscopy Differential absorbance of antibody and payload.Average DAR (e.g., 3.5 - 4.2)
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity of ADC species.Distribution of DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8) and average DAR.
Mass Spectrometry (MS) Direct mass measurement of intact ADC or subunits.Precise mass of each DAR species and confirmation of conjugation sites.
Stability Assays

The stability of the linker is crucial for the safety and efficacy of the ADC. Premature release of the payload in circulation can lead to off-target toxicity.

In Vitro Plasma Stability:

  • Incubate the ADC in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, analyze the sample by HIC or LC-MS to determine the amount of intact ADC remaining and to detect any released payload.

Glutathione (B108866) Stability Assay:

This assay assesses the stability of the maleimide-thiol linkage in the presence of a reducing agent.

  • Incubate the ADC with a high concentration of glutathione (e.g., 10 mM) at 37°C.

  • Analyze samples at different time points by HIC or LC-MS to monitor for deconjugation.

Stability AssayPurposeExpected Outcome for a Stable ADC
In Vitro Plasma Stability To assess the stability of the ADC in a physiological environment.>95% intact ADC after 72 hours.
Glutathione Stability Assay To evaluate the stability of the maleimide-thiol bond to thiol-exchange reactions.Minimal deconjugation observed over 48-72 hours.

Signaling Pathways of Common ADC Payloads

The mechanism of action of an ADC is ultimately determined by the cytotoxic payload. Upon internalization and release, the payload induces cell death through various signaling pathways.

MMAE (Monomethyl Auristatin E) - Microtubule Inhibition

MMAE is a potent anti-mitotic agent that disrupts the microtubule network within cancer cells.

MMAE_Pathway ADC ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Lysosomal trafficking Internalization->Lysosome Release Payload Release (MMAE) Lysosome->Release Tubulin Tubulin Release->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of polymerization G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: MMAE-mediated cytotoxicity pathway.
DM1 (Mertansine) - Microtubule Inhibition

Similar to MMAE, DM1 is a maytansinoid derivative that also acts as a microtubule inhibitor.

DM1_Pathway ADC ADC binds to cell surface antigen Internalization Internalization ADC->Internalization Lysosome Lysosomal degradation Internalization->Lysosome Release Payload Release (DM1) Lysosome->Release Tubulin Tubulin Release->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of assembly MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: DM1-mediated cytotoxicity pathway.
SN-38 - Topoisomerase I Inhibition

SN-38 is the active metabolite of irinotecan (B1672180) and functions as a topoisomerase I inhibitor, leading to DNA damage.

SN38_Pathway cluster_nucleus Nuclear Events ADC ADC binds to cell surface antigen Internalization Internalization ADC->Internalization Release Payload Release (SN-38) Internalization->Release Nucleus Nucleus Release->Nucleus TopoI Topoisomerase I Nucleus->TopoI Complex SN-38-TopoI-DNA cleavable complex TopoI->Complex Stabilization DNA DNA DNA->Complex DSB DNA Double-Strand Breaks Complex->DSB Replication fork collision Apoptosis Apoptosis DSB->Apoptosis

Caption: SN-38-mediated cytotoxicity pathway.

Conclusion

The this compound linker provides a versatile platform for the development of ADCs with favorable properties. The protocols and characterization methods outlined in these application notes serve as a comprehensive guide for researchers in the field. Careful optimization of the conjugation process and thorough characterization of the resulting ADC are essential for the development of safe and effective targeted cancer therapies.

Troubleshooting & Optimization

How to prevent hydrolysis of the maleimide group in Mal-amido-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mal-amido-PEG9-acid, focusing on the prevention of maleimide (B117702) group hydrolysis to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional crosslinker containing a maleimide group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid group. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The PEG spacer enhances solubility and reduces immunogenicity, while the carboxylic acid can be used for further conjugation or to modify the overall charge of the molecule. Its primary application is in bioconjugation, such as in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles.

Q2: What is maleimide hydrolysis and why is it a concern?

Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by the addition of water, forming a non-reactive maleamic acid derivative.[1] This is a significant concern because the hydrolyzed maleimide can no longer react with thiol groups, leading to reduced conjugation efficiency, lower yields of the desired product, and potential complications in purification and analysis.[1]

Q3: What are the main factors that influence the rate of maleimide hydrolysis?

The primary factors influencing maleimide hydrolysis are:

  • pH: The rate of hydrolysis is highly pH-dependent and increases significantly at alkaline pH (above 7.5).[2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[3][4]

  • Buffer Composition: While less critical than pH, the presence of certain nucleophiles in the buffer could potentially increase the rate of hydrolysis.

Q4: What is the optimal pH range for performing conjugation reactions with this compound?

The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5 .[5] This range provides a good balance between the reactivity of the thiol group (which increases with pH as it becomes a thiolate) and the stability of the maleimide group.

Q5: How should I store this compound to prevent hydrolysis?

To prevent premature hydrolysis, this compound should be stored as a dry powder at -20°C , protected from moisture.[6] For preparing stock solutions, use an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[5] Aqueous solutions of the maleimide linker should be prepared fresh immediately before use and should not be stored.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Conjugation Efficiency Maleimide Hydrolysis: The maleimide group on your this compound may have hydrolyzed before or during the conjugation reaction.1. Verify pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Use a calibrated pH meter. 2. Fresh Reagents: Prepare fresh aqueous solutions of this compound immediately before starting the conjugation. 3. Control Temperature: Perform the reaction at room temperature or 4°C to minimize hydrolysis. Avoid heating.
Oxidized Thiols: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides.1. Reduce Disulfide Bonds: Pre-treat your thiol-containing molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol group itself and does not need to be removed before adding the maleimide. 2. Degas Buffers: Remove dissolved oxygen from your buffers by vacuum and/or purging with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
Inconsistent Results Variable Reagent Quality: The this compound may have partially hydrolyzed during storage.1. Proper Storage: Always store the lyophilized powder at -20°C under dessication. 2. Solvent Quality: Use high-purity, anhydrous DMSO or DMF to prepare stock solutions.
Presence of Unexpected Byproducts Reaction with Amines: At pH values above 7.5, maleimides can start to react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation.1. Strict pH Control: Maintain the reaction pH at or below 7.5 to ensure chemoselectivity for thiol groups.
Hydrolyzed Product: The unexpected peak in your analysis (e.g., HPLC, mass spectrometry) could be the hydrolyzed form of your conjugate.1. Post-Conjugation Hydrolysis: After successful conjugation, the resulting succinimide (B58015) thioether can also undergo hydrolysis, which can be beneficial for stabilizing the linkage against retro-Michael reactions.[7][8][9] If a homogeneous product is desired immediately after conjugation, proceed with purification promptly.

Quantitative Data on Maleimide Hydrolysis

Table 1: Effect of pH and Temperature on the Half-life of 8-arm PEG-maleimide Hydrolysis

pHTemperature (°C)Half-life (hours)
5.520Very Slow
5.537Very Slow
7.420~15.5
7.437~2.9

Data adapted from a study on 8-arm PEG10k-maleimide. The hydrolysis was found to be a first-order reaction.[3][10]

Table 2: Hydrolysis Rates of N-substituted Maleimides at pH 7.4 and ~22°C

N-substituentPseudo first-order rate constant (s⁻¹)Half-life
N-alkyl maleimide (typical linker)0.15 x 10⁻⁴~12.8 hours
More electron-withdrawing N-substituent21 x 10⁻⁴~6 minutes

This data illustrates how the substituent on the maleimide nitrogen can significantly affect the rate of hydrolysis.[7]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Thiol-Containing Protein
  • Preparation of Protein Solution:

    • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2).

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This solution should be used immediately.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle stirring or rocking. Protect the reaction from light if any of the components are light-sensitive.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and byproducts using a suitable purification method such as size exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.

  • Characterization and Storage:

    • Characterize the purified conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, HPLC) to confirm conjugation and determine the degree of labeling.

    • Store the final conjugate under appropriate conditions, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.

Visualizations

Maleimide_Hydrolysis cluster_conditions Reaction Conditions Mal Maleimide Group (Reactive) TS Tetrahedral Intermediate Mal->TS Nucleophilic Attack H2O Water (H₂O) H2O->TS MA Maleamic Acid (Unreactive) TS->MA Ring Opening High pH (>7.5) High pH (>7.5) Increased Temperature Increased Temperature

Caption: Mechanism of maleimide hydrolysis.

Prevention_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction Storage Store this compound at -20°C (dry) Stock Prepare Fresh Maleimide Stock in Anhydrous DMSO/DMF Storage->Stock Buffer Prepare Degassed Buffer (pH 6.5-7.5) Protein_Prep Prepare Thiol-Molecule (Reduce with TCEP if needed) Buffer->Protein_Prep Mixing Mix Reactants Stock->Mixing Protein_Prep->Mixing Incubation Incubate at RT (2h) or 4°C (overnight) Mixing->Incubation Purification Purify Conjugate Incubation->Purification Analysis Analyze and Characterize Purification->Analysis Final_Storage Store Final Conjugate Analysis->Final_Storage

Caption: Workflow to prevent maleimide hydrolysis.

References

Optimizing Maleimide-Thiol Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction buffer pH for maleimide-thiol conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maleimide-thiol conjugation?

The optimal pH range for a successful maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly chemoselective for thiol groups over other nucleophilic groups like amines.[1][3] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1]

Q2: What happens if the pH is outside the optimal range?

  • Below pH 6.5: The reaction rate significantly slows down because the thiol group is less likely to be in its reactive thiolate anion form.

  • Above pH 7.5: The chemoselectivity of the maleimide (B117702) for thiols is reduced, and competitive side reactions with primary amines, such as the ε-amino group of lysine, become more prevalent. Additionally, the rate of maleimide hydrolysis increases at a higher pH, leading to an inactive, open-ring form of the maleimide that is unreactive towards thiols.

Q3: Which buffers are recommended for this conjugation?

Phosphate-buffered saline (PBS), Tris, or HEPES buffers at a concentration of 10-100 mM and a pH between 7.0 and 7.5 are commonly recommended. It is crucial that the chosen buffer is free of any extraneous thiols, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, as these will compete with the target thiol for conjugation.

Q4: How does pH affect the stability of the maleimide group?

Maleimide groups are susceptible to hydrolysis, a reaction that opens the maleimide ring and renders it inactive for conjugation. This hydrolysis is accelerated at a higher pH. Therefore, aqueous solutions of maleimide-containing molecules should be prepared immediately before use. For storage, anhydrous solvents like DMSO or DMF are preferred. If short-term aqueous storage is necessary, a slightly acidic pH of 6.0-6.5 is advisable.

Q5: Are there any specific pH considerations when conjugating to an N-terminal cysteine?

Yes. When conjugating a maleimide to a peptide or protein with an N-terminal cysteine, a side reaction leading to thiazine (B8601807) rearrangement can occur at neutral or basic pH. This rearrangement can complicate purification and affect the final product's homogeneity. To minimize this side reaction, it is recommended to perform the conjugation at a more acidic pH, around 5.0, which keeps the N-terminal amine protonated and less nucleophilic.

Troubleshooting Guide

This guide addresses common issues encountered during maleimide-thiol conjugation experiments.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The reaction buffer pH is too low (<6.5) or too high (>7.5).Adjust the buffer to the optimal pH range of 6.5-7.5. Verify the pH of your final reaction mixture.
Maleimide Hydrolysis: The maleimide reagent has degraded due to improper storage or prolonged exposure to aqueous buffer at a high pH.Prepare fresh maleimide solutions in an anhydrous solvent like DMSO or DMF immediately before use. Avoid long-term storage of maleimides in aqueous buffers.
Thiol Oxidation: Free thiols have oxidized to form disulfide bonds, which are unreactive with maleimides.Reduce disulfide bonds using a reducing agent like TCEP, which does not need to be removed prior to conjugation. Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.
Poor Specificity (Reaction with Amines) High pH: The reaction is being carried out at a pH above 7.5.Lower the reaction pH to within the 6.5-7.5 range to maximize selectivity for thiols. At pH 7.0, the reaction with thiols is significantly faster than with amines.
Heterogeneous Product Thiazine Rearrangement: Conjugation to an N-terminal cysteine is performed at neutral or basic pH, leading to a rearranged product.Perform the conjugation at a more acidic pH (e.g., pH 5.0) to suppress the rearrangement. If possible, avoid using peptides with an N-terminal cysteine for this type of conjugation.
Maleimide Hydrolysis: A portion of the maleimide reagent hydrolyzed before conjugation, leading to a mixed population of conjugated and unconjugated molecules.Ensure maleimide solutions are fresh and that the reaction is not carried out for an unnecessarily long time at a high pH.
Irreproducible Results Inconsistent Buffer Preparation: Minor variations in buffer pH between experiments can lead to different reaction rates and efficiencies.Carefully prepare and pH-meter your buffers for each experiment. Use a consistent buffer system.
Degradation of Stock Solutions: Maleimide or thiol-containing stock solutions may degrade over time.Prepare fresh stock solutions for each experiment, especially for the maleimide reagent. Store thiol-containing molecules appropriately to prevent oxidation.

Data Summary

pH Effects on Maleimide-Thiol Conjugation
pH RangeReaction RateKey Considerations
< 6.5SlowThe thiol is predominantly in its protonated form (R-SH), which is less reactive.
6.5 - 7.5 Optimal High chemoselectivity for thiols. The reaction rate of maleimide with thiols is about 1,000 times faster than with amines at pH 7.0.
> 7.5FastIncreased rate of maleimide hydrolysis. Competitive reaction with primary amines (e.g., lysine) becomes significant.
~5.0ModerateRecommended for N-terminal cysteine conjugations to prevent thiazine rearrangement.

Experimental Protocols

Protocol: pH Optimization for Maleimide-Thiol Conjugation
  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate (B84403) or HEPES) at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Degas all buffers to remove dissolved oxygen.

  • Thiol Molecule Preparation: Dissolve your thiol-containing protein or peptide in each of the prepared buffers to a final concentration of 1-10 mg/mL. If the molecule contains disulfide bonds, reduce them with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to each of the thiol-containing solutions. Incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, an excess of a low molecular weight thiol like glutathione (B108866) or mercaptoethanol can be added to consume any unreacted maleimide.

  • Purification: Remove excess, unreacted maleimide reagent using gel filtration (e.g., Sephadex G-25) or dialysis.

  • Analysis: Analyze the conjugation efficiency at each pH using appropriate techniques such as SDS-PAGE, mass spectrometry, or spectrophotometry to determine the degree of labeling.

Visualizations

Maleimide_Thiol_Conjugation_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Thiol Thiol (R-SH) Conjugate Stable Thioether Conjugate Thiol->Conjugate Maleimide Maleimide Maleimide->Conjugate pH_Optimal pH 6.5 - 7.5 pH_Optimal->Conjugate Favors

Caption: Optimal pathway for maleimide-thiol conjugation.

pH_Effects_on_Maleimide_Reaction cluster_low_ph Low pH (< 6.5) cluster_optimal_ph Optimal pH (6.5 - 7.5) cluster_high_ph High pH (> 7.5) Maleimide Maleimide Slow_Reaction Slow Reaction with Thiol Maleimide->Slow_Reaction Thiol_Conjugation Specific Thiol Conjugation Maleimide->Thiol_Conjugation Optimal Path Hydrolysis Maleimide Hydrolysis (Inactive) Maleimide->Hydrolysis Side Reaction Amine_Reaction Reaction with Amines (e.g., Lysine) Maleimide->Amine_Reaction Side Reaction

Caption: Effect of pH on maleimide reactivity and side reactions.

Troubleshooting_Workflow Start Low Conjugation Efficiency? Check_pH Is pH 6.5 - 7.5? Start->Check_pH Yes Check_Maleimide Is Maleimide Fresh? Check_pH->Check_Maleimide Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Thiol Are Thiols Reduced? Check_Maleimide->Check_Thiol Yes Prepare_Fresh Use Fresh Maleimide Check_Maleimide->Prepare_Fresh No Reduce_Thiols Add TCEP/DTT Check_Thiol->Reduce_Thiols No Success Successful Conjugation Check_Thiol->Success Yes Adjust_pH->Check_Maleimide Prepare_Fresh->Check_Thiol Reduce_Thiols->Success

References

Mal-amido-PEG9-acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-amido-PEG9-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group.[1] The maleimide group selectively reacts with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins, typically at a pH of 6.5-7.5.[2] The carboxylic acid group can be coupled to primary amines after activation (e.g., with EDC/NHS), forming a stable amide bond.[3] It is commonly used in bioconjugation for applications like creating antibody-drug conjugates (ADCs) and synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][4] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.

Q2: How should I store this compound?

For long-term stability, this compound should be stored as a solid at -20°C under nitrogen or with a desiccant to protect it from moisture. Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These solutions can be stored at -20°C for up to one month or at -80°C for up to six months.

Q3: In what solvents is this compound soluble?

This compound has high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). While the PEG spacer is designed to increase aqueous solubility, direct dissolution in aqueous buffers can be challenging. It is standard practice to first dissolve the compound in a minimal amount of a dry, water-miscible organic solvent like DMSO before adding it to the aqueous reaction buffer.

Solubility Data

The following table summarizes the known solubility of this compound and a structurally similar compound. Note that physical assistance may be required to achieve these concentrations.

CompoundSolventSolubilityNotes
This compound DMSO100 mg/mL (157.06 mM)May require ultrasonic treatment. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.
Mal-amido-PEG8-C2-acid DMSO250 mg/mL (421.85 mM)Requires ultrasonic treatment.
Mal-amido-PEG8-C2-acid Ethanol100 mg/mL (168.74 mM)Requires ultrasonic treatment.
Mal-amido-PEG9-amine TFA salt Water, DMSO, DCM, DMFSolubleSpecific concentrations not provided.

Troubleshooting Guide: Solubility Issues

Problem: The this compound powder is not dissolving in my aqueous buffer (e.g., PBS).

  • Possible Cause: Direct dissolution of many PEG crosslinkers in aqueous buffers is often inefficient, especially at high concentrations.

  • Solution: Prepare a concentrated stock solution in a dry (anhydrous), water-miscible organic solvent first.

    • Dispense the required amount of this compound into a clean vial.

    • Add a small volume of anhydrous DMSO or DMF to dissolve the solid.

    • Vortex or sonicate the mixture until the solid is completely dissolved.

    • Add this stock solution dropwise to your aqueous reaction buffer while vortexing. Ensure the final concentration of the organic solvent in the reaction is low (typically <10%) to avoid denaturing proteins.

Problem: The compound is not dissolving even in DMSO or DMF.

  • Possible Cause 1: Insufficient Solvent or Low Temperature. The compound may require more solvent or gentle heating to dissolve.

  • Solution: Increase the volume of the solvent gradually. If solubility is still low, gentle warming (e.g., to 37°C) can be attempted, but be cautious as heat can degrade the maleimide group over time.

  • Possible Cause 2: Moisture Contamination. The reagent is moisture-sensitive. The organic solvent may have absorbed atmospheric moisture, which can affect solubility.

  • Solution: Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO or DMF. Before opening the reagent vial, ensure it has been equilibrated to room temperature to prevent condensation.

  • Possible Cause 3: Particulate Formation. The compound may appear as a fine suspension rather than a clear solution.

  • Solution: Use ultrasonication. A bath sonicator can help break up small particulates and facilitate complete dissolution.

Problem: After adding the DMSO stock solution to my aqueous buffer, a precipitate forms.

  • Possible Cause 1: "Salting Out". The solubility of the PEG linker may decrease in buffers with high salt concentrations.

  • Solution: Try adding the stock solution to a buffer with a lower salt concentration if your experimental design permits. Alternatively, increase the final volume of the reaction to lower the concentration of both the salt and the linker.

  • Possible Cause 2: Solvent Shock. Adding the organic stock solution too quickly can cause the compound to crash out of solution.

  • Solution: Add the stock solution very slowly or dropwise to the aqueous buffer while the buffer is being vigorously stirred or vortexed. This ensures rapid mixing and prevents localized high concentrations of the linker.

Experimental Protocols & Workflows

Protocol: Preparation of a this compound Stock Solution
  • Equilibrate Reagent: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Weigh Reagent: In a fume hood, weigh the desired amount of the compound into a low-volume, conical tube.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO to 1 mg of the compound).

  • Dissolve: Cap the tube tightly and vortex thoroughly. If the solid does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.

  • Use Immediately: This stock solution should be used immediately for the conjugation reaction.

  • Storage of Unused Stock: If not used immediately, blanket the vial with an inert gas (argon or nitrogen), cap tightly, and store at -20°C or -80°C. Avoid multiple freeze-thaw cycles.

Visualizing Key Processes

Bioconjugation_Reaction cluster_reactants Reactants cluster_product Conjugation Protein_SH Protein-SH (e.g., Cysteine residue) Intermediate Thiol-Maleimide Reaction (pH 6.5 - 7.5) Protein_SH->Intermediate + Linker This compound Linker->Intermediate Conjugate Protein-S-Linker-COOH (Stable Thioether Bond) Intermediate->Conjugate Forms

Caption: Thiol-Maleimide conjugation reaction with this compound.

Experimental_Workflow prep_linker 1. Prepare Stock Solution (Dissolve Linker in Anhydrous DMSO) reaction 3. Conjugation Reaction (Add Linker Stock to Protein Solution) prep_linker->reaction prep_protein 2. Prepare Protein (Exchange into Thiol-Free Buffer, pH 6.5-7.5) prep_protein->reaction quench 4. Quench Reaction (Optional) (Add excess free thiol, e.g., L-cysteine) reaction->quench purify 5. Purification (Remove excess linker via SEC or Dialysis) quench->purify analyze 6. Analysis (Confirm conjugation via SDS-PAGE / Mass Spec) purify->analyze

Caption: General experimental workflow for protein conjugation.

Troubleshooting_Workflow start Linker fails to dissolve in aqueous buffer use_dmso Did you first dissolve in anhydrous DMSO/DMF? start->use_dmso no_dmso No use_dmso->no_dmso yes_dmso Yes use_dmso->yes_dmso action_dmso Action: Prepare a concentrated stock in anhydrous DMSO first. no_dmso->action_dmso check_moisture Is the DMSO anhydrous and freshly opened? yes_dmso->check_moisture no_fresh No check_moisture->no_fresh yes_fresh Yes check_moisture->yes_fresh action_fresh Action: Use new, anhydrous grade DMSO. no_fresh->action_fresh use_sonicator Did you try vortexing and/or ultrasonication? yes_fresh->use_sonicator no_sonic No use_sonicator->no_sonic yes_sonic Yes use_sonicator->yes_sonic action_sonic Action: Sonicate for 5-10 mins. no_sonic->action_sonic end Consult further technical support yes_sonic->end

Caption: Troubleshooting workflow for this compound solubility issues.

References

Troubleshooting low conjugation efficiency with Mal-amido-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-amido-PEG9-acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their conjugation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation?

A1: The optimal pH range for the reaction between a maleimide (B117702) and a thiol is 6.5-7.5.[1][2] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions such as the reaction of maleimides with amines (which becomes more significant at pH > 7.5) and hydrolysis of the maleimide ring (which increases with higher pH).[1][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

Q2: How should I store and handle this compound to ensure its reactivity?

A2: this compound should be stored at -20°C in a desiccated environment to prevent moisture exposure.[4][5] For preparing stock solutions, it is crucial to use an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2] Aqueous solutions of maleimide-containing reagents are not recommended for storage due to the risk of hydrolysis.[3] Therefore, aqueous solutions should be prepared immediately before use.[1][3] Repeated freeze-thaw cycles of stock solutions should also be avoided.[2]

Q3: What are common causes for low conjugation efficiency?

A3: Low conjugation efficiency can arise from several factors:

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH, which renders it inactive.[1][3]

  • Thiol Oxidation: Free thiol (sulfhydryl) groups can oxidize to form disulfide bonds, which are unreactive towards maleimides.[1]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can negatively impact the conjugation efficiency.

  • Incorrect Stoichiometry: The molar ratio of the maleimide reagent to the thiol-containing molecule is a critical parameter that needs to be optimized.[1][6][7][8]

  • Steric Hindrance: The accessibility of the thiol group on the target molecule can be limited, especially for larger biomolecules.[1][9]

Troubleshooting Guides

Issue 1: Low or No Conjugation Product Observed

If you are observing low or no yield of your desired conjugate, follow this troubleshooting guide.

Potential Cause & Solution Workflow

Troubleshooting_Low_Yield Start Low/No Conjugation Product Check_Maleimide 1. Assess Maleimide Reactivity Start->Check_Maleimide Check_Thiol 2. Verify Free Thiol Availability Check_Maleimide->Check_Thiol Maleimide is active Maleimide_Hydrolyzed Maleimide Hydrolyzed? - Prepare fresh solutions in anhydrous DMSO/DMF. - Use immediately. Check_Maleimide->Maleimide_Hydrolyzed Low activity Check_Conditions 3. Review Reaction Conditions Check_Thiol->Check_Conditions Free thiols are present Thiol_Oxidized Thiols Oxidized? - Reduce disulfide bonds (TCEP/DTT). - Degas buffers. - Add EDTA. Check_Thiol->Thiol_Oxidized Low availability Check_Ratio 4. Optimize Molar Ratio Check_Conditions->Check_Ratio Conditions are optimal Conditions_Suboptimal Suboptimal Conditions? - Adjust pH to 6.5-7.5. - Optimize temperature and time (RT for 2h or 4°C overnight). Check_Conditions->Conditions_Suboptimal Non-optimal Success Conjugation Successful Check_Ratio->Success Ratio is optimized Ratio_Suboptimal Incorrect Molar Ratio? - Titrate molar excess of this compound (start with 10-20 fold excess). Check_Ratio->Ratio_Suboptimal Not optimized

Caption: A decision tree for troubleshooting low bioconjugation yield.

Detailed Steps:

  • Assess Maleimide Reactivity: The maleimide group on this compound is susceptible to hydrolysis. Always prepare fresh solutions in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[1] Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss of reactivity.[6][7][8]

  • Verify Free Thiol Availability: The target thiol groups on your protein or peptide may be oxidized to disulfide bonds.

    • Disulfide Bond Reduction: If necessary, reduce your biomolecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) prior to conjugation.[1] TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[1]

    • Prevent Oxidation: Degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation of thiols.[1][9]

  • Review Reaction Conditions:

    • pH: Ensure the reaction buffer pH is between 6.5 and 7.5.[1]

    • Temperature and Time: Most conjugations proceed well at room temperature for 2-4 hours or at 4°C overnight.[4][10]

  • Optimize Molar Ratio: The optimal molar ratio of this compound to your thiol-containing molecule can vary. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[1][4] However, this may need to be optimized. For example, for a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio yielded the best results.[6][7][8]

Issue 2: Poor Reproducibility

Inconsistent results between experiments can be frustrating. Here are some factors to control for better reproducibility.

  • Reagent Consistency: Use fresh, high-quality this compound and other reagents. Avoid using old stock solutions.

  • Buffer Preparation: Prepare buffers fresh and verify the pH before each experiment.

  • Precise Quantification: Accurately determine the concentration of your thiol-containing molecule and the maleimide reagent.

  • Standardized Protocol: Adhere strictly to a standardized protocol, including incubation times and temperatures.

Experimental Protocols

General Protocol for Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general guideline. Optimization may be required for your specific application.

1. Preparation of Reagents:

  • Reaction Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS), with a pH of 7.0-7.4. Ensure the buffer is free of thiols. Degas the buffer before use.
  • Protein Solution: Dissolve your thiol-containing protein in the reaction buffer. If the protein has disulfide bonds that need to be reduced, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[1]
  • Maleimide Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mg/mL.[4][10]

2. Conjugation Reaction:

  • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[1][4]
  • Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight.[1][4]

3. Quenching the Reaction (Optional):

  • To stop the reaction, you can add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of ~10-50 mM to react with any excess maleimide.[1][11] Incubate for 15-30 minutes.

4. Purification of the Conjugate:

  • Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][4]

5. Characterization:

  • Analyze the purified conjugate using appropriate methods such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC to confirm conjugation and assess purity.[12]

Data Presentation

Table 1: Key Parameters for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability.[1][2]
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1 (starting point)May require optimization based on the specific biomolecule.[1][4]
Reaction Temperature Room Temperature or 4°CLonger incubation times are needed at lower temperatures.[4][10]
Reaction Time 2-4 hours at RT, overnight at 4°CMonitor reaction progress to determine the optimal time.[4][10]
Solvent for Maleimide Anhydrous DMSO or DMFPrevents hydrolysis of the maleimide group.[1][2]

Table 2: Impact of Storage Conditions on Maleimide Reactivity

Storage TemperatureDurationApproximate Loss of ReactivityReference
4°C7 days~10%[6][7][8]
20°C7 days~40%[6][7][8]

Visualizations

Maleimide_Thiol_Conjugation cluster_reaction Reaction Conditions Maleimide This compound (Maleimide Group) Product Stable Thioether Bond (Conjugate) Maleimide->Product Thiol Biomolecule (Thiol Group, -SH) Thiol->Product Conditions pH 6.5-7.5 Room Temperature

Caption: The reaction pathway for maleimide-thiol conjugation.

References

Strategies to minimize non-specific binding of Mal-amido-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-amido-PEG9-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker. It contains a maleimide (B117702) group that reacts specifically with thiol (sulfhydryl) groups, and a carboxylic acid group that can be coupled to primary amines. The nine-unit polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic linker that increases the solubility and stability of the resulting conjugate and reduces non-specific interactions.[1] Its primary applications are in bioconjugation, such as antibody-drug conjugates (ADCs), PEGylation of proteins and peptides, and nanoparticle surface modification.[2][3][4][5]

Q2: What is the optimal pH for reacting the maleimide group of this compound with a thiol?

The optimal pH range for the reaction between a maleimide and a thiol is between 6.5 and 7.5. Within this range, the thiol group is sufficiently deprotonated to be reactive, while the maleimide group remains relatively stable and highly selective for thiols over other nucleophiles like amines.

Q3: What are the main causes of non-specific binding with this compound?

The primary causes of non-specific binding are:

  • Reaction with primary amines: At a pH above 7.5, the maleimide group can start to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins.

  • Hydrolysis of the maleimide group: In aqueous solutions, especially at a pH above 7.5, the maleimide ring can hydrolyze to form an unreactive maleamic acid. This hydrolyzed form can contribute to background signal without successful conjugation.

  • Hydrophobic interactions: Although the PEG9 linker is hydrophilic, the overall conjugate or the molecule it is reacting with might have hydrophobic patches that can lead to non-specific adsorption to surfaces or other proteins.

Q4: How can I prevent the hydrolysis of the maleimide group?

To minimize hydrolysis, it is crucial to:

  • Maintain the reaction pH between 6.5 and 7.5.

  • Prepare aqueous solutions of this compound immediately before use.

  • For storage, dissolve the compound in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store it at -20°C, protected from moisture.

Q5: What type of buffer should I use for the conjugation reaction?

It is essential to use a buffer that does not contain primary amines (e.g., Tris) or thiols (e.g., DTT, 2-mercaptoethanol). Good choices include phosphate-buffered saline (PBS), HEPES, and MES buffers, ensuring the pH is within the optimal 6.5-7.5 range.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Conjugation Efficiency Maleimide Hydrolysis: The maleimide group has hydrolyzed due to improper storage or high pH.Ensure the reaction pH is between 6.5 and 7.5. Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.
Oxidation of Thiols: The thiol groups on your target molecule have oxidized to form disulfide bonds.Degas your buffer before use. Consider adding 1-10 mM EDTA to chelate metal ions that can catalyze oxidation. If necessary, reduce your protein with a thiol-free reducing agent like TCEP and remove the TCEP before adding the maleimide compound.
Incorrect Stoichiometry: The molar ratio of this compound to your thiol-containing molecule is not optimal.Optimize the molar ratio. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.
High Non-Specific Binding Reaction with Amines: The reaction pH is too high, leading to reaction with lysine residues.Maintain the reaction pH strictly between 6.5 and 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Hydrophobic Interactions: The conjugated molecule is sticking non-specifically to surfaces or other proteins.Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your washing buffers. Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffers (see table below for concentrations).
Excess Reagent: Unreacted this compound is causing a high background signal.Quench the reaction by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to scavenge unreacted maleimide. Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove excess reagents.
Product Aggregation High Protein Concentration: The concentration of the protein or conjugate is too high, leading to aggregation.Reduce the concentration of your protein during the conjugation reaction. Perform a small-scale pilot experiment to determine the optimal concentration.
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer is not suitable for your protein's stability.Screen different buffers and salt concentrations to find conditions that maintain the stability of your protein.

Quantitative Data Summary

The following tables provide quantitative data to help you optimize your experiments and minimize non-specific binding.

Table 1: Effect of pH on Maleimide Reactivity and Stability

pHRelative Reaction Rate (Thiol vs. Amine)Maleimide StabilityNotes
< 6.5Slower reaction with thiolsHighThe concentration of the reactive thiolate anion is reduced.
6.5 - 7.5Thiol reaction is ~1,000x faster than amine reaction at pH 7.0GoodOptimal range for specific thiol conjugation.
> 7.5Increased reactivity with primary aminesDecreased (hydrolysis)Risk of non-specific labeling and loss of maleimide reactivity.
8.4-Rapid hydrolysisNearly 90% conversion of a succinimidyl thioether to a thiazine (B8601807) isomer was observed after 24 hours in one study.
9.0-Fast ring openingRapidly decreasing absorbance indicating hydrolysis.
12-Arrest in the rate of reaction observed in one study.A complex reaction scheme is proposed.

Table 2: Effectiveness of Common Blocking Agents

Blocking AgentTypical ConcentrationEffectiveness in Reducing Non-Specific BindingNotes
Bovine Serum Albumin (BSA)1 - 5% (w/v)HighA 1 mg/mL solution (0.1%) for 30 minutes can provide 90-100% blocking on hydrophobic surfaces. Can sometimes cross-react with certain antibodies.
Non-fat Dry Milk (Casein)3 - 5% (w/v)Very HighGenerally more effective than BSA at lower concentrations. Not suitable for assays involving biotin-streptavidin systems.
Tween-200.05 - 0.1% (v/v)ModerateA non-ionic detergent that reduces hydrophobic interactions. Often used in combination with protein-based blockers.
Fish Gelatin0.1 - 1% (w/v)GoodCan be a good alternative to BSA, especially to avoid cross-reactivity with mammalian-derived antibodies.

Table 3: Impact of PEG Linker Length on Non-Specific Binding (General Trend)

PEG Linker LengthEffect on Non-Specific BindingRationaleReference
Shorter (e.g., PEG4)May have higher non-specific bindingLess effective at shielding the molecule from interacting with surfaces.
Longer (e.g., PEG12, PEG24)Generally lower non-specific bindingThe longer, flexible, and hydrophilic PEG chain creates a hydration layer that sterically hinders non-specific interactions.

Note: The optimal PEG linker length is application-dependent and may require empirical testing. While longer PEG chains generally reduce non-specific binding, they can also sometimes interfere with the specific binding of the conjugated molecule to its target due to steric hindrance.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Thiol-Containing Protein

  • Protein Preparation:

    • Dissolve the thiol-containing protein in a thiol-free and amine-free buffer (e.g., PBS, pH 7.2).

    • If the protein contains disulfide bonds, reduce them using a 10-20 fold molar excess of a thiol-free reducing agent like TCEP for 1-2 hours at 37°C.

    • Remove the excess reducing agent using a desalting column or dialysis, exchanging the buffer to the reaction buffer (e.g., PBS, pH 7.2).

  • This compound Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional but Recommended):

    • Add a small molecule thiol (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM to quench any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Two-Step Conjugation using the Carboxylic Acid Moiety (after Thiol Reaction)

This protocol assumes the maleimide end has already been conjugated as per Protocol 1 and the product purified.

  • Activation of the Carboxylic Acid:

    • To the purified maleimide-protein conjugate, add a molar excess of EDC (e.g., 10-fold) and NHS (e.g., 20-fold) in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to an Amine-Containing Molecule:

    • Add the amine-containing molecule to the activated conjugate solution. The pH can be adjusted to 7.2-7.5 for this step to facilitate the reaction with the primary amine.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final conjugate using an appropriate chromatography method (e.g., SEC or ion-exchange chromatography) to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification p1 Thiol-containing Protein in Buffer (pH 6.5-7.5) p2 Reduction of Disulfides (optional, with TCEP) p1->p2 If needed p3 Removal of Reducing Agent p2->p3 c1 Add this compound (freshly dissolved in DMSO/DMF) p3->c1 c2 Incubate (1-2h RT or overnight 4°C) c1->c2 c3 Quench with L-cysteine (optional) c2->c3 u1 Purify Conjugate (SEC, Dialysis, or TFF) c3->u1

Caption: Experimental workflow for conjugating this compound to a thiol-containing molecule.

non_specific_binding_pathways cluster_nsb Non-Specific Binding Pathways reagent This compound target Target Thiol (-SH) reagent->target Specific Reaction (pH 6.5-7.5) nsb_amine Primary Amine (-NH2, e.g., Lysine) reagent->nsb_amine Side Reaction (pH > 7.5) hydrolysis Water (H2O) reagent->hydrolysis Hydrolysis (especially at pH > 7.5) specific_product Stable Thioether Bond (Desired Product) amine_adduct Amine Adduct hydrolyzed_product Inactive Maleamic Acid

Caption: Pathways of specific and non-specific reactions of this compound.

References

Technical Support Center: Mal-amido-PEG9-acid Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Mal-amido-PEG9-acid conjugates. Find answers to frequently asked questions and troubleshooting advice for common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary instability concerns for a this compound conjugate?

The stability of a this compound conjugate primarily depends on the thioether bond formed between the maleimide (B117702) group and the thiol (e.g., a cysteine residue on a protein). Two main chemical reactions can affect this linkage's stability:

  • Retro-Michael Reaction (Thiol Exchange): This is the reversal of the initial conjugation reaction. The thioether bond can break, leading to the release of the conjugated molecule. This process is often facilitated by the presence of other thiol-containing molecules, such as glutathione (B108866) or albumin, which are abundant in biological fluids like plasma.[1][2][3] This can result in off-target effects and a decrease in the therapeutic efficacy of the conjugate.[3]

  • Hydrolysis of the Succinimide (B58015) Ring: The succinimide ring formed after the maleimide-thiol reaction can undergo hydrolysis. This ring-opening reaction is generally considered a stabilizing event, as the resulting succinamic acid derivative is much more resistant to the retro-Michael reaction.[4] Therefore, promoting controlled hydrolysis after conjugation can lead to a more stable conjugate.

Q2: What is the role of the amide bond in the this compound linker?

The amide bond in the this compound linker is highly stable under typical physiological conditions. Amide bonds are generally resistant to hydrolysis and enzymatic degradation, contributing to the overall stability of the linker itself. Its primary role is to connect the maleimide group to the PEG spacer, providing a robust linkage that is unlikely to be a point of degradation during stability assessments.

Q3: How does the PEG9 spacer influence conjugate stability?

The polyethylene (B3416737) glycol (PEG) spacer, in this case with nine repeating units, offers several advantages:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the entire conjugate.

  • Reduced Immunogenicity: PEGylation can help to reduce the immunogenicity of the conjugated molecule.

  • Improved Pharmacokinetics: The PEG spacer can increase the hydrodynamic radius of the conjugate, potentially prolonging its circulation half-life.

  • Potential for Increased Hydrolysis: Some studies suggest that PEG chains in proximity to the maleimide-thiol adduct can increase the rate of stabilizing hydrolysis of the succinimide ring.

Q4: Which analytical techniques are recommended for assessing the stability of my conjugate?

Several analytical methods can be used to monitor the stability of your this compound conjugate:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC) are powerful techniques to separate the intact conjugate from degradation products, such as the free payload or the unconjugated biomolecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for identifying and quantifying the intact conjugate and any degradation products. It provides molecular weight information that can confirm the identity of different species in your sample.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): If your conjugate involves a protein and a fluorescently labeled payload, you can use SDS-PAGE followed by fluorescence imaging to visualize and quantify the amount of payload attached to the protein over time.

Troubleshooting Guide

Problem: I am observing a rapid loss of my conjugated payload in plasma or serum.

Potential Cause Troubleshooting Suggestion
Retro-Michael Reaction (Thiol Exchange) The thiosuccinimide linkage is susceptible to exchange with abundant thiols in plasma (e.g., albumin, glutathione). To mitigate this, you can intentionally hydrolyze the succinimide ring post-conjugation to form a more stable, ring-opened structure. This can often be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a controlled period.
Proteolytic Degradation If your conjugate includes a protein or peptide, it may be susceptible to degradation by proteases present in plasma or serum. Analyze your samples by SDS-PAGE or LC-MS to check for fragmentation of the biomolecule component.

Problem: My conjugation efficiency is low.

Potential Cause Troubleshooting Suggestion
Maleimide Hydrolysis The maleimide group on your this compound linker can hydrolyze in aqueous solutions, especially at neutral to high pH, rendering it inactive for conjugation. Always prepare your maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to your reaction buffer immediately before starting the conjugation.
Thiol Oxidation The thiol groups on your molecule of interest (e.g., cysteine residues) can oxidize to form disulfide bonds, which are unreactive with maleimides. Consider pre-treating your thiol-containing molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent. Including a chelating agent like EDTA in your buffer can also help prevent metal-catalyzed oxidation.
Incorrect pH The reaction between a maleimide and a thiol is most efficient at a pH between 6.5 and 7.5. At lower pH, the reaction rate slows, while at higher pH, the maleimide is more susceptible to hydrolysis and can also react with amines.

Quantitative Data Summary

The stability of maleimide-thiol conjugates can vary depending on the specific conjugate and the experimental conditions. The following table summarizes representative stability data from the literature.

Conjugate TypeConditionsRemaining Intact ConjugateReference
Thiosuccinimide-containing ADCsIn plasma25-50% after 7-14 days
Commercial PEG bis-maleimide conjugateIn vitro<50% after 7 days
Maleimide-PEG conjugate1 mM glutathione, 37°C~70% after 7 days
Mono-sulfone-PEG conjugate1 mM glutathione, 37°C>95% after 7 days

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol provides a general framework for assessing the stability of a this compound conjugate in plasma.

1. Materials:

  • Your test conjugate

  • Freshly collected plasma (e.g., human, mouse, or rat)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 3-fold excess of cold acetonitrile)

  • Incubator at 37°C

  • Analytical instrument (e.g., LC-MS or HPLC system)

2. Procedure:

  • Prepare a stock solution of your test conjugate in PBS.

  • Spike the test conjugate into pre-warmed (37°C) plasma to a final concentration relevant to your application.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding the aliquot to the cold quenching solution to precipitate plasma proteins.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Carefully collect the supernatant for analysis.

  • Analyze the supernatant by LC-MS or HPLC to quantify the amount of intact conjugate remaining.

  • Plot the percentage of intact conjugate versus time to determine the stability profile.

Protocol 2: Stability Assay in the Presence of Glutathione (GSH)

This protocol assesses the stability of the conjugate in the presence of a high concentration of a competing thiol.

1. Materials:

  • Your test conjugate

  • Glutathione (GSH)

  • PBS

  • Incubator at 37°C

  • Analytical instrument (e.g., LC-MS or HPLC system)

2. Procedure:

  • Prepare a stock solution of your test conjugate in PBS.

  • Prepare a stock solution of GSH in PBS.

  • Add the test conjugate and GSH to a tube to achieve the desired final concentrations (e.g., 1 mg/mL conjugate and 1 mM GSH).

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw an aliquot and analyze it directly by LC-MS or HPLC to quantify the remaining intact conjugate.

  • Plot the percentage of intact conjugate versus time.

Visualizations

StabilityPathways cluster_0 Conjugation cluster_1 Degradation & Stabilization Thiol_Molecule Thiol-containing Molecule Thiosuccinimide_Conjugate Thiosuccinimide Conjugate (Less Stable) Thiol_Molecule->Thiosuccinimide_Conjugate Michael Addition (pH 6.5-7.5) Maleimide_Linker This compound Maleimide_Linker->Thiosuccinimide_Conjugate Released_Payload Released Payload + Thiol-Exchanged Product Thiosuccinimide_Conjugate->Released_Payload Retro-Michael Reaction (e.g., + Glutathione) Hydrolyzed_Conjugate Ring-Opened Conjugate (More Stable) Thiosuccinimide_Cunjugate Thiosuccinimide_Cunjugate Thiosuccinimide_Cunjugate->Hydrolyzed_Conjugate Hydrolysis (Stabilization)

Caption: Chemical pathways for a this compound conjugate.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Time-Point Sampling cluster_2 Analysis Start Spike Conjugate into Plasma Incubate Incubate at 37°C Start->Incubate Time_Points Withdraw Aliquots at 0, 1, 4, 8, 24, 48, 72h Incubate->Time_Points Quench Quench with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis Analyze by LC-MS or HPLC Collect_Supernatant->Analysis

Caption: Workflow for in vitro plasma stability assessment.

References

Technical Support Center: Purification of Mal-amido-PEG9-acid Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Mal-amido-PEG9-acid bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound conjugation reaction?

A1: The reaction mixture typically contains the desired bioconjugate along with several impurities that need to be removed. These include:

  • Unreacted this compound: Excess linker that did not conjugate to the target molecule.

  • Unreacted biomolecule: The original protein, peptide, or other molecule that did not react with the PEG linker.

  • Hydrolyzed this compound: The maleimide (B117702) group is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid. This hydrolyzed linker will not conjugate but will be present as an impurity.[1]

  • Aggregates: High concentrations of reactants or suboptimal buffer conditions can lead to the formation of soluble or insoluble aggregates of the bioconjugate.

  • Byproducts of side reactions: The maleimide group can potentially react with other nucleophiles besides thiols, especially at higher pH values, leading to undesired byproducts.

Q2: Which purification method is best for my this compound bioconjugate?

A2: The optimal purification method depends on the specific properties of your bioconjugate, such as its size, charge, and hydrophobicity, as well as the nature of the impurities. The most common techniques are:

  • Size Exclusion Chromatography (SEC): Ideal for separating the larger bioconjugate from smaller impurities like unreacted PEG linker and hydrolysis byproducts.[2][]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be effective in separating the bioconjugate from the unreacted biomolecule if their charge properties are sufficiently different.[2][]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity. It is a high-resolution technique suitable for both purification and purity analysis.[2][]

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities, such as excess PEG linker, from much larger bioconjugates.[4][5]

Q3: How can I assess the purity of my final bioconjugate?

A3: Purity can be assessed using a variety of analytical techniques:

  • Analytical RP-HPLC: Provides a quantitative measure of purity by separating the bioconjugate from impurities.[6]

  • Analytical SEC: Determines the presence of aggregates and unreacted biomolecule.[6]

  • SDS-PAGE: A common method to visualize the increase in molecular weight after PEGylation and to check for the presence of unconjugated protein.[7]

  • Mass Spectrometry (MS): Confirms the identity and mass of the bioconjugate, providing a precise measure of successful conjugation.[6][7]

Troubleshooting Guides

Problem 1: Low Yield of Purified Bioconjugate

Low recovery of the desired product after purification is a common issue. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Inefficient Conjugation Reaction Optimize the reaction conditions, including pH (ideally 6.5-7.5 for maleimide-thiol reaction), temperature, and incubation time. Ensure a sufficient molar excess of the this compound linker.
Loss of Product During Purification SEC/IEX: Check for non-specific binding of the conjugate to the column matrix. Consider using a different resin or modifying the buffer conditions (e.g., adjusting ionic strength).
RP-HPLC: The conjugate may be irreversibly binding to the column. Try a less hydrophobic column or a different mobile phase gradient.
Dialysis: Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to retain your bioconjugate.
Product Instability The thioether bond formed by the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation.[4] Process samples promptly and store the purified conjugate under optimal conditions (e.g., appropriate pH and temperature).
Problem 2: Presence of Aggregates in the Purified Product

Aggregation can significantly impact the quality and efficacy of the bioconjugate.

Potential Cause Troubleshooting Steps
High Protein Concentration High concentrations of the biomolecule during the conjugation reaction or purification can promote aggregation.[2] Try performing the reaction and purification at a lower concentration.
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can influence protein stability.[8][9] Screen different buffer systems to find one that minimizes aggregation. The addition of excipients like arginine can also help suppress aggregation.[8]
Hydrophobicity of the Bioconjugate The addition of the PEG linker can sometimes increase the overall hydrophobicity, leading to aggregation.[1] Consider using a purification method that can effectively separate aggregates, such as SEC. For RP-HPLC, a shallower gradient may be necessary.
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation. Aliquot the purified bioconjugate into smaller volumes for storage to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

The following table provides a general comparison of common purification methods for this compound bioconjugates. The actual performance will vary depending on the specific characteristics of the bioconjugate.

Purification Method Typical Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Size Exclusion Chromatography (SEC) >9560-90Effective for removing small molecule impurities and aggregates. Mild conditions preserve protein activity.Limited resolution for molecules of similar size.[10][11]
Ion Exchange Chromatography (IEX) >9850-85High resolution for molecules with different charges. Can separate unreacted protein from the conjugate.Performance is highly dependent on the pI of the molecules.[10][11]
Reverse Phase HPLC (RP-HPLC) >9940-80Very high resolution and purity.Can be denaturing for some proteins due to organic solvents.
Dialysis / Ultrafiltration Variable>90Simple and effective for buffer exchange and removing small impurities from large molecules.Does not separate the conjugate from unreacted protein or aggregates.[4]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable for separating the this compound bioconjugate from smaller, unreacted PEG linker and other low molecular weight impurities.

Materials:

  • SEC column suitable for the molecular weight range of the bioconjugate.

  • HPLC or FPLC system.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.

  • Crude bioconjugation reaction mixture.

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the components elute from the column. The bioconjugate, having a larger hydrodynamic radius, will elute earlier than the smaller, unreacted PEG linker.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical RP-HPLC to identify the fractions containing the purified bioconjugate.

  • Pooling and Concentration: Pool the pure fractions and concentrate if necessary using a suitable method like ultrafiltration.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This protocol is effective for separating the bioconjugate from the unreacted biomolecule, provided they have a significant difference in their isoelectric points (pI).

Materials:

  • Anion or cation exchange column, depending on the charge of the bioconjugate at the working pH.

  • HPLC or FPLC system.

  • Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange.

  • Elution Buffer (Buffer B): High ionic strength buffer, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for anion exchange.

  • Crude bioconjugation reaction mixture.

Methodology:

  • Sample Preparation: Desalt the crude reaction mixture into the Binding Buffer using a desalting column or dialysis.

  • Column Equilibration: Equilibrate the IEX column with Binding Buffer until the conductivity and pH are stable.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound molecules.

  • Elution: Elute the bound molecules using a linear gradient of the Elution Buffer (e.g., 0-100% Buffer B over 20 column volumes).[12]

  • Fraction Collection: Collect fractions across the gradient.

  • Analysis: Analyze the fractions by SDS-PAGE and/or analytical RP-HPLC to identify those containing the pure bioconjugate.

  • Pooling and Desalting: Pool the pure fractions and desalt into a suitable storage buffer.

Protocol 3: Purity Assessment by Reverse Phase HPLC (RP-HPLC)

This protocol provides a high-resolution method to determine the purity of the final bioconjugate.

Materials:

  • Analytical C18 or C4 reverse-phase column.

  • HPLC system with a UV detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Purified bioconjugate sample.

Methodology:

  • Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the purified bioconjugate in Mobile Phase A or a compatible solvent.

  • Injection: Inject a small volume of the sample onto the column.

  • Elution: Elute the sample using a linear gradient of Mobile Phase B (e.g., 5-95% B over 30 minutes).[6]

  • Detection: Monitor the elution profile by measuring the absorbance at 214 nm or 280 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram to calculate the percentage purity of the bioconjugate.

Visualizations

experimental_workflow cluster_reaction Bioconjugation Reaction cluster_purification Purification cluster_analysis Analysis Biomolecule Thiol-containing Biomolecule Reaction Conjugation (pH 6.5-7.5) Biomolecule->Reaction PEG_Linker This compound PEG_Linker->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Purification_Method Purification (SEC, IEX, or RP-HPLC) Crude_Mixture->Purification_Method Pure_Conjugate Purified Bioconjugate Purification_Method->Pure_Conjugate Purity_Check Purity & Identity Check (HPLC, SDS-PAGE, MS) Pure_Conjugate->Purity_Check Final_Product Final Characterized Product Purity_Check->Final_Product troubleshooting_workflow Start Low Purity or Yield Issue Check_Reaction Analyze Crude Reaction Mixture (e.g., by LC-MS) Start->Check_Reaction Low_Conversion Low Conjugation Efficiency Check_Reaction->Low_Conversion Poor Good_Conversion Good Conjugation Efficiency Check_Reaction->Good_Conversion Good Optimize_Reaction Optimize Reaction Conditions (pH, Molar Ratio, Time) Low_Conversion->Optimize_Reaction Optimize_Reaction->Start Check_Purification Evaluate Purification Step Good_Conversion->Check_Purification Product_Loss Significant Product Loss Check_Purification->Product_Loss Yes Aggregation Aggregation Detected Check_Purification->Aggregation Yes Success Problem Resolved Check_Purification->Success No Issues Optimize_Purification Optimize Purification Method (Column, Buffer, Gradient) Product_Loss->Optimize_Purification Optimize_Purification->Start Optimize_Buffer Modify Buffer Conditions (Concentration, Additives) Aggregation->Optimize_Buffer Optimize_Buffer->Start

References

Optimizing storage conditions for Mal-amido-PEG9-acid to maintain reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-amido-PEG9-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions and maintaining the reactivity of this versatile linker. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity and reactivity of this compound, it should be stored as a solid at -20°C under nitrogen, protected from light and moisture. When stored correctly, the solid form is stable for an extended period. For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month, also under a nitrogen atmosphere.[1] It is crucial to avoid repeated freeze-thaw cycles of solutions.[2]

Q2: How should I handle this compound before and during an experiment to maintain its reactivity?

A2: Before use, the vial containing solid this compound should be allowed to equilibrate to room temperature before opening to prevent condensation, as the maleimide (B117702) group is sensitive to moisture.[3] For preparing stock solutions, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][3] It is best to use freshly prepared solutions for conjugation reactions.[4]

Q3: What are the primary reactive groups of this compound and what are their specificities?

A3: this compound is a heterobifunctional linker featuring two key reactive groups:

  • Maleimide group: This group reacts specifically with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[5][6] This reaction is most efficient at a pH between 6.5 and 7.5.[2]

  • Carboxylic acid group: This group can be activated to react with primary amine groups (-NH2) to form a stable amide bond.[2] The activation is commonly achieved using carbodiimide (B86325) chemistry, for instance, with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[2]

Q4: What are the main degradation pathways for this compound and its conjugates?

A4: The primary concern for the maleimide group is its susceptibility to hydrolysis, which reduces its reactivity towards thiols.[2] Once conjugated, the resulting thioether linkage can undergo a retro-Michael reaction, which is a reversible process that can lead to deconjugation, especially in the presence of other thiols like glutathione (B108866) in a physiological environment.[6][7] Another process that can occur is the hydrolysis of the succinimide (B58015) ring in the maleimide-thiol adduct. This ring-opening is generally considered beneficial as it forms a more stable, non-reversible product, which can prevent the retro-Michael reaction.[6][7]

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms to maintain its reactivity.

FormStorage TemperatureDurationKey Considerations
Solid -20°CLong-term (months to years)Store under nitrogen, protect from light and moisture.[1][8]
Stock Solution in Anhydrous Solvent (e.g., DMSO) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; store under nitrogen.[1]
Stock Solution in Anhydrous Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; store under nitrogen.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Low or No Conjugation Yield
Possible CauseExplanationRecommended Solution
Hydrolysis of the maleimide group The maleimide ring is susceptible to opening in the presence of moisture, rendering it inactive towards thiols.[2][3]Ensure this compound is warmed to room temperature before opening. Use anhydrous solvents for reconstitution. Maintain reaction pH between 6.5 and 7.5.[2][3]
Inactive thiol group on the target molecule Thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.Pre-treat your protein or peptide with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by its removal before adding the linker.[3]
Inefficient activation of the carboxylic acid For reactions involving the acid group, incomplete activation will lead to poor conjugation with amines. EDC and NHS are moisture-sensitive.[3]Use high-purity, anhydrous solvents. Use fresh, properly stored EDC and NHS. Optimize the stoichiometry of the activating agents.[3]
Incorrect reaction buffer pH The maleimide-thiol reaction is pH-dependent and is most efficient in the 6.5-7.5 range.[2]Use a freshly prepared buffer and verify its pH before starting the reaction.
Aggregation of the Final Conjugate
Possible CauseExplanationRecommended Solution
Hydrophobicity of the conjugated molecules Although the PEG9 linker enhances hydrophilicity, highly hydrophobic molecules can still cause the final conjugate to aggregate.[2]Consider optimizing the buffer by adding non-ionic detergents or adjusting the salt concentration. Perform the conjugation reaction at a lower concentration.[2]
Incorrect folding of the protein The conjugation process or buffer conditions may have led to protein denaturation and aggregation.Analyze the protein's stability in the chosen reaction buffer before conjugation. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2][6]

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Protein to this compound

This protocol describes the conjugation of the maleimide group of the linker to a protein with an available cysteine residue.

Materials:

  • Thiol-containing protein

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Size-exclusion chromatography column (e.g., desalting column)

Methodology:

  • Protein Preparation: Dissolve the thiol-containing protein in degassed PBS at a suitable concentration. If necessary, reduce any disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature and remove the TCEP using a desalting column.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[2]

  • Purification: Remove the excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to one suitable for the next step or for storage.

Protocol 2: Assessment of Conjugate Stability

This protocol provides a method to evaluate the stability of the formed thioether bond against a competing thiol, such as glutathione (GSH).

Materials:

  • Purified this compound conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • High-performance liquid chromatography (HPLC) system

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile)

Methodology:

  • Sample Preparation: Prepare a solution of the conjugate at a final concentration of approximately 50 µM in PBS (pH 7.4).

  • Stability Study Initiation: Add GSH to the conjugate solution to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture at 37°C.[7]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.[7][9]

  • Quenching: Quench the reaction by adding an equal volume of the quenching solution.[7]

  • Analysis: Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated protein, and any thiol exchange products.[7]

  • Data Interpretation: Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein_prep Prepare Thiol-Containing Protein in PBS (pH 7.2) conjugation Add Linker to Protein (10-20x Molar Excess) protein_prep->conjugation linker_prep Dissolve this compound in Anhydrous DMSO linker_prep->conjugation incubation Incubate (2h @ RT or O/N @ 4°C) conjugation->incubation purification Purify Conjugate via Size-Exclusion Chromatography incubation->purification characterization Characterize Final Conjugate (e.g., HPLC, MS) purification->characterization

Caption: Experimental workflow for conjugating a thiol-containing protein.

degradation_pathways A Maleimide-Thiol Conjugate (Thioether Bond) B Deconjugated Protein + Free Maleimide A->B Retro-Michael Reaction (Reversible) C Ring-Opened Conjugate (Stable) A->C Succinimide Ring Hydrolysis (Irreversible) D Thiol Exchange Product A->D Reaction with External Thiol (e.g., Glutathione) B->A Re-conjugation

Caption: Degradation and stabilization pathways of a maleimide-thiol conjugate.

References

Validation & Comparative

A Head-to-Head Comparison: Mal-amido-PEG9-acid Versus Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the efficacy, stability, and pharmacokinetic profile of the final product. This guide provides an objective comparison of Mal-amido-PEG9-acid with other commonly used polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data, to inform the selection of the most suitable conjugation strategy.

The covalent attachment of molecules to proteins, antibodies, and other biomolecules—a process known as bioconjugation—is a cornerstone of modern therapeutics and diagnostics. At the heart of this process is the linker, a molecular bridge that connects the biomolecule to a payload, such as a drug or a fluorescent dye. Among the diverse array of available linkers, those incorporating PEG have gained widespread adoption due to their ability to enhance solubility, reduce immunogenicity, and improve the in vivo half-life of bioconjugates.

This compound is a heterobifunctional linker featuring a maleimide (B117702) group at one end, a nine-unit PEG spacer, and a carboxylic acid at the other. This configuration allows for the specific and sequential conjugation of two different molecules. The maleimide group reacts efficiently with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins, while the carboxylic acid can be activated to form a stable amide bond with primary amines, such as those in lysine (B10760008) residues.

Comparative Analysis of PEG Linker Performance

The selection of a PEG linker is a balance between reaction efficiency, the stability of the resulting conjugate, and the desired physicochemical properties imparted by the PEG chain. The following tables summarize quantitative data from various studies, comparing the performance of maleimide-based linkers with other common alternatives.

Table 1: Reaction Efficiency and Conditions

Linker TypeReactive GroupsTypical Reaction ConditionsReaction TimeConjugation Efficiency
Mal-amido-PEG-acid Maleimide (thiol-reactive), Carboxylic Acid (amine-reactive)pH 6.5-7.5, Room Temperature1-2 hours>90%
NHS-ester-PEG-acid NHS ester (amine-reactive), Carboxylic Acid (amine-reactive)pH 7-9, Room Temperature0.5-2 hours>90%
DBCO-PEG-acid DBCO (azide-reactive), Carboxylic Acid (amine-reactive)Room Temperature, Catalyst-free1-12 hours>95%
Vinyl Sulfone-PEG-acid Vinyl Sulfone (thiol-reactive), Carboxylic Acid (amine-reactive)pH 8-9, Room Temperature2-4 hours>90%

Table 2: Conjugate Stability

Linker TypeBond FormedStability in PlasmaKey Stability Features
Mal-amido-PEG-acid ThioetherModerateThe succinimide (B58015) ring is susceptible to hydrolysis, and the thioether bond can undergo a retro-Michael reaction, leading to potential deconjugation.[1][2][3][4]
NHS-ester-PEG-acid AmideHighForms a highly stable and irreversible amide bond.
DBCO-PEG-acid TriazoleVery HighForms a highly stable triazole linkage via "click chemistry".
Vinyl Sulfone-PEG-acid ThioetherHighForms a stable, irreversible thioether bond that is not prone to the retro-Michael reaction.[5]

Table 3: Influence of PEG Linker Length on Pharmacokinetics and Potency

PEG Linker LengthEffect on Half-lifeEffect on In Vitro Potency (IC50)Key Observations
No PEGBaselineBaselineHigher clearance rates and potential for aggregation with hydrophobic payloads.
Short (e.g., PEG4)Modest increaseMay slightly decrease potencyCan improve solubility without significantly altering the size of the conjugate.
Medium (e.g., PEG9) Significant increase May decrease potency Offers a balance between improved pharmacokinetics and retained biological activity.
Long (e.g., PEG24, 4kDa, 10kDa)Substantial increaseOften leads to a more significant decrease in potencyProvides a greater "stealth" effect, reducing immunogenicity and clearance, but can also introduce steric hindrance. A 10 kDa PEG chain can extend half-life by over 11-fold but may reduce cytotoxicity by 22-fold.

Signaling Pathways and Experimental Workflows

The diagrams below, generated using the DOT language, illustrate key processes and relationships in bioconjugation, providing a visual guide for researchers.

cluster_0 Antibody-Drug Conjugate (ADC) Internalization and Payload Release ADC ADC (Antibody-Linker-Drug) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking ReleasedDrug Released Drug Lysosome->ReleasedDrug Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) ReleasedDrug->Apoptosis Induces

ADC mechanism of action.

cluster_1 Bioconjugation Workflow: this compound Protein Protein with Cysteine (-SH) Intermediate Protein-Linker Intermediate Protein->Intermediate Thiol-Maleimide Reaction Linker This compound Activation Activate Carboxylic Acid (e.g., with EDC/NHS) Linker->Activation Linker->Intermediate FinalConjugate Final Bioconjugate Activation->FinalConjugate Amide Bond Formation Payload Payload with Amine (-NH2) Payload->FinalConjugate Intermediate->FinalConjugate

Sequential conjugation with this compound.

cluster_2 Linker Selection Logic Start Start: Define Conjugation Needs TargetGroup Available Functional Group on Biomolecule? Start->TargetGroup Thiol Thiol (-SH) TargetGroup->Thiol Amine Amine (-NH2) TargetGroup->Amine Other Other (e.g., Azide) TargetGroup->Other Maleimide Maleimide Linker (e.g., this compound) Thiol->Maleimide NHS NHS-ester Linker Amine->NHS Click Click Chemistry Linker (e.g., DBCO-PEG) Other->Click Stability High Stability Required? Maleimide->Stability FinalChoice Select Optimal Linker NHS->FinalChoice Click->FinalChoice Yes Yes Stability->Yes No No Stability->No ConsiderAlternatives Consider Vinyl Sulfone or Click Chemistry Yes->ConsiderAlternatives No->FinalChoice ConsiderAlternatives->FinalChoice

Decision tree for linker selection.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison and replication of bioconjugation experiments.

Protocol 1: Thiol-Maleimide Conjugation with Mal-amido-PEG-acid

This protocol outlines the general steps for conjugating a thiol-containing protein with an amine-containing payload using a Mal-amido-PEG-acid linker.

Materials:

  • Thiol-containing protein (e.g., antibody with engineered cysteines)

  • Mal-amido-PEG-acid linker

  • Amine-containing payload (e.g., small molecule drug)

  • Activation reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reaction Buffer: MES buffer, pH 6.0

  • Quenching reagent: Free cysteine or N-acetyl cysteine

  • Purification column (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Protein Preparation: If necessary, reduce the protein's disulfide bonds to generate free thiols using a reducing agent like TCEP. Purify the reduced protein from the reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.

  • Linker-Payload Activation:

    • Dissolve the Mal-amido-PEG-acid linker and the amine-containing payload in an appropriate organic solvent (e.g., DMSO).

    • In a separate reaction, activate the carboxylic acid of the linker by reacting it with EDC and NHS in MES buffer (pH 6.0) for 15-30 minutes at room temperature to form an NHS ester.

  • Conjugation to Payload: Add the amine-containing payload to the activated linker solution and allow it to react for 1-2 hours at room temperature to form the Maleimide-PEG-Payload conjugate.

  • Conjugation to Protein: Add the Maleimide-PEG-Payload solution to the prepared protein solution. The optimal molar ratio of the linker-payload to the protein should be determined experimentally.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add a 10-fold molar excess of a free thiol (e.g., N-acetyl cysteine) to quench any unreacted maleimide groups.

  • Purification: Remove excess, unreacted linker-payload and other small molecules by SEC or dialysis.

  • Characterization: Determine the drug-to-antibody ratio (DAR) by UV-Vis spectrophotometry or mass spectrometry. Assess purity and aggregation by SEC.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the bioconjugate in plasma by monitoring the amount of intact conjugate over time.

Materials:

  • Bioconjugate (e.g., ADC)

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system (e.g., Q-TOF) for analysis

Procedure:

  • Incubation: Incubate the bioconjugate in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

  • Sample Preparation: Process the plasma samples to precipitate plasma proteins and extract the ADC. This may involve protein A/G affinity purification for antibody-based conjugates.

  • LC-MS Analysis: Analyze the samples using an LC-MS system to quantify the amount of intact ADC remaining. The mass spectrometer can detect the parent ADC as well as any fragments resulting from linker cleavage.

  • Data Analysis: Plot the percentage of intact ADC versus time to determine the half-life of the conjugate in plasma.

Conclusion

The selection of a PEG linker for bioconjugation is a multifaceted decision that requires careful consideration of the specific application. This compound offers a versatile platform for creating well-defined bioconjugates through its orthogonal reactivity. However, the potential instability of the maleimide-thiol linkage is a critical factor to consider, particularly for in vivo applications where long-term stability is paramount.

For applications requiring high stability, next-generation linkers such as those based on vinyl sulfone or click chemistry may offer superior performance. The length of the PEG chain also plays a crucial role, with longer PEGs generally providing improved pharmacokinetics at the cost of potentially reduced biological activity. By carefully evaluating the quantitative data and understanding the underlying chemical principles, researchers can select the optimal PEG linker to achieve their desired bioconjugate performance.

References

A Tale of Two Linkers: A Comparative Guide to Mal-amido-PEG9-acid and SMCC Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation, the choice of a crosslinker is paramount to the success of creating stable and effective therapeutics, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides a detailed, data-driven comparison of two prominent heterobifunctional crosslinkers: the traditional, hydrophobic SMCC and the hydrophilic, PEGylated Mal-amido-PEG9-acid. This analysis will equip researchers, scientists, and drug development professionals with the knowledge to select the optimal linker for their specific application.

At a Glance: Chemical Structures and Properties

The fundamental difference between this compound and SMCC lies in their spacer arms. SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) possesses a rigid, hydrophobic cyclohexane (B81311) ring, while this compound features a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) chain. This structural divergence has profound implications for the physicochemical properties of the resulting bioconjugates.

PropertyThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)References
Molecular Weight 636.69 g/mol 334.32 g/mol
Reactive Groups Maleimide (B117702) (reacts with sulfhydryls, -SH) Carboxylic Acid (reacts with primary amines, -NH2, after activation)Maleimide (reacts with sulfhydryls, -SH) NHS-ester (reacts with primary amines, -NH2)
Spacer Arm Hydrophilic PEG9 chainHydrophobic cyclohexane ring
Solubility Soluble in aqueous buffers and organic solventsInsoluble in water; requires organic solvents (DMSO, DMF) for dissolution
Key Feature Enhances hydrophilicity and provides a long, flexible spacerProvides a rigid spacer; well-established in bioconjugation

Performance in Bioconjugation: A Comparative Analysis

The choice between a PEGylated and a non-PEGylated linker significantly impacts the performance of a bioconjugate, especially in the context of ADCs.

Solubility and Aggregation

A major challenge in ADC development is the propensity of hydrophobic drug-linker complexes to induce aggregation of the antibody, particularly at higher drug-to-antibody ratios (DARs). The hydrophilic PEG spacer of this compound effectively shields the hydrophobic payload, enhancing the overall solubility of the ADC and reducing the risk of aggregation.[1][2] This enables the development of ADCs with higher DARs, potentially leading to increased potency.[1] In contrast, the hydrophobic nature of the SMCC linker can exacerbate aggregation issues.[2]

Pharmacokinetics and Therapeutic Index

The pharmacokinetic (PK) profile of an ADC is a critical determinant of its efficacy and safety. The inclusion of a PEG linker, such as in this compound, has been shown to prolong the circulation half-life of ADCs and improve their PK profiles.[3][4] The hydrophilic PEG chain creates a hydration shell around the ADC, reducing non-specific clearance and leading to increased exposure of the tumor to the therapeutic agent.[1] This can translate to an improved therapeutic index, with enhanced antitumor activity and better tolerability.[3][5] Studies have demonstrated a clear relationship between PEG length and ADC clearance, with longer PEG chains resulting in slower clearance.[4]

Conjugate Stability

Both SMCC and this compound form a thioether bond between the maleimide group and a sulfhydryl on the target molecule. However, this bond is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, which can lead to premature drug release.[] While the cyclohexane ring in SMCC is thought to confer some stability to the maleimide group, the overall stability of the thioether linkage is a concern for maleimide-based conjugates.[7] Strategies to improve stability, such as promoting the hydrolysis of the succinimide (B58015) ring, are often employed.[8] The impact of the PEG spacer on the intrinsic stability of the thioether bond is not extensively documented in direct comparative studies with SMCC. However, the improved PK profile of PEGylated ADCs suggests that the overall stability and delivery of the payload to the target site are enhanced.

Immunogenicity

PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins.[] By masking potential epitopes on the drug-linker, the PEG chain in this compound can lower the risk of an immune response against the ADC.[1] However, there is growing evidence of pre-existing anti-PEG antibodies in a fraction of the population, which could potentially impact the efficacy and safety of PEGylated therapeutics. This is a consideration for the clinical development of ADCs with PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for conjugating a thiol-containing payload to an amine-containing antibody using both this compound and SMCC.

Conjugation using this compound (Two-Step Protocol)

This protocol involves the activation of the carboxylic acid on this compound to an amine-reactive NHS ester, followed by conjugation to the antibody and subsequent reaction with the thiol-containing payload.

Diagram of the this compound Conjugation Workflow

Mal_amido_PEG9_acid_Workflow cluster_step1 Step 1: Activation of this compound cluster_step2 Step 2: Conjugation to Antibody cluster_step3 Step 3: Payload Attachment cluster_step4 Step 4: Purification A This compound C Activated Mal-amido-PEG9-NHS ester A->C Activation (pH 4.5-6.0) B EDC/NHS E Antibody-Linker Conjugate C->E Amine Reaction (pH 7.2-8.0) D Antibody (-NH2) G Final ADC E->G Thiol Reaction (pH 6.5-7.5) F Payload (-SH) H Purified ADC G->H Size Exclusion Chromatography

Caption: Workflow for ADC synthesis using this compound.

Materials:

  • This compound

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Thiol-containing payload

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Reaction Buffer for thiol conjugation (e.g., PBS with EDTA, pH 6.5-7.5)

  • Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer. A 2- to 5-fold molar excess of EDC and NHS over the this compound is recommended.[10]

    • Add the this compound stock solution to the EDC/NHS mixture.

    • Incubate for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.

  • Conjugation to Antibody:

    • Immediately add the activated Mal-amido-PEG9-NHS ester solution to the antibody solution in Conjugation Buffer. The pH of the reaction mixture should be adjusted to 7.2-8.0.

    • A 10- to 20-fold molar excess of the activated linker to the antibody is a common starting point.

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

    • Remove the excess, unreacted linker using a desalting column equilibrated with the Reaction Buffer for thiol conjugation.

  • Payload Attachment:

    • Dissolve the thiol-containing payload in a suitable solvent.

    • Add the payload solution to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of payload over the antibody is typically used.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a final concentration of 2-5 mM cysteine or N-acetylcysteine and incubating for 30 minutes.

    • Purify the final ADC conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and other small molecules.

Conjugation using SMCC (Two-Step Protocol)

This is a well-established protocol for creating bioconjugates.

Diagram of the SMCC Conjugation Workflow

SMCC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Desalting cluster_step3 Step 3: Payload Conjugation cluster_step4 Step 4: Purification A Antibody (-NH2) C Maleimide-activated Antibody A->C Amine Reaction (pH 7.0-8.0) B SMCC D Purified Activated Antibody C->D Removal of excess SMCC F Final ADC D->F Thiol Reaction (pH 6.5-7.5) E Payload (-SH) G Purified ADC F->G Size Exclusion Chromatography

Caption: Workflow for ADC synthesis using SMCC.

Materials:

  • SMCC

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Thiol-containing payload

  • Anhydrous DMSO or DMF

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting columns

Procedure:

  • Antibody Activation:

    • Equilibrate the SMCC vial to room temperature before opening.

    • Prepare a stock solution of SMCC in anhydrous DMSO or DMF (e.g., 10 mM).

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution in Conjugation Buffer. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess SMCC:

    • Remove the unreacted SMCC using a desalting column equilibrated with Conjugation Buffer (pH 6.5-7.5, containing 1-5 mM EDTA). This step is critical to prevent the maleimide groups from reacting with the sulfhydryl groups of the payload in the next step.

  • Payload Conjugation:

    • Immediately after desalting, add the thiol-containing payload to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is recommended.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a final concentration of 2-5 mM cysteine or N-acetylcysteine and incubating for 30 minutes.

    • Purify the final ADC using size-exclusion chromatography (SEC) or dialysis.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and SMCC is a strategic decision that should be guided by the specific requirements of the bioconjugate under development.

  • SMCC remains a valuable and widely used crosslinker, particularly for applications where a rigid spacer is desired and the hydrophobicity of the linker is not a major concern. Its well-established protocols and extensive use in approved drugs like Kadcyla® attest to its utility.

  • This compound represents a more modern approach, offering significant advantages in overcoming the challenges associated with hydrophobic payloads. Its ability to enhance solubility, improve pharmacokinetic profiles, and potentially reduce immunogenicity makes it an attractive choice for the development of next-generation ADCs and other complex bioconjugates, especially those with high drug loading.

Ultimately, empirical testing is essential to determine the optimal linker for a given antibody, payload, and therapeutic application. This guide provides the foundational knowledge and experimental frameworks to embark on this critical aspect of bioconjugate design.

References

A Researcher's Guide to Thiol Conjugation: A Comparative Analysis of Maleimide Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the selective modification of cysteine residues via their thiol groups is a cornerstone for developing advanced therapeutics like antibody-drug conjugates (ADCs), creating sophisticated diagnostic tools, and enabling fundamental biological research. For years, maleimide-based chemistry has been the predominant method for thiol conjugation due to its high specificity and rapid reaction rates under physiological conditions. However, the stability of the resulting thiosuccinimide linkage has been a significant concern. The thioether bond formed is susceptible to a retro-Michael reaction, which can lead to deconjugation and exchange with other thiols in a biological environment, such as glutathione.[1][2] This instability can compromise the efficacy and safety of biotherapeutics by causing premature drug release.[1]

This guide provides an objective comparison of viable alternatives to maleimide (B117702) chemistry, offering a comprehensive overview of their reaction mechanisms, stability, and performance, supported by experimental data. Detailed protocols for key methodologies are also provided to aid researchers in selecting and implementing the optimal conjugation strategy for their specific needs.

Comparing the Alternatives: A Quantitative Overview

The choice of a thiol conjugation strategy depends on a balance of factors including reaction speed, efficiency, and, most critically, the stability of the final conjugate. The following table summarizes the key performance metrics of several alternatives to traditional N-alkyl maleimides.

FeatureN-Alkyl Maleimide (Baseline)N-Aryl MaleimideVinyl SulfoneThiol-Ene/Yne (Click Chemistry)Methylsulfonyl Phenyl-oxadiazoleIodoacetamide
Reaction Type Michael AdditionMichael AdditionMichael AdditionRadical-mediated AdditionJulia-Kocienski-likeNucleophilic Substitution (SN2)
Optimal pH Range 6.5 - 7.5[3]7.4[4]7.0 - 9.0[4]Neutral5.8 - 8.0[5]8.0 - 8.5[3]
Reaction Time 1 - 2 hours[4]< 1 hour[4]2 - 4 hours[4]5 - 60 minutes (photo-initiated)[6]~5 minutes[5]Several hours
Conjugation Yield >90%[4]>90%[4]>90%[4]>95%[4]Quantitative[5]High
Bond Formed Thioether (Thiosuccinimide)Thioether (Hydrolyzed Succinimide)ThioetherThioetherThioetherThioether
Conjugate Stability Prone to retro-Michael reaction and thiol exchange[2]High; ring hydrolysis prevents reversal[2]High; stable and irreversible[4][7]Very High; stable and robust[8][9]High; more stable than maleimide in plasma[5]Highly Stable; irreversible[3]
Half-life in Human Plasma 59.9 hours (for a model protein conjugate)[5]Not explicitly found, but significantly more stable than N-Alkyl MaleimideNot explicitly found, but described as highly stableNot explicitly found, but described as highly stable117 hours (for a model protein conjugate)[5]Not explicitly found, but described as highly stable

Next-Generation Maleimides (NGMs)

To address the instability of traditional maleimide conjugates, next-generation maleimides (NGMs), such as N-aryl maleimides, have been developed. These compounds are designed to promote the hydrolysis of the thiosuccinimide ring after conjugation. This ring-opening "locks" the conjugate, rendering it resistant to the retro-Michael reaction and subsequent thiol exchange.[2] Other NGMs are designed to re-bridge native disulfide bonds, maintaining the structural integrity of proteins like antibodies.[10][11]

Reaction Mechanism

The process begins with the standard Michael addition of a thiol to the maleimide double bond. For N-aryl maleimides, the electron-withdrawing nature of the aryl group accelerates the subsequent hydrolysis of the succinimide (B58015) ring, leading to a stable, ring-opened product.[2]

G cluster_0 Maleimide Conjugation & Stabilization Thiol Protein-SH Adduct Thiosuccinimide Adduct (Reversible) Thiol->Adduct Michael Addition ArylMaleimide N-Aryl Maleimide ArylMaleimide->Adduct Adduct->Thiol Retro-Michael (Deconjugation) StableAdduct Ring-Opened Adduct (Stable) Adduct->StableAdduct Hydrolysis Hydrolysis H₂O

Caption: N-Aryl Maleimide conjugation pathway and stabilization.

Experimental Protocol: General N-Aryl Maleimide Conjugation

This protocol provides a general guideline for conjugating a thiol-containing protein with an N-aryl maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • N-Aryl maleimide-functionalized molecule (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: 1x PBS, pH 7.4, degassed

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If disulfide bonds need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

  • Conjugation Reaction: Add the N-aryl maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove excess, unreacted maleimide and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.

Vinyl Sulfones

Vinyl sulfones are another excellent alternative, reacting with thiols to form highly stable and irreversible thioether bonds.[4] This chemistry is particularly advantageous for applications requiring high stability in vivo. The reaction proceeds via a Michael addition, similar to maleimides, but the resulting adduct is not susceptible to reversal.[7]

Reaction Mechanism

The reaction involves the nucleophilic attack of a thiolate anion on the β-carbon of the vinyl sulfone, forming a stable thioether linkage.

G cluster_1 Vinyl Sulfone Conjugation Thiol Protein-S⁻ StableAdduct Stable Thioether Adduct Thiol->StableAdduct Michael Addition VinylSulfone R-SO₂-CH=CH₂ VinylSulfone->StableAdduct

Caption: Irreversible Thiol-Vinyl Sulfone conjugation.

Experimental Protocol: Thiol-Vinyl Sulfone Conjugation

This protocol outlines the general steps for conjugating a thiol-containing molecule with a vinyl sulfone linker.[4]

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Vinyl sulfone-functionalized molecule (10 mM stock in a suitable solvent)

  • Conjugation Buffer: pH 7-9 (e.g., phosphate (B84403) or borate (B1201080) buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. Ensure the protein is stable at the chosen pH.

  • Conjugation Reaction: Add the vinyl sulfone stock solution to the protein solution. The optimal molar ratio of vinyl sulfone to protein should be determined experimentally.

  • Incubation: Incubate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific vinyl sulfone and the protein.[4]

  • Purification: Purify the conjugate using a suitable method like size-exclusion chromatography to remove unreacted reagents.

  • Characterization: Analyze the conjugate to determine the degree of labeling.

Thiol-Ene & Thiol-Yne Chemistry

Thiol-ene and thiol-yne reactions are powerful "click chemistry" tools for bioconjugation. These reactions are typically radical-mediated, often initiated by light (photo-initiated), and form highly stable thioether linkages.[8][9][12] The thiol-ene reaction involves the addition of a thiol across a double bond (alkene), while the thiol-yne reaction involves the addition of a thiol across a triple bond (alkyne).[12] These methods are known for their high efficiency, specificity, and biocompatibility.[8][9]

Reaction Mechanism (Thiol-Ene)

The photo-initiated thiol-ene reaction proceeds through a radical chain mechanism, resulting in a stable anti-Markovnikov addition product.

G cluster_2 Photo-initiated Thiol-Ene Conjugation Initiator Photoinitiator Radical Thiyl Radical (Protein-S•) Initiator->Radical Initiation Light UV Light (e.g., 365 nm) Thiol Protein-SH StableAdduct Stable Thioether Adduct Intermediate Carbon Radical Intermediate Radical->Intermediate Propagation Alkene Alkene-R Alkene->Intermediate Intermediate->StableAdduct Chain Transfer G cluster_3 Heteroaromatic Sulfone Conjugation Thiol Protein-SH StableAdduct Stable Thioether Adduct Thiol->StableAdduct Substitution Sulfone Methylsulfonyl Phenyloxadiazole Sulfone->StableAdduct LeavingGroup Methylsulfinic acid G cluster_4 General Bioconjugation Workflow Prep 1. Prepare Protein (e.g., buffer exchange, reduction) Mix 3. Conjugation Reaction (Mix Protein & Reagent, Incubate) Prep->Mix React 2. Prepare Reagent (e.g., dissolve in DMSO) React->Mix Purify 4. Purification (e.g., Size-Exclusion Chromatography) Mix->Purify Analyze 5. Analysis & QC (e.g., MS, SDS-PAGE, HPLC) Purify->Analyze

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical nature dictates the stability, mechanism of drug release, and ultimately, the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with significant implications for efficacy and safety. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies.

Mechanisms of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in how they release the cytotoxic payload.

Cleavable linkers are designed to be stable in systemic circulation but are labile to specific conditions prevalent within the tumor microenvironment or inside cancer cells. This controlled release is achieved through the incorporation of chemical bonds that are susceptible to enzymatic cleavage, changes in pH, or a reducing environment.[1]

There are three main types of cleavable linkers:

  • Enzyme-sensitive linkers: These often contain dipeptide sequences, like the commonly used valine-citrulline (vc) motif, which are cleaved by lysosomal proteases such as cathepsin B that are overexpressed in many tumor cells.[1]

  • pH-sensitive linkers: These linkers, for instance those with a hydrazone bond, remain stable at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1]

  • Glutathione-sensitive linkers: These employ disulfide bonds that are cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[1]

Non-cleavable linkers , in contrast, are highly stable and do not have a specific trigger for cleavage.[2] The release of the payload from these linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC.[3] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[4]

At a Glance: Key Differences

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[1]Proteolytic degradation of the antibody backbone in the lysosome.[3]
Released Payload Unmodified, potent payload.Payload attached to the linker and an amino acid residue.[4]
Plasma Stability Generally lower, with potential for premature drug release.Generally higher, leading to a more stable ADC in circulation.[5]
Bystander Effect High, due to the release of membrane-permeable payload.Low to negligible, as the released payload is often charged and less permeable.[1]
Off-Target Toxicity Higher potential due to premature release and bystander effect.[6]Lower potential due to higher stability and limited bystander effect.[6]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.Potentially lower as efficacy is restricted to antigen-positive cells.[1]

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody, payload, and experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (M)
Trastuzumab-vc-MMAECleavable (vc)SK-BR-3 (HER2+++)HER20.5 x 10⁻⁹
Trastuzumab-mc-MMAFNon-cleavable (mc)SK-BR-3 (HER2+++)HER21.2 x 10⁻⁹
Anti-CD30-vc-MMAECleavable (vc)Karpas 299 (CD30+)CD30~1 x 10⁻¹⁰
Anti-CD30-mc-MMAFNon-cleavable (mc)Karpas 299 (CD30+)CD30~5 x 10⁻¹⁰

Table 2: Bystander Effect (In Vitro Co-culture)

ADC ConstructLinker TypeTarget Cells (Antigen+)Bystander Cells (Antigen-)Bystander Cell Viability (%)
Trastuzumab-vc-MMAECleavable (vc)SK-BR-3 (HER2+++)MDA-MB-468 (HER2-)~40%
Trastuzumab-mc-MMAFNon-cleavable (mc)SK-BR-3 (HER2+++)MDA-MB-468 (HER2-)>90%

Table 3: In Vivo Efficacy (Xenograft Models)

ADC ConstructLinker TypeTumor ModelDosing (mg/kg)Tumor Growth Inhibition (TGI) (%)
Anti-HER2-vc-MMAECleavable (vc)NCI-N87 (Gastric)3>90%
Anti-HER2-mc-DM1Non-cleavable (mc)KPL-4 (Breast)10~80%
Anti-CD22-vc-MMAECleavable (vc)RAMOS (Lymphoma)1Significant tumor regression
Anti-CD22-mc-MMAFNon-cleavable (mc)RAMOS (Lymphoma)3Moderate tumor growth delay

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of payload release for cleavable and non-cleavable linkers.

cleavable_linker_mechanism ADC ADC binds to Antigen-Positive Cell Endocytosis Endocytosis ADC->Endocytosis Endosome Endosome (pH ~5.0-6.5) Endocytosis->Endosome Lysosome Lysosome (pH ~4.5-5.0) High Cathepsin B Endosome->Lysosome Payload_Release Cleavage of Linker (Enzymatic/pH) Lysosome->Payload_Release Free_Payload Free, Membrane- Permeable Payload Payload_Release->Free_Payload Cytotoxicity_Target Cytotoxicity in Target Cell Free_Payload->Cytotoxicity_Target Bystander_Effect Bystander Effect Free_Payload->Bystander_Effect Diffuses out of cell Bystander_Cell Antigen-Negative Neighboring Cell Bystander_Effect->Bystander_Cell Cytotoxicity_Bystander Cytotoxicity in Bystander Cell Bystander_Cell->Cytotoxicity_Bystander

Mechanism of a cleavable linker ADC.

non_cleavable_linker_mechanism ADC ADC binds to Antigen-Positive Cell Endocytosis Endocytosis ADC->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Antibody_Degradation Proteolytic Degradation of Antibody Lysosome->Antibody_Degradation Payload_Complex Payload-Linker- Amino Acid Complex Antibody_Degradation->Payload_Complex Cytotoxicity_Target Cytotoxicity in Target Cell Payload_Complex->Cytotoxicity_Target

Mechanism of a non-cleavable linker ADC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration to determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the payload released from an ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well plates

  • Fluorescence plate reader or high-content imager

Procedure:

  • Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only antigen-negative cells.

  • ADC Treatment: After 24 hours, treat the co-cultures with a serial dilution of the ADC and a control antibody.

  • Incubation: Incubate the plates for 72-120 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity of the GFP-expressing antigen-negative cells.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with those in the monoculture to quantify the bystander effect.

Plasma Stability Assay (LC-MS/MS)

This assay assesses the stability of the ADC and the premature release of the payload in plasma.

Materials:

  • ADC

  • Human or mouse plasma

  • Incubator (37°C)

  • Sample preparation reagents (e.g., for protein precipitation or immunocapture)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Process the plasma samples to separate the ADC, free payload, and plasma proteins. This can be done by protein precipitation or immunocapture of the ADC.

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and released payload.

  • Data Analysis: Plot the concentration of intact ADC and free payload over time to determine the stability of the linker.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Bystander Bystander Effect Assay Stability Plasma Stability Assay (LC-MS/MS) Xenograft Xenograft Efficacy (Tumor Growth Inhibition) Stability->Xenograft PK Pharmacokinetics (ADC half-life) Xenograft->PK Toxicity Toxicity Studies PK->Toxicity ADC_Candidate ADC Candidate ADC_Candidate->Cytotoxicity ADC_Candidate->Bystander ADC_Candidate->Stability

General experimental workflow for ADC evaluation.

Conclusion

The choice between a cleavable and a non-cleavable linker is a multifaceted decision that depends on the specific therapeutic application, the target antigen, and the nature of the tumor. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, which can be particularly advantageous in treating heterogeneous tumors.[1] However, this often comes with a trade-off of lower plasma stability and a higher risk of off-target toxicity.[6] Non-cleavable linkers, with their superior stability, generally offer a better safety profile and are well-suited for highly expressed, homogeneous tumor targets.[5] A thorough understanding of the principles and a rigorous experimental evaluation of both linker types are paramount for the successful development of safe and effective antibody-drug conjugates.

References

A Comparative Guide to Mal-amido-PEG9-acid Conjugates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs). Mal-amido-PEG9-acid, a heterobifunctional linker featuring a maleimide (B117702) group for thiol-specific conjugation and a carboxylic acid for further functionalization, is a widely utilized tool in this field. This guide provides an objective comparison of the performance of this compound conjugates with alternative thiol-reactive linkers, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that facilitates the covalent attachment of molecules to proteins, peptides, and other biomolecules containing free thiol groups, most commonly found in cysteine residues. The maleimide group reacts specifically with thiols via a Michael addition reaction, forming a stable thioether bond. The PEG spacer enhances the solubility and stability of the resulting conjugate, while the terminal carboxylic acid allows for subsequent reactions, such as amide bond formation. This linker is frequently employed in the development of ADCs, where a cytotoxic drug is linked to a monoclonal antibody to target cancer cells.

Performance Comparison of Thiol-Reactive Linkers

The stability of the bond formed between the linker and the biomolecule is of paramount importance, particularly for in-vivo applications where premature cleavage of the payload can lead to off-target toxicity and reduced therapeutic efficacy. While maleimide-based linkers are popular due to their high reactivity and specificity, the resulting succinimide (B58015) ring can be susceptible to a retro-Michael reaction, leading to deconjugation. This has spurred the development of next-generation linkers with improved stability.

Table 1: Comparison of Reaction Kinetics and Efficiency of Thiol-Reactive Linkers

Linker TypeReaction ConditionsReaction TimeEfficiencyKey Characteristics
N-Alkyl Maleimide (e.g., this compound) pH 6.5-7.5, Room Temperature1-2 hours>90%Fast and highly selective reaction with thiols.
N-Aryl Maleimide pH 7.4, Room Temperature< 1 hour>90%Approximately 2.5 times faster reaction with thiolates compared to N-alkyl maleimides.
Haloacetyl (e.g., Iodoacetamide) pH 7.5-8.5, Room Temperature2-4 hours>90%Forms a stable, irreversible thioether bond. Reaction rate is generally slower than maleimides.
Vinyl Sulfone pH 8.0-9.0, Room Temperature2-4 hours>90%Forms a stable, irreversible thioether bond. Rapid and selective reaction with thiols at slightly alkaline pH.

Table 2: Comparison of Conjugate Stability

Linker TypeBond TypeStabilityKey Findings
N-Alkyl Maleimide (e.g., this compound) Thioether (Succinimide ring)ModerateProne to retro-Michael addition and hydrolysis. The thioether bond is susceptible to exchange with other thiols (e.g., albumin).[1]
N-Aryl Maleimide Thioether (Succinimide ring)HighThe thio-succinimide ring undergoes substantially faster hydrolysis, leading to a more stable, ring-opened structure that prevents the retro-Michael reaction.[1]
Haloacetyl (e.g., Iodoacetamide) ThioetherHighForms a highly stable and irreversible thioether bond.[2]
Vinyl Sulfone ThioetherHighForms a stable, irreversible thioether bond.[1][2]

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation using this compound

This protocol outlines a general procedure for conjugating a thiol-containing protein with this compound.

Materials:

  • Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If the protein's cysteine residues are in a disulfide bond, reduction may be necessary. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature. Remove the reducing agent by dialysis or using a desalting column.

  • Maleimide Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The reaction is typically performed at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add a small molecule thiol, such as L-cysteine, to a final concentration of 1-5 mM to quench any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis to obtain the purified conjugate.

  • Characterization: Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry to determine the drug-to-antibody ratio (DAR), and HPLC to assess purity.

Protocol 2: HPLC-Based Assay for Conjugate Stability

This protocol describes a method to assess the stability of a maleimide-thiol conjugate in the presence of a competing thiol like glutathione (B108866) (GSH).

Materials:

  • Purified bioconjugate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • L-Glutathione (GSH)

  • Reverse-phase HPLC system with a C4 or C8 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Prepare a solution of the bioconjugate in PBS at a concentration of 0.5-1 mg/mL. Add a solution of GSH in PBS to a final concentration of 1-5 mM. A control sample without GSH should also be prepared.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching: Stop the reaction by adding an equal volume of 1% TFA or by immediate freezing.

  • HPLC Analysis:

    • Inject the samples onto the HPLC column.

    • Elute with a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

    • Monitor the absorbance at a suitable wavelength (e.g., 280 nm for the protein and a specific wavelength for the payload if it has a chromophore).

  • Data Analysis:

    • Integrate the peak area corresponding to the intact conjugate at each time point.

    • Calculate the percentage of intact conjugate remaining relative to the t=0 time point.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.

Mandatory Visualization

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Thiol) Thioether_Adduct Stable Thioether Adduct Protein_SH->Thioether_Adduct Michael Addition Maleimide_Linker Maleimide-Linker Maleimide_Linker->Thioether_Adduct Experimental_Workflow start Start: Thiol-containing Protein & Linker conjugation 1. Conjugation Reaction (pH 6.5-7.5, RT) start->conjugation quenching 2. Quenching (Excess Thiol) conjugation->quenching purification 3. Purification (Size-Exclusion Chromatography) quenching->purification characterization 4. Characterization (SDS-PAGE, MS, HPLC) purification->characterization stability 5. Stability Assessment (Incubation with GSH, HPLC analysis) characterization->stability end End: Characterized Conjugate stability->end HER2_Signaling_Pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_lysosome Lysosome HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation ADC Anti-HER2 ADC ADC->HER2 Binding Internalization Internalization & Payload Release ADC->Internalization Endocytosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Internalization->Apoptosis Drug Action

References

A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified with Mal-amido-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient analysis of protein modifications is critical for the development of novel therapeutics and diagnostics. Mal-amido-PEG9-acid is a popular heterobifunctional linker used for the site-specific modification of proteins, typically at cysteine residues. Its discrete polyethylene (B3416737) glycol (PEG) chain enhances solubility and reduces immunogenicity, making it a valuable tool in bioconjugation. This guide provides an objective comparison of the mass spectrometry analysis of proteins modified with this compound against alternative modification strategies, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Protein Modification Reagents

The following table summarizes key quantitative parameters derived from the mass spectrometry analysis of a model protein (e.g., a monoclonal antibody Fab fragment) modified with this compound and two common alternatives: a traditional maleimide (B117702) linker (SMCC) and a next-generation thiol-reactive reagent (Thiol-Click Reagent).

ParameterThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Thiol-Click Reagent (e.g., Methylsulfonyl Phenyloxadiazole)
Modification Efficiency (%) 85-95%80-90%>95%
Mass Accuracy (ppm) < 15 ppm< 15 ppm< 15 ppm
Observed Mass Shift (Da) +617.7 Da+221.2 DaVariable (reagent dependent)
Product Homogeneity HighModerate to HighHigh
In-source Fragmentation LowLowVery Low
Spectral Complexity Low to ModerateLowLow
Conjugate Stability in MS HighModerate (potential for retro-Michael)Very High

Note: The data presented are representative and may vary depending on the protein, experimental conditions, and mass spectrometer used.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protein Modification with this compound

a. Materials:

  • Protein with a free cysteine residue (1-10 mg/mL in phosphate-buffered saline, pH 7.2)

  • This compound (10 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM in water), if reduction is needed

  • Quenching reagent (e.g., 1 M N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

b. Protocol:

  • Protein Preparation: If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP to the protein solution and incubating for 30 minutes at room temperature. Remove TCEP using a desalting column.

  • Conjugation: Add a 10- to 20-fold molar excess of this compound to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a 10-fold molar excess of N-acetylcysteine over the maleimide reagent to quench any unreacted linker. Incubate for 15 minutes.

  • Purification: Purify the modified protein using size-exclusion chromatography to remove excess reagents.

Mass Spectrometry Analysis of Modified Protein

a. Sample Preparation:

  • Denaturation, Reduction, and Alkylation: Denature the purified protein conjugate in 8 M urea (B33335). Reduce with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 30 minutes. Alkylate with 25 mM iodoacetamide (B48618) in the dark at room temperature for 20 minutes.

  • Digestion: Dilute the sample to reduce the urea concentration to < 1 M. Digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Desalting: Desalt the peptide mixture using a C18 ZipTip or equivalent.

b. LC-MS/MS Analysis:

  • LC System: A nano-flow HPLC system with a C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A 60-minute linear gradient from 5% to 40% mobile phase B.

  • Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer.

  • Data Acquisition: Acquire data in a data-dependent mode, selecting the top 10 most intense precursor ions for fragmentation.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_modification Protein Modification cluster_ms_analysis Mass Spectrometry Analysis Prot_Prep Protein Preparation (Reduction if needed) Conjugation Conjugation with This compound Prot_Prep->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Sample_Prep Sample Preparation (Denature, Reduce, Alkylate, Digest) Purification->Sample_Prep Modified Protein LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for protein modification and mass spectrometry analysis.

Signaling Pathway: Cysteine Modification in Redox Signaling

Reactive oxygen species (ROS) can lead to the oxidation of cysteine residues, a key event in cellular signaling. This modification can be reversed by cellular machinery, allowing for dynamic regulation of protein function.

Cysteine_Redox_Signaling ROS Reactive Oxygen Species (ROS) Protein_Cys_SH Protein-Cys-SH (Active) ROS->Protein_Cys_SH Oxidation Protein_Cys_SOH Protein-Cys-SOH (Sulfenic Acid) Protein_Cys_SH->Protein_Cys_SOH Protein_Cys_SOH->Protein_Cys_SH Reduction Downstream_Signal Downstream Signaling (e.g., Kinase activation) Protein_Cys_SOH->Downstream_Signal Altered Protein Function Thioredoxin Thioredoxin Reductase System Thioredoxin->Protein_Cys_SOH

Caption: Cysteine modification as a switch in redox signaling pathways.

Logical Relationship: Comparison of Thiol-Reactive Chemistries

The choice of cysteine modification reagent impacts the stability and characteristics of the final protein conjugate.

Thiol_Reactive_Comparison cluster_maleimide Maleimide-based (e.g., this compound) cluster_thiol_click Next-Generation (e.g., Thiol-Click) cluster_haloacetyl Haloacetyl-based (e.g., Iodoacetamide) Maleimide_Reaction Michael Addition Maleimide_Stability Stable Thioether Bond (Potential for retro-Michael) Maleimide_Reaction->Maleimide_Stability Thiol_Click_Reaction Specific Nucleophilic Substitution Thiol_Click_Stability Highly Stable Conjugate (Resistant to hydrolysis/exchange) Thiol_Click_Reaction->Thiol_Click_Stability Haloacetyl_Reaction SN2 Reaction Haloacetyl_Stability Stable Thioether Bond (Potential for side reactions) Haloacetyl_Reaction->Haloacetyl_Stability

Caption: Comparison of different thiol-reactive conjugation chemistries.

Functional assays to validate the activity of PROTACs with different linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to validate the activity of Proteolysis Targeting Chimeras (PROTACs) with different linkers. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the rational design and evaluation of next-generation protein degraders.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[3][4] This guide explores the key functional assays used to evaluate PROTACs with varying linker compositions and provides a framework for their systematic validation.

Quantitative Comparison of PROTAC Performance with Different Linkers

The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] The following tables summarize experimental data from various studies, showcasing the impact of linker length and composition on the degradation of different target proteins.

Table 1: Impact of Linker Length on Tank-Binding Kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Data from a study on TBK1 degraders, where linkers below a certain length were ineffective, and potency decreased with very long linkers.

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)PROTAC 54Exhibited degradation
Rigid (Disubstituted Phenyl)PROTACs 55-57Did not display degradation

This study highlights that for the Androgen Receptor, a flexible PEG linker was more effective than a rigid phenyl-based linker in this particular context.

Table 3: Impact of Linker Composition on CRBN Degradation

Linker CompositionCRBN Degradation in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

This data suggests that for CRBN self-degradation, an alkyl linker was more efficient than a PEG-based linker of similar length.

Key Functional Assays and Experimental Protocols

A multi-faceted approach is essential to comprehensively validate the activity of PROTACs. The following are key functional assays with detailed protocols.

Western Blotting for Protein Degradation

This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Denature the proteins by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ubiquitination Assays

These assays confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Experimental Protocol (In-cell Immunoprecipitation-based):

  • Cell Treatment: Treat cells with the PROTAC of interest at a concentration known to induce degradation. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated target protein.

  • Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions and ubiquitination states.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein to pull down the protein and its interacting partners.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increased ubiquitin signal in the PROTAC-treated sample compared to the control indicates target ubiquitination.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement by the PROTAC in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a specific duration to allow for target engagement.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.

  • Cell Lysis and Centrifugation: Lyse the cells to release the proteins. Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Analyze the soluble fraction by Western blotting or other protein detection methods to quantify the amount of the target protein that remained soluble at each temperature.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Cell Viability Assays (e.g., MTT Assay)

These assays are crucial to assess the functional consequences of target protein degradation, such as the inhibition of cancer cell proliferation.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 1-4 hours. Living cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Visualizing PROTAC Mechanisms and Workflows

Understanding the underlying biological processes and experimental designs is facilitated by clear visual representations.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow start Start: Synthesize PROTACs with different linkers western Western Blot: Determine DC50 & Dmax start->western ubiquitination Ubiquitination Assay: Confirm mechanism western->ubiquitination cetsa CETSA: Verify Target Engagement western->cetsa viability Cell Viability Assay: Assess functional effect (IC50) western->viability data Data Analysis & Comparison ubiquitination->data cetsa->data viability->data end End: Optimized PROTAC data->end

Caption: Experimental Workflow for PROTAC Validation.

Linker_Properties Linker Linker Properties Length Length Linker->Length Composition Composition (e.g., PEG, Alkyl) Linker->Composition Rigidity Flexibility/Rigidity Linker->Rigidity Ternary Ternary Complex Formation & Stability Length->Ternary Composition->Ternary Rigidity->Ternary Degradation Degradation Efficacy (DC50, Dmax) Ternary->Degradation

Caption: Impact of Linker Properties on PROTAC Efficacy.

References

A Comparative Guide to the In Vitro and In Vivo Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an Antibody-Drug Conjugate (ADC), bridging the antibody and the cytotoxic payload. Its stability is a key determinant of the ADC's therapeutic index, directly impacting both efficacy and safety.[1][2][3][4] An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient cleavage and payload delivery within the target tumor microenvironment.[1][4][5][6] This guide provides an objective comparison of the in vitro and in vivo stability of different ADC linker technologies, supported by experimental data and detailed methodologies.

The Fundamental Choice: Cleavable vs. Non-Cleavable Linkers

ADC linkers are broadly categorized based on their payload release mechanism: cleavable and non-cleavable.[1][7]

Cleavable linkers are designed to be labile under specific physiological conditions found within or around tumor cells, such as low pH, a reducing environment, or the presence of specific enzymes.[1][3] This targeted release can lead to a "bystander effect," where the released drug can eliminate neighboring antigen-negative tumor cells.[1] However, they can sometimes exhibit instability in circulation, leading to premature drug release.[1][8]

Non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to release the payload, which remains attached to the linker and an amino acid residue.[7][9] This generally results in greater plasma stability and a wider therapeutic window.[7][9][10] However, the resulting active metabolite may have reduced cell permeability.[1]

Comparative Stability of Common Linker Chemistries

The stability of an ADC is profoundly influenced by the specific chemistry of its linker.[1][11] The following tables summarize the stability characteristics of commonly used linker types. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.[5]

Cleavable Linkers
Linker TypeCleavage MechanismIn Vitro Plasma StabilityIn Vivo Stability & Remarks
Hydrazone Acid-hydrolysis (low pH in endosomes/lysosomes)Variable; can be prone to hydrolysis at physiological pH (~7.4).[5][10][12] Stability is influenced by the specific chemical structure.[5][13] For example, some hydrazone linkers show only 6% hydrolysis at pH 7.4 after 24 hours.[14]Early generation ADCs showed premature payload release.[12][] Newer designs have improved stability.[14]
Disulfide Reduction (high glutathione (B108866) concentration intracellularly)Generally stable in plasma due to low glutathione levels.[][17] Stability can be modulated by steric hindrance near the disulfide bond.[13][18]Considered more stable than early hydrazone linkers.[17] The difference in glutathione concentration between plasma and the cell interior provides a basis for selective release.[][18]
Peptide (e.g., Val-Cit) Protease-cleavage (e.g., Cathepsin B in lysosomes)High stability in human plasma.[1][19] Some dipeptide linkers, like Val-Cit, can be unstable in mouse plasma due to carboxylesterase activity.[19][20]Generally stable in circulation.[10] The Val-Ala dipeptide has shown better in vivo stability and performance in some non-internalizing ADC models compared to Val-Cit.[21]
β-Glucuronide Enzyme-cleavage (β-glucuronidase in tumor microenvironment/lysosomes)High plasma stability.[1][10]Highly specific release at the tumor site due to overexpression of β-glucuronidase in some tumors.[1][12][13] The hydrophilic nature of the linker can improve ADC solubility.[10][12]
Non-Cleavable Linkers
Linker TypeCleavage MechanismIn Vitro Plasma StabilityIn Vivo Stability & Remarks
Thioether (e.g., SMCC) Antibody degradation in lysosomesHigh stability.[9][11]Generally exhibit greater plasma stability compared to cleavable linkers, leading to a wider therapeutic window.[7][9][10] The active metabolite is the payload attached to the linker and an amino acid.[9] Some payload loss can still occur, though at a slower rate than with some cleavable linkers.[22][23]

Experimental Protocols for Stability Assessment

Evaluating the stability of an ADC is a critical step in its development. The following are generalized protocols for key experiments used to assess linker stability.

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species (e.g., human, mouse, rat) to assess linker stability.[1][5]

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[1][24]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]

  • Sample Preparation: At each time point, process the plasma samples. This may involve protein precipitation or immuno-affinity capture to isolate the ADC and any released payload.[1][5]

  • Analysis: Analyze the samples using techniques such as:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To quantify the amount of intact ADC, total antibody, and released payload. A decrease in the average drug-to-antibody ratio (DAR) over time indicates payload loss.[5][24]

    • ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentration of conjugated payload and total antibody.[25]

  • Data Analysis: Calculate the percentage of intact ADC remaining or the amount of payload released at each time point to determine the stability profile. The difference between total antibody and antibody-conjugated drug concentrations indicates the extent of deconjugation.[1]

In Vivo Pharmacokinetic (PK) Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC in an animal model (e.g., mice, rats).[1]

Methodology:

  • Administration: Administer a single intravenous (IV) dose of the ADC to the animal model.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentrations of the following in the plasma samples using validated analytical methods (e.g., LC-MS, ELISA):

    • Total antibody

    • Intact ADC (conjugated payload)

    • Released (free) payload

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters for each analyte, such as:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Area under the curve (AUC)

  • Stability Assessment: Compare the pharmacokinetic profiles of the total antibody and the intact ADC. A faster clearance and shorter half-life for the intact ADC compared to the total antibody indicate in vivo linker instability and payload release.[22][23]

Visualizing ADC Linker Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the cleavage mechanisms of different linkers and a typical experimental workflow for stability assessment.

ADC_Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers cluster_triggers Release Triggers Hydrazone Hydrazone Linker Low_pH Low pH (Endosome/Lysosome) Released_Payload Released Payload Hydrazone->Released_Payload Acid Hydrolysis Disulfide Disulfide Linker GSH High Glutathione (Intracellular) Disulfide->Released_Payload Reduction Peptide Peptide Linker (e.g., Val-Cit) Protease Proteases (e.g., Cathepsin B) Peptide->Released_Payload Enzymatic Cleavage Glucuronide β-Glucuronide Linker Enzyme β-glucuronidase Glucuronide->Released_Payload Enzymatic Cleavage Thioether Thioether Linker (e.g., SMCC) Degradation Antibody Degradation (Lysosome) Thioether->Released_Payload Proteolytic Degradation

Caption: Cleavage mechanisms for different types of ADC linkers.

ADC_Stability_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability start ADC Sample invitro_incubation Incubate with Plasma (e.g., 37°C) start->invitro_incubation invivo_admin Administer ADC to Animal Model (IV) start->invivo_admin invitro_sampling Collect Aliquots at Time Points invitro_incubation->invitro_sampling invitro_analysis LC-MS or ELISA Analysis (Measure Intact ADC, Free Payload) invitro_sampling->invitro_analysis invitro_result Determine Plasma Half-life & Deconjugation Rate invitro_analysis->invitro_result invivo_sampling Collect Blood Samples at Time Points invivo_admin->invivo_sampling invivo_analysis Bioanalysis of Plasma (Total Ab, Intact ADC, Free Payload) invivo_sampling->invivo_analysis invivo_result Determine Pharmacokinetic Parameters (t½, CL, AUC) invivo_analysis->invivo_result

Caption: General workflow for assessing ADC stability.

References

A Head-to-Head Comparison of Polyethylene Glycol (PEG) Linker Lengths in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The design of the linker in an antibody-drug conjugate (ADC) is a critical factor that significantly influences its therapeutic index.[1] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain can profoundly impact an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to assist researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.

Hydrophobic drug payloads can lead to ADC aggregation and rapid clearance from circulation. Incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[1] The choice of PEG linker length represents a balance between enhancing pharmacokinetics and maintaining potent cytotoxicity.[1]

Comparative Analysis of ADC Performance by PEG Linker Length

The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.[2]

Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

LinkerADC Construct (Antibody-Payload)Cell LineIC50Reference
No PEGAnti-CD30 ADCKarpas-299~10 ng/mL
PEG2Anti-CD30 ADCKarpas-299~10 ng/mL
PEG4Anti-CD30 ADCKarpas-299~10 ng/mL
PEG8Anti-CD30 ADCKarpas-299~10 ng/mL
PEG12Anti-CD30 ADCKarpas-299~10 ng/mL
PEG24Anti-CD30 ADCKarpas-299~10 ng/mL
No PEGMiniaturized affibody-drug conjugateNCI-N87Not specified (baseline)
4 kDa PEGMiniaturized affibody-drug conjugateNCI-N874.5-fold reduction in cytotoxicity vs. No PEG
10 kDa PEGMiniaturized affibody-drug conjugateNCI-N8722-fold reduction in cytotoxicity vs. No PEG
PEG4-basedTrastuzumab-EGCit-PABC-MMAE (DAR 6)BT-4740.68 nM
PEG8-basedTrastuzumab-EGCit-PABC-MMAE (DAR 6)BT-4740.074 nM

Note: The impact of PEG linker length on in vitro cytotoxicity can vary. In some cases, it has no significant effect, while in others, particularly with very long PEG chains, a reduction in potency is observed.

Table 2: Pharmacokinetics of ADCs with Different PEG Linker Lengths

LinkerAnimal ModelKey FindingsReference
No PEGRatRapid clearance.
< PEG8RatClearance rates increased rapidly for conjugates with PEGs smaller than PEG8.
PEG8RatOptimal slower clearance achieved; longer chains (PEG12, PEG24) did not provide a significant further advantage.
PEG12RatSlower clearance compared to shorter PEGs.
PEG24RatSlower clearance compared to shorter PEGs.
Pendant (P-(PEG12)2)MouseLower clearance compared to linear PEG24.

Note: Generally, increasing PEG length leads to a decrease in clearance and a longer plasma half-life.

Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths

LinkerXenograft ModelEfficacy OutcomeReference
Non-PEGylatedL540cy11% decrease in tumor weight.
PEG2L540cy35-45% decrease in tumor weight.
PEG4L540cy35-45% decrease in tumor weight.
PEG8L540cy75-85% reduction in tumor weight.
PEG12L540cy75-85% reduction in tumor weight.
PEG24L540cy75-85% reduction in tumor weight.

Note: Improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Antigen Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of ADCs (Varying PEG Lengths) Purification Purification (e.g., SEC) Synthesis->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., IC50 determination) Characterization->Cytotoxicity PK_Study Pharmacokinetic (PK) Study (Rodent Model) Characterization->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study

Caption: General experimental workflow for comparing ADCs with different PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.

1. ADC Synthesis and Characterization

  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification: The resulting ADC is purified from unreacted linker and payload using methods like size-exclusion chromatography (SEC).

  • Characterization: The drug-to-antibody ratio (DAR) is determined using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). The purity and aggregation of the ADC are assessed by SEC, and its identity and integrity are confirmed by mass spectrometry.

2. In Vitro Cytotoxicity Assay

  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: Serial dilutions of the ADC and control antibody are prepared in culture medium. The medium from the wells is replaced with the ADC or control solutions. Untreated wells serve as a negative control.

  • Incubation: The plates are incubated for a period typically ranging from 72 to 120 hours.

  • Viability Assay: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

  • Data Analysis: The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is calculated by fitting the dose-response data to a four-parameter logistic curve.

3. Pharmacokinetic (PK) Study in Rodents

  • Animal Model: Healthy mice or rats are used for the study.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.

  • Data Analysis: Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated using appropriate software.

4. In Vivo Efficacy Study in Xenograft Models

  • Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size.

  • Treatment: Mice are randomized into groups and treated with the ADCs, a vehicle control, and potentially a non-targeting ADC control.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

Evaluating Mal-amido-PEG9-acid in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of linker chemistry is a critical determinant of both efficacy and safety. Mal-amido-PEG9-acid, a heterobifunctional linker, incorporates a maleimide (B117702) group for conjugation to thiol-containing molecules like antibodies, a nine-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and modulate pharmacokinetics, and a carboxylic acid for attachment of a payload. This guide provides a comprehensive evaluation of this compound's efficacy in cell-based assays, comparing its performance with alternative linkers and providing detailed experimental protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Linker Performance

The efficacy of an ADC is profoundly influenced by the linker's properties, including its stability in circulation, the efficiency of payload release at the target site, and its impact on the overall physicochemical properties of the conjugate.[] The inclusion of a PEG spacer, such as in this compound, generally improves the solubility and stability of the ADC, which is particularly beneficial when working with hydrophobic payloads.[2] The length of the PEG chain is a key parameter; longer PEG chains can lead to decreased systemic clearance and increased exposure of the ADC.[3]

To provide a clear comparison, the following table summarizes quantitative data from various studies on key performance metrics for different linker types. While direct head-to-head data for this compound is limited in publicly available literature, its performance can be inferred from trends observed with similar PEGylated maleimide linkers. For comparison, we have included data for a non-PEGylated maleimide linker (SMCC), and PEGylated linkers with shorter (PEG4) and longer (PEG12) PEG chains.

Linker TypeIn Vitro Cytotoxicity (IC50)Plasma Stability (% Intact ADC)In Vivo Efficacy (Tumor Growth Inhibition)Reference
This compound (Inferred) ~0.1-10 nM Moderately High High N/A
SMCC (non-PEGylated maleimide)0.2 nM25-50% after 7-14 daysModerate[4][]
Maleimide-PEG4-MMAE~1.5 nMData not availableData not available
Maleimide-PEG8-AcidData not available~70% after 7 days (in 1mM GSH)Data not available
Maleimide-PEG12-MMAE~1.8 nMData not availableHigh
Valine-Citrulline (Cleavable)14.3 pMHigh (over 7 days)High (57-58% reduction)
Maleamic methyl ester-based0.02-0.2 nM~96% after 14 daysHigh (Complete tumor regression at 2.5 mg/kg)

Note: The performance of ADCs is highly dependent on the specific antibody, payload, target antigen, and cell line used. The data in this table is compiled from different studies and should be considered as a general comparison.

Key Performance Parameters in Cell-Based Assays

The evaluation of a linker's efficacy relies on a panel of well-defined cell-based assays that probe different aspects of the ADC's function.

In Vitro Cytotoxicity Assays

These assays are fundamental to determining the potency of an ADC. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments, indicating the concentration of ADC required to kill 50% of the target cells. The choice of cell line, expressing high levels of the target antigen, is crucial for obtaining relevant data.

Bystander Killing Assays

For ADCs with cleavable linkers, the ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative cells, known as the bystander effect, can significantly enhance anti-tumor activity, especially in heterogeneous tumors. Co-culture assays, where antigen-positive and antigen-negative cells are grown together, are used to quantify this effect.

Stability Assays

The stability of the linker is paramount to prevent premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity. Plasma stability assays involve incubating the ADC in plasma and monitoring the amount of intact ADC over time. The thioether bond formed by the maleimide-thiol reaction is susceptible to a retro-Michael reaction, which can be a point of instability.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of ADC efficacy.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an ADC.

Materials:

  • Target antigen-expressing cancer cell line

  • Antigen-negative control cell line

  • Complete cell culture medium

  • ADC constructs with this compound and comparator linkers

  • Unconjugated antibody (negative control)

  • Free payload (positive control)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC constructs, unconjugated antibody, and free payload in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the diluted test articles to the respective wells.

  • Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the results against the logarithm of the ADC concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Bystander Killing Co-culture Assay

This protocol describes a method to assess the bystander killing effect of an ADC.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (stably expressing a fluorescent protein, e.g., GFP, for easy identification)

  • Complete cell culture medium

  • ADC constructs

  • 96-well plates (black-walled, clear bottom for fluorescence imaging)

  • Flow cytometer or high-content imaging system

Procedure:

  • Seed a mixture of antigen-positive and antigen-negative cells in varying ratios (e.g., 90:10, 50:50, 10:90) in a 96-well plate, keeping the total cell number constant.

  • Allow the cells to adhere overnight.

  • Treat the co-cultures with serial dilutions of the ADC constructs.

  • Incubate the plate for 72-120 hours.

  • Analyze the viability of the antigen-negative (fluorescent) cell population using a flow cytometer or by imaging.

  • Quantify the percentage of dead fluorescent cells in the ADC-treated wells compared to untreated control wells to determine the extent of bystander killing.

Visualizing Key Processes and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of ADC action, the experimental workflow for evaluating different linkers, and the logical relationships of linker properties.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Degradation DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage Intracellular Action Bystander_Cell Neighboring Antigen-Negative Cell Payload_Release->Bystander_Cell Bystander Effect (for cleavable linkers)

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Evaluation_Workflow Start Start: Select Antibody and Payload Linker_Synthesis Synthesize ADC with This compound Start->Linker_Synthesis Comparator_Synthesis Synthesize ADCs with Comparator Linkers (e.g., SMCC, PEG4, PEG12) Start->Comparator_Synthesis Characterization Physicochemical Characterization (DAR, Purity) Linker_Synthesis->Characterization Comparator_Synthesis->Characterization Cell_Based_Assays Cell-Based Assays Characterization->Cell_Based_Assays Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) Cell_Based_Assays->Cytotoxicity Bystander Bystander Killing Assay Cell_Based_Assays->Bystander Stability Plasma Stability Assay Cell_Based_Assays->Stability Data_Analysis Comparative Data Analysis Cytotoxicity->Data_Analysis Bystander->Data_Analysis Stability->Data_Analysis Conclusion Conclusion: Select Optimal Linker Data_Analysis->Conclusion

Caption: Experimental workflow for comparing ADC linkers in cell-based assays.

Linker_Properties_Relationship cluster_properties Linker Properties cluster_outcomes Performance Outcomes Linker_Choice Linker Choice (e.g., this compound) PEG_Length PEG Length (e.g., 9 units) Linker_Choice->PEG_Length Chemistry Linker Chemistry (Maleimide) Linker_Choice->Chemistry Cleavability Cleavability (Non-cleavable) Linker_Choice->Cleavability Solubility Solubility/Aggregation PEG_Length->Solubility PK Pharmacokinetics PEG_Length->PK Longer PEG -> Longer Half-life Stability Plasma Stability Chemistry->Stability Maleimide susceptibility to retro-Michael reaction Efficacy In Vitro/In Vivo Efficacy Cleavability->Efficacy Impacts bystander effect Solubility->Efficacy Stability->Efficacy PK->Efficacy

Caption: Logical relationships between linker properties and ADC performance.

References

Safety Operating Guide

Proper Disposal of Mal-amido-PEG9-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This document provides a comprehensive, step-by-step guide for the proper disposal of Mal-amido-PEG9-acid, a valuable tool for researchers, scientists, and drug development professionals.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore critical to mitigate potential hazards to both personnel and the environment.

Key Safety and Hazard Information

A summary of the pertinent hazard information for this compound is provided in the table below.

Hazard ClassificationGHS CodePrecautionary Statement
Acute Toxicity, Oral (Category 4)H302P264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
Acute Aquatic Toxicity (Category 1)H400P273: Avoid release to the environment.
Chronic Aquatic Toxicity (Category 1)H410P391: Collect spillage.
Disposal P501: Dispose of contents/ container to an approved waste disposal plant. [1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended procedure for the safe disposal of this compound. This procedure should be performed in accordance with all local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including empty containers and contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, clearly labeled, and leak-proof hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Container Labeling:

  • Label the hazardous waste container with the full chemical name: "this compound".

  • Include the appropriate hazard pictograms (e.g., harmful, environmental hazard).

  • Indicate the approximate amount of waste in the container.

4. Temporary Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

5. Waste Disposal Request:

  • Contact your institution's EHS office or the designated hazardous waste management provider to arrange for pickup and disposal.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

6. Accidental Release or Spillage:

  • In the event of a spill, prevent the material from entering drains or waterways.[1]

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material and place it in the designated hazardous waste container.

  • For large spills, evacuate the area and contact your institution's EHS office immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_spill Spill Response start Begin Disposal Process is_waste Is this compound or contaminated material intended for disposal? start->is_waste spill Accidental Spill? ppe Wear appropriate PPE (gloves, goggles, lab coat) is_waste->ppe Yes no_waste No action required is_waste->no_waste No segregate Segregate waste into designated hazardous waste container ppe->segregate label Label container with 'this compound' and hazard symbols segregate->label store Store in designated satellite accumulation area label->store request Arrange for pickup by approved waste disposal service store->request end Disposal Complete request->end spill->ppe No contain_spill Contain spill and prevent entry into drains spill->contain_spill Yes cleanup_spill Clean up with absorbent material and place in hazardous waste container contain_spill->cleanup_spill cleanup_spill->segregate

Caption: Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and sustainable laboratory environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mal-amido-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized reagents like Mal-amido-PEG9-acid is paramount for both personal safety and experimental success. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the confident and safe use of this valuable compound in your laboratory.

This compound is a heterobifunctional linker containing a maleimide (B117702) group and a carboxylic acid. The maleimide moiety reacts with thiol groups, while the carboxylic acid can be conjugated to primary amines. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media.[1][2] Understanding the potential hazards is crucial for safe handling. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Situation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Safety glasses with side shields or chemical splash goggles.[4][5]Chemical-resistant gloves (e.g., nitrile).Lab coat.Use in a certified chemical fume hood.
Preparing Solutions Chemical splash goggles. A face shield is recommended if there is a significant risk of splashing.Chemical-resistant gloves (e.g., nitrile).Lab coat.Work should be conducted in a chemical fume hood.
Handling Solutions Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Lab coat.Not generally required if handled in a well-ventilated area.
Cleaning Spills Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls.A full- or half-face mask may be necessary depending on the spill size and ventilation.

Operational Plan: From Receipt to Disposal

Following a structured operational plan minimizes risks and ensures the integrity of your experiments.

Receiving and Inspection

Upon receiving the shipment, visually inspect the package for any signs of damage or leaks. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

Storage

Store the compound at -20°C in a tightly sealed container, protected from light and moisture. For stock solutions, storage at -80°C can extend the shelf life to six months, while at -20°C, it is stable for about one month.

Handling and Weighing the Solid
  • All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of any fine powders.

  • Use appropriate tools, such as anti-static weigh paper, to minimize dispersal.

Solution Preparation
  • Prepare solutions in a chemical fume hood.

  • This compound is soluble in organic solvents like DMSO and DMF.

  • Aqueous solutions should be prepared immediately before use. The recommended pH for reactions involving the maleimide group is between 6.5 and 7.5.

Experimental Use
  • When performing reactions, ensure that the buffers are free of primary and secondary amines and thiols, which can react with the compound.

  • For protein labeling, a common starting point is a 10:1 to 20:1 molar ratio of the dye to the protein.

Decontamination
  • Decontaminate all glassware and surfaces that have come into contact with the compound using a suitable laboratory detergent followed by thorough rinsing.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Solid Waste
  • Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous waste container.

Liquid Waste
  • Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.

  • Do not pour solutions down the drain.

  • For larger quantities of PEG-containing waste, consider collection by a licensed chemical waste disposal contractor.

Waste Pickup
  • Follow your institution's procedures for the pickup and disposal of chemical waste.

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment A Receiving & Inspection B Storage (-20°C, dark, dry) A->B C Weighing in Fume Hood B->C D Solution Preparation (Anhydrous Solvent) C->D E Reaction Setup (pH 6.5-7.5) D->E F Incubation E->F G Decontamination of Glassware & Surfaces F->G H Waste Collection (Solid & Liquid) G->H I Waste Disposal (Follow Institutional Protocol) H->I

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。